molecular formula C8H5BrF2O B123150 2-Bromo-1-(2,5-difluorophenyl)ethanone CAS No. 258513-41-6

2-Bromo-1-(2,5-difluorophenyl)ethanone

Cat. No.: B123150
CAS No.: 258513-41-6
M. Wt: 235.02 g/mol
InChI Key: SFUWMFXQRHHPJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-difluorophenyl)ethanone is a high-value α-halogenated ketone that serves as a versatile building block in advanced organic synthesis, particularly in the development of novel active compounds. Its primary research application is as a key intermediate in the construction of complex heterocyclic systems, such as the S-alkylated 1,2,4-triazole derivatives investigated for their antioxidant properties . The strategic placement of bromine and fluorine atoms on the aromatic ring makes this compound an essential precursor in pharmaceutical research, where it is used to develop potential therapeutic agents. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance the bioavailability, metabolic stability, and lipophilicity of lead compounds . Furthermore, the reactive α-carbonyl bromide moiety is a critical handle for further functionalization, enabling researchers to create diverse chemical libraries for drug discovery and material science applications. This compound is part of a growing market for specialized fluorinated chemical intermediates, driven by increasing demand from the pharmaceutical industry and contract research organizations . 2-Bromo-1-(2,5-difluorophenyl)ethanone is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-bromo-1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUWMFXQRHHPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380839
Record name 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258513-41-6
Record name 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 2-Bromo-1-(2,5-difluorophenyl)ethanone (CAS: 258513-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial intermediate in synthetic organic chemistry. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and a difluorinated phenyl ring, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its significance in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Bromo-1-(2,5-difluorophenyl)ethanone is presented in the table below.

PropertyValueReference
CAS Number 258513-41-6[1]
Molecular Formula C₈H₅BrF₂O[1]
Molecular Weight 235.03 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Synthesis

General Experimental Protocol for α-Bromination of Acetophenones

A common method for the synthesis of α-bromo ketones is the reaction of the corresponding ketone with a brominating agent, such as bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst or under specific reaction conditions.[2][3]

Bromination using Copper(II) Bromide:

A mixture of the starting acetophenone and copper(II) bromide in a solvent such as ethyl acetate is stirred at an elevated temperature (e.g., 60°C) for several hours.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove solid byproducts, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel.[4]

Ultrasound-Assisted Bromination with N-Bromosuccinimide (NBS):

An equimolar mixture of the acetophenone and NBS is subjected to ultrasonic irradiation in a suitable solvent system (e.g., PEG-400 and water).[5] The reaction is typically carried out at an elevated temperature (e.g., 80°C) and monitored by TLC. After completion, the product is extracted with an organic solvent like dichloromethane.[5]

Bromination using Bromine:

The acetophenone is dissolved in an appropriate solvent (e.g., chloroform), and a catalytic amount of a strong acid like sulfuric acid may be added.[3] Bromine is then added dropwise to the reaction mixture. After stirring for a specified period, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be further purified.[3]

G 1-(2,5-difluorophenyl)ethanone 1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone 1-(2,5-difluorophenyl)ethanone->2-Bromo-1-(2,5-difluorophenyl)ethanone Brominating Agent (e.g., Br₂, NBS, CuBr₂)

Caption: General synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Reactivity and Applications in Synthesis

The primary reactivity of 2-Bromo-1-(2,5-difluorophenyl)ethanone stems from the electrophilic carbon alpha to the carbonyl group, which is readily attacked by nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to its application as a key intermediate in the synthesis of various heterocyclic systems, most notably 2-aminothiazoles.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6] This reaction involves the condensation of an α-haloketone, such as 2-Bromo-1-(2,5-difluorophenyl)ethanone, with a thiourea or a substituted thiourea.[7][8] This reaction provides a versatile route to a wide range of 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.[7]

General Experimental Protocol for Hantzsch Thiazole Synthesis:

An equimolar mixture of the α-bromo ketone and the corresponding thiourea is refluxed in a suitable solvent, such as ethanol.[8] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product can be collected by filtration and purified by recrystallization. Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.[8]

G cluster_0 Hantzsch Thiazole Synthesis 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Bromo-1-(2,5-difluorophenyl)ethanone->2-Aminothiazole Derivative Thiourea Thiourea Thiourea->2-Aminothiazole Derivative

Caption: Synthesis of 2-aminothiazoles.

Significance in Drug Discovery and Medicinal Chemistry

While direct biological activity data for 2-Bromo-1-(2,5-difluorophenyl)ethanone is limited, its importance lies in its role as a precursor to medicinally relevant compounds. The 2-aminothiazole scaffold, readily accessible from this intermediate, is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.

Derivatives of similar α-bromoacetophenones have been utilized in the synthesis of compounds with potential as:

  • Kinase Inhibitors: The 2-aminothiazole core is a common feature in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[9]

  • Phosphodiesterase Type 5 (PDE5) Regulators: Certain 2-aminothiazole derivatives have been designed and evaluated as regulators of PDE5, an important target in various therapeutic areas.[10]

  • Anticancer Agents: Derivatives of related bromoacetophenones have shown cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Agents: The thiazole ring system is present in numerous compounds with antibacterial and antifungal properties.[7]

The synthesis of libraries of 2-aminothiazole derivatives from 2-Bromo-1-(2,5-difluorophenyl)ethanone allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

G 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Aminothiazole Derivatives 2-Aminothiazole Derivatives 2-Bromo-1-(2,5-difluorophenyl)ethanone->2-Aminothiazole Derivatives Synthesis Kinase Inhibition Kinase Inhibition 2-Aminothiazole Derivatives->Kinase Inhibition PDE5 Regulation PDE5 Regulation 2-Aminothiazole Derivatives->PDE5 Regulation Anticancer Activity Anticancer Activity 2-Aminothiazole Derivatives->Anticancer Activity Antimicrobial Activity Antimicrobial Activity 2-Aminothiazole Derivatives->Antimicrobial Activity

Caption: Role in drug discovery.

Safety and Handling

2-Bromo-1-(2,5-difluorophenyl)ethanone is expected to be a hazardous substance, and appropriate safety precautions must be taken during its handling and use. Based on data for analogous α-bromoacetophenones, it is likely to be corrosive and a lachrymator.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential.

  • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-1-(2,5-difluorophenyl)ethanone, with the CAS number 258513-41-6, is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its application in the Hantzsch thiazole synthesis, providing access to a diverse range of 2-aminothiazole derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors, PDE5 regulators, and antimicrobial and anticancer agents. While direct biological data on the title compound is scarce, its role as a key building block for biologically active molecules is well-established through analogy to similar structures. Proper handling and safety precautions are paramount when working with this reactive compound.

References

A Technical Guide to 2-Bromo-1-(2,5-difluorophenyl)ethanone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-(2,5-difluorophenyl)ethanone, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and organic synthesis. The guide details its molecular structure, physicochemical properties, and characteristic spectroscopic signatures based on data from analogous compounds. Furthermore, it outlines a generalized synthetic protocol and discusses the compound's reactivity profile and key safety considerations. This whitepaper serves as a core reference for laboratory applications and further research involving this versatile chemical intermediate.

Chemical Identity and Molecular Structure

2-Bromo-1-(2,5-difluorophenyl)ethanone is a synthetic organic compound featuring a difluorinated phenyl ring attached to a bromoethanone moiety. This substitution pattern imparts specific reactivity characteristics that make it a valuable building block in medicinal chemistry and materials science. Its core structural and identifying information is summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 258513-41-6 [1]
Molecular Formula C₈H₅BrF₂O [1]
Molecular Weight 235.03 g/mol [1]
Canonical SMILES C1=C(C=C(C=C1F)F)C(=O)CBr
InChI Key N/A (Not available in search results)
Appearance Solid (inferred from analogs) [2][3]

| Storage | Sealed in dry, 2-8°C |[1] |

Caption: 2D representation of the 2-Bromo-1-(2,5-difluorophenyl)ethanone molecule.

Spectroscopic Profile (Analog-Based)

Specific experimental spectra for 2-Bromo-1-(2,5-difluorophenyl)ethanone are not widely published. The following tables summarize the expected spectroscopic characteristics based on data from structurally similar compounds, such as 2-bromo-1-phenylethanone and its various fluoro- and bromo-substituted analogs.[4][5]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H 7.0 - 8.0 Multiplet (m) The precise shifts and coupling constants are influenced by the fluorine substituents.

| -CH₂Br | 4.4 - 4.6 | Singlet (s) | The methylene protons adjacent to the carbonyl and bromine atom typically appear as a singlet.[4] |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O 189 - 192 The carbonyl carbon is significantly deshielded.
Aromatic C-F 155 - 165 (d, ¹JCF) Carbons directly bonded to fluorine will show large coupling constants.
Aromatic C 115 - 135 Includes carbons in the aromatic ring, with shifts influenced by fluorine substitution.

| -CH₂Br | 30 - 35 | The alpha-carbon is moderately deshielded by the adjacent carbonyl and bromine.[4] |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm⁻¹) Description
C=O Stretch 1690 - 1710 Strong, sharp absorption characteristic of an aryl ketone.
C-F Stretch 1200 - 1280 Strong absorption due to the carbon-fluorine bonds.
Aromatic C=C 1450 - 1600 Multiple bands corresponding to the phenyl ring stretching.

| C-Br Stretch | 500 - 600 | Weaker absorption in the fingerprint region. |

Synthesis and Reactivity

Synthetic Pathway

The most common route for synthesizing α-bromoketones like the title compound is through the electrophilic α-bromination of the corresponding ketone. In this case, 1-(2,5-difluorophenyl)ethanone serves as the precursor, which is treated with a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of an acid catalyst.

synthesis_workflow General Synthetic Workflow start 1-(2,5-Difluorophenyl)ethanone (Starting Material) process α-Bromination Reaction in an inert solvent (e.g., CH₂Cl₂, Hexane) start->process reagent Brominating Agent (e.g., Br₂, NBS) + Catalyst (e.g., HBr) reagent->process workup Aqueous Work-up (e.g., NaHSO₃ wash) & Solvent Removal process->workup product 2-Bromo-1-(2,5-difluorophenyl)ethanone (Final Product) workup->product

Caption: Workflow for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Experimental Protocol (Generalized)

The following is a generalized experimental methodology for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone, adapted from procedures for analogous compounds.[6]

  • Reaction Setup: A solution of 1-(2,5-difluorophenyl)ethanone (1.0 eq) is prepared in a suitable inert solvent (e.g., hexane, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Bromine: A solution of elemental bromine (1.0 - 1.1 eq) in the same solvent is added dropwise to the stirred ketone solution over 30-60 minutes. A catalytic amount of hydrobromic acid may be added to initiate the reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine.[6] The organic layer is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield the final product.

Reactivity Profile

The compound's reactivity is dominated by two primary sites: the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom, which is an excellent leaving group. This makes the molecule a potent substrate for nucleophilic substitution reactions, widely used for constructing more complex molecular scaffolds.

reactivity_profile Key Reactivity Sites cluster_molecule 2-Bromo-1-(2,5-difluorophenyl)ethanone mol Ar-C(=O)-CH₂-Br NuSub Nucleophilic Substitution (SN2 Reaction) mol:e->NuSub  α-Carbon is highly electrophilic  (Br is a good leaving group) NuAdd Nucleophilic Addition mol:n->NuAdd  Carbonyl carbon is  electrophilic

Caption: Logical diagram illustrating the primary reactive sites of the molecule.

Safety and Handling

2-Bromo-1-(2,5-difluorophenyl)ethanone and its analogs are classified as corrosive and are lachrymators (substances that cause tearing).[2][7] Handling requires strict adherence to safety protocols to prevent severe skin burns and eye damage.[2][8]

Table 5: GHS Hazard Information (Based on Analogs)

Hazard Class Hazard Statement
Skin Corrosion/Irritation (Category 1B/1C) H314: Causes severe skin burns and eye damage.[2][8]

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[2] |

Table 6: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.[2]
Skin and Body Protection Flame-resistant lab coat. A chemical-resistant apron is recommended for splash risks.[2]

| Respiratory Protection | Use in a well-ventilated chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[8][9] |

Table 7: First-Aid Measures

Exposure Route Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, alternative methodologies, and a specific experimental protocol.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone (CAS No. 258513-41-6) is a halogenated acetophenone derivative. Its structure, featuring a reactive bromo group alpha to the carbonyl and a difluorinated phenyl ring, makes it a valuable building block in medicinal chemistry. The fluorine substituents can enhance metabolic stability and binding affinity of target molecules, while the α-bromo ketone moiety is susceptible to a variety of nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures.

Primary Synthesis Pathway: α-Bromination of 2',5'-Difluoroacetophenone

The most direct and common method for synthesizing 2-Bromo-1-(2,5-difluorophenyl)ethanone is through the α-bromination of 2',5'-difluoroacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine on the enol intermediate.

Reaction Scheme:

2',5'-Difluoroacetophenone reacts with a brominating agent, typically elemental bromine, in a suitable solvent such as acetic acid, to yield the desired product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone and a closely related analogue.

Parameter2-Bromo-1-(2,5-difluorophenyl)ethanone2-Bromo-1-(2,4-difluorophenyl)ethanone[1]
Starting Material 2',5'-Difluoroacetophenone1-(2,4-difluorophenyl)ethanone
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Solvent Acetic AcidAcetic Acid
Reaction Temperature 15-30°C (adapted)10-30°C
Reaction Time ~6 hours (adapted)6.25 hours
Reported Yield Not specified, expected to be high97%
Molecular Formula C₈H₅BrF₂OC₈H₅BrF₂O
Molecular Weight 235.03 g/mol 235.02 g/mol
Melting Point 37-40°CNot specified

Experimental Protocols

This section provides a detailed experimental protocol for the α-bromination of a difluoroacetophenone derivative. While this specific procedure is for the 2,4-difluoro isomer, it is highly adaptable for the synthesis of the 2,5-difluoro target compound due to the close similarity in reactivity of the substrates.

Synthesis of 2-Bromo-1-(2,4-difluorophenyl)ethanone[1]

Materials:

  • 1-(2,4-difluorophenyl)ethanone (150 g, 961 mmol)

  • Bromine (50 ml total)

  • Acetic Acid (750 ml)

  • Dichloromethane (DCM) (400 ml)

  • Ice-water

  • Sodium sulfate

Procedure:

  • A solution of 150 g (961 mmol) of 1-(2,4-difluorophenyl)ethanone in 750 ml of acetic acid is prepared in a suitable reaction vessel.

  • The solution is cooled to 10-15°C.

  • 5 ml of bromine is added dropwise to the solution.

  • After 30 minutes, the mixture is warmed to 30°C until the reaction initiates, indicated by a change in color.

  • The reaction is then cooled again to 15-20°C.

  • An additional 45 ml of bromine is added dropwise, maintaining the temperature in the specified range.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • Following the stirring period, 1 liter of ice-water and 400 ml of DCM are added to the reaction mixture.

  • The organic phase is separated and washed three times with water.

  • The organic layer is dried over sodium sulfate.

  • The solvent is removed under vacuum to yield 220 g (97%) of 2-Bromo-1-(2,4-difluorophenyl)ethanone.

Alternative Brominating Agents

While elemental bromine in acetic acid is a common and effective method, other brominating agents can be employed for the α-bromination of acetophenones. These alternatives may offer advantages in terms of safety, selectivity, or milder reaction conditions.

  • Pyridine Hydrobromide Perbromide: This solid reagent is easier and safer to handle than liquid bromine. Reactions are typically carried out in a solvent like acetic acid.[2]

  • Copper(II) Bromide (CuBr₂): CuBr₂ can serve as both a source of bromine and a Lewis acid catalyst. This method often involves heating the acetophenone with CuBr₂ in a solvent such as ethyl acetate.

  • N-Bromosuccinimide (NBS): NBS is another solid, easy-to-handle brominating agent, often used with a radical initiator or an acid catalyst for α-bromination of ketones.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_Difluoroacetophenone 2',5'-Difluoroacetophenone Reaction α-Bromination 2_5_Difluoroacetophenone->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Acetic Acid Solvent->Reaction in Product 2-Bromo-1-(2,5-difluorophenyl)ethanone Reaction->Product Yields

Caption: General synthesis pathway for 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Experimental Workflow

Experimental_Workflow Experimental Workflow for α-Bromination Start Start Dissolve Dissolve 2',5'-Difluoroacetophenone in Acetic Acid Start->Dissolve Cool Cool solution to 10-15°C Dissolve->Cool Add_Br2 Add Bromine (Br₂) dropwise Cool->Add_Br2 Stir Stir at room temperature for ~5 hours Add_Br2->Stir Quench Quench with ice-water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic phase with water Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent in vacuo Dry->Evaporate End Obtain Product Evaporate->End

Caption: A generalized workflow for the synthesis and purification process.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,5-difluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to 2-Bromo-1-(2,5-difluorophenyl)ethanone. While a complete, publicly available dataset for this specific molecule is limited, this document compiles and presents data from closely related analogs to offer a robust predictive framework for its analysis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for compounds structurally analogous to 2-Bromo-1-(2,5-difluorophenyl)ethanone. This data serves as a valuable reference for predicting the spectral features of the target compound.

¹H NMR Data of Analogous Acetophenones
CompoundSolventChemical Shift (δ) ppm
2-bromo-1-(4-fluorophenyl)ethanone CDCl₃8.00-8.13 (m, 2H), 7.14-7.19 (m, 2H), 4.43 (s, 2H)[1]
1-(2,4-difluorophenyl)ethanone CDCl₃7.94 (ddd, J = 8.4, 8.4, 6.8 Hz, 1H), 6.98–6.93 (m, 1H), 6.88 (ddd, J = 10.8, 8.8, 2.8 Hz, 1H), 2.63 (d, J = 5.0 Hz, 3H)[2]
2-bromo-1-phenylethanone CDCl₃8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H)[3]
¹³C NMR Data of Analogous Acetophenones
CompoundSolventChemical Shift (δ) ppm
2-bromo-1-(4-fluorophenyl)ethanone CDCl₃189.68, 167.48, 163.44, 131.45, 131.23, 129.82, 128.80, 115.81, 115.05, 30.53[1]
1-(2,4-difluorophenyl)ethanone CDCl₃Not fully specified in search results.
2-bromo-1-phenylethanone CDCl₃191.3, 133.9, 128.9, 128.8, 31.0[3]
Infrared (IR) Spectroscopy Data of Analogous Acetophenones
CompoundTechniqueKey Peaks (cm⁻¹)
2-bromo-1-(4-fluorophenyl)ethanone Not SpecifiedNot specified in search results.
1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone Neat3028, 2962, 1683 (C=O), 1135, 986, 847[3]
2-bromo-1-phenylethanone CCl₄ / CS₂ SolutionContamination noted around 1550 and 850 cm⁻¹[4]
Mass Spectrometry (MS) Data of Analogous Acetophenones
CompoundIonization Method[M]+ or m/z
2-bromo-1-(4-fluorophenyl)ethanone HRMS (ESI)m/z 215.9587 (calc. for C₈H₆OBrF 215.9589)[1]
2-bromo-1-(4-bromophenyl)ethanone HRMS (ESI)m/z 275.8785 (calc. for C₈H₆OBr₂ 275.8782)[1]
2-bromo-1-phenylethanone Not SpecifiedMolecular Weight: 199.045

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone, based on established methods for analogous compounds.

Synthesis of α-Bromoacetophenones

A common and effective method for the synthesis of α-bromoacetophenones is the direct bromination of the corresponding acetophenone using a brominating agent such as N-Bromosuccinimide (NBS) or copper(II) bromide.

Example Protocol using NBS:

  • The starting acetophenone (e.g., 1-(2,5-difluorophenyl)ethanone) (1.0 equivalent) and N-Bromosuccinimide (1.0 equivalent) are added to a suitable solvent system, such as a mixture of PEG-400 and water.[1]

  • The reaction mixture is stirred at an elevated temperature (e.g., 80°C) and may be facilitated by an energy source such as ultrasound.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction with an organic solvent, washing, drying, and solvent evaporation.

  • The crude product can then be purified by recrystallization or column chromatography.

Example Protocol using Copper(II) Bromide:

  • A mixture of the acetophenone (1 equivalent) and copper(II) bromide (approximately 2.1 equivalents) in a solvent like ethyl acetate is stirred at an elevated temperature (e.g., 60°C) for several hours.

  • After cooling, the mixture is filtered to remove copper salts.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired α-bromo ketone.

Spectroscopic Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a neat film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the compound and confirm its elemental composition.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Synthesis_and_Analysis_Workflow cluster_analysis Spectroscopic Analysis Start 1-(2,5-difluorophenyl)ethanone Reaction Bromination (e.g., NBS or CuBr2) Start->Reaction Product Crude 2-Bromo-1-(2,5-difluorophenyl)ethanone Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct NMR NMR (1H, 13C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS

Caption: Synthetic and analytical workflow for 2-Bromo-1-(2,5-difluorophenyl)ethanone.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this and structurally related compounds.

Molecular Structure and Proton Environments

2-Bromo-1-(2,5-difluorophenyl)ethanone possesses two distinct proton environments: the methylene protons adjacent to the carbonyl and bromine (-CH₂Br), and the aromatic protons on the difluorophenyl ring. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the two fluorine atoms significantly influences the chemical shifts of these protons.

Caption: Molecular structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-Bromo-1-(2,5-difluorophenyl)ethanone. These predictions are based on established chemical shift ranges for similar functional groups and coupling constant patterns observed in related halogenated aromatic compounds.[1][2][3][4][5][6]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂Br4.4 - 4.6Singlet (s)N/A
Ar-H7.2 - 7.8Multiplet (m)J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz

Note: The aromatic region will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Interpretation of the Spectrum

  • Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the carbonyl group and the bromine atom are chemically equivalent. They are expected to appear as a singlet in the range of 4.4-4.6 ppm. The significant downfield shift is due to the strong electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[2]

  • Aromatic Protons (Ar-H): The three protons on the 2,5-difluorophenyl ring will resonate in the aromatic region, typically between 7.2 and 7.8 ppm. The exact chemical shifts and multiplicities will be influenced by the positions of the fluorine and bromoacetyl substituents. The protons will exhibit coupling to each other (ortho, meta, and para couplings) and to the fluorine atoms. This will result in a complex multiplet.[7][8][9][10]

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

workflow A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate to TMS (0 ppm) B->C D Identify Methylene Singlet (~4.4-4.6 ppm) C->D E Identify Aromatic Multiplet (~7.2-7.8 ppm) C->E F Integrate Peaks D->F E->F G Analyze Coupling Patterns in Aromatic Region F->G H Assign Protons to Resonances G->H I Confirm Structure H->I

Caption: Workflow for ¹H NMR spectral analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone. Actual experimental data may show slight variations in chemical shifts and coupling constants depending on the solvent used, concentration, and instrument parameters.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-1-(2,5-difluorophenyl)ethanone. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹³C NMR data set based on the analysis of structurally analogous compounds. It also outlines a comprehensive experimental protocol for acquiring such data. This guide is intended to assist researchers in the structural elucidation and quality control of this and related chemical entities.

Predicted ¹³C NMR Data

The predicted chemical shifts for 2-Bromo-1-(2,5-difluorophenyl)ethanone are summarized in the table below. The predictions are derived from established chemical shift ranges for similar functional groups and substituent effects observed in related halo- and difluoro-substituted acetophenones. The carbon atoms are numbered as indicated in the molecular structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F Coupling)Rationale
C1~189-192Singlet (or very small triplet)The carbonyl carbon is significantly deshielded, appearing at a high chemical shift.
C2~30-35SingletThe α-carbon bearing the bromine atom is expected in this region.
C3~125-128DoubletThis is the quaternary carbon of the aromatic ring attached to the carbonyl group. Its chemical shift is influenced by the adjacent fluorine and carbonyl substituents. It will likely appear as a doublet due to coupling with the fluorine at C4.
C4~158-162DoubletThe carbon atom directly bonded to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).
C5~118-122Doublet of DoubletsThis carbon is coupled to both fluorine atoms, resulting in a doublet of doublets.
C6~156-160DoubletSimilar to C4, this carbon is directly bonded to fluorine and will be deshielded, appearing as a doublet with a large ¹JCF.
C7~120-124Doublet of DoubletsThis carbon is coupled to both fluorine atoms, likely resulting in a doublet of doublets.
C8~115-119DoubletThis carbon is coupled to the fluorine at C6, resulting in a doublet.

Note: The predicted chemical shifts are estimates and actual experimental values may vary depending on the solvent and other experimental conditions. The multiplicity is predicted based on expected carbon-fluorine couplings.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone with carbon numbering for ¹³C NMR assignment.

Experimental Protocols

The following is a generalized protocol for the acquisition of a ¹³C NMR spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, it can be filtered through a small plug of glass wool directly into the NMR tube.

2. NMR Instrument Parameters (for a 500 MHz Spectrometer)

  • Spectrometer Frequency: 125 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 or similar).

  • Acquisition Time (AQ): Typically 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1.0 - 2.0 Hz to the Free Induction Decay (FID) followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list all significant peaks.

Experimental Workflow

The following diagram illustrates the general workflow for ¹³C NMR analysis.

experimental_workflow cluster_workflow ¹³C NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (Spectrometer Setup and Signal Averaging) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) Data_Processing->Spectral_Analysis Reporting Reporting (Data Tabulation and Interpretation) Spectral_Analysis->Reporting

Caption: A generalized workflow for the ¹³C NMR analysis of an organic compound.

Mass Spectrometry of 2-Bromo-1-(2,5-difluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Bromo-1-(2,5-difluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the data in a clear tabular format, details a standard experimental protocol for obtaining the mass spectrum, and visualizes the primary fragmentation pathway.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone (C₈H₅BrF₂O) is an aromatic ketone with a molecular weight of approximately 235.03 g/mol . Its structure, featuring a difluorinated benzene ring, a carbonyl group, and a brominated methyl group, gives rise to a distinct mass spectrum. Understanding its fragmentation behavior is crucial for reaction monitoring, impurity profiling, and structural confirmation in drug development and chemical research.

Predicted Electron Ionization Mass Spectrometry Data

Under electron ionization, 2-Bromo-1-(2,5-difluorophenyl)ethanone is expected to undergo several key fragmentation processes. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).

The primary fragmentation is anticipated to be an alpha-cleavage, a common pathway for ketones. This involves the cleavage of the bond between the carbonyl carbon and the bromomethyl group.

Table 1: Predicted Mass Spectral Data for 2-Bromo-1-(2,5-difluorophenyl)ethanone

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFormulaRemarks
234236[C₈H₅BrF₂O]⁺C₈H₅BrF₂OMolecular Ion (M⁺)
141141[C₇H₃F₂O]⁺C₇H₃F₂OBase Peak, from α-cleavage (loss of •CH₂Br)
113113[C₆H₃F₂]⁺C₆H₃F₂Loss of CO from the 2,5-difluorobenzoyl cation
9395[CH₂Br]⁺CH₂BrBromomethyl cation from α-cleavage

Key Fragmentation Pathways

The fragmentation of aromatic ketones is a well-understood process. The most favorable cleavage occurs at the bond adjacent to the carbonyl group, known as alpha-cleavage, which leads to the formation of a stable acylium ion. For 2-Bromo-1-(2,5-difluorophenyl)ethanone, this results in the formation of the 2,5-difluorobenzoyl cation, which is expected to be the base peak in the spectrum.

A secondary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the acylium ion. The presence of bromine also allows for the observation of the bromomethyl cation.

Fragmentation_Pathway M [C₈H₅BrF₂O]⁺• m/z = 234/236 Molecular Ion F1 [C₇H₃F₂O]⁺ m/z = 141 2,5-Difluorobenzoyl cation M->F1 - •CH₂Br F3 [CH₂Br]⁺ m/z = 93/95 Bromomethyl cation M->F3 - •C₇H₃F₂O F2 [C₆H₃F₂]⁺ m/z = 113 Difluorophenyl cation F1->F2 - CO

Caption: Predicted EI fragmentation pathway for 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Experimental Protocols

This section details a standard operating procedure for acquiring the electron ionization mass spectrum of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 2-Bromo-1-(2,5-difluorophenyl)ethanone in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Mass Spectrometer Parameters (Typical):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Acquisition Mode: Full scan.

3. GC Parameters (if applicable):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

4. Data Analysis:

  • Identify the molecular ion peak, which should exhibit the characteristic M/M+2 isotopic pattern for a monobrominated compound.

  • Identify the base peak and other major fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks and general principles of mass spectrometry.

The logical workflow for this experimental protocol is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Solvent inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-300) ionize->detect analyze Analyze Spectrum detect->analyze identify Identify Fragments analyze->identify pathway Propose Fragmentation Pathway identify->pathway

Caption: General workflow for the mass spectrometric analysis of the target compound.

In-Depth Technical Guide: The Reactivity of 2-Bromo-1-(2,5-difluorophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-1-(2,5-difluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its reactions with a range of nucleophiles, including nitrogen, oxygen, and sulfur-containing species. A central focus is placed on the synthesis of heterocyclic compounds, which are of significant interest in drug discovery. This guide summarizes quantitative data from various studies, presents detailed experimental protocols, and includes visualizations of reaction pathways to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is an α-haloketone, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. The presence of two fluorine atoms on the phenyl ring further influences the electrophilicity of the carbonyl carbon and the α-carbon, potentially affecting reaction rates and pathways.

This guide will explore the diverse reactivity of 2-Bromo-1-(2,5-difluorophenyl)ethanone, with a particular emphasis on its utility in the synthesis of valuable heterocyclic scaffolds.

General Reaction Mechanisms

The primary reaction pathway for 2-Bromo-1-(2,5-difluorophenyl)ethanone with nucleophiles is nucleophilic substitution, typically proceeding via an SN2 mechanism. In this concerted process, the nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group.

A general workflow for this transformation is depicted below:

G reactant 2-Bromo-1-(2,5-difluorophenyl)ethanone product Substituted Product reactant->product S N 2 Reaction nucleophile Nucleophile (Nu-) nucleophile->reactant leaving_group Bromide Ion (Br-) product->leaving_group

Figure 1: General workflow for the nucleophilic substitution reaction.

Reactivity with Nitrogen Nucleophiles

2-Bromo-1-(2,5-difluorophenyl)ethanone readily reacts with a variety of nitrogen-containing nucleophiles to form a range of important heterocyclic structures, including imidazoles and pyridines.

Synthesis of Imidazole Derivatives

The reaction of 2-Bromo-1-(2,5-difluorophenyl)ethanone with amidines or other suitable nitrogen-containing precursors is a common method for the synthesis of substituted imidazoles. A related synthesis has been reported for a similar compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which was synthesized from pyridin-4-ol and N-(4-bromo-2-fluoro-phenyl)formamide through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation.[1]

G start Pyridin-4-ol & N-(4-bromo-2-fluorophenyl)formamide step1 Nitration start->step1 step2 Chlorination step1->step2 step3 N-Alkylation step2->step3 step4 Reduction step3->step4 step5 Condensation step4->step5 end 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H- imidazo[4,5-c]pyridin-2-one step5->end

Figure 2: Synthesis pathway for a related imidazole derivative.[1]

Quantitative Data for Reactions with Nitrogen Nucleophiles
NucleophileProductReaction ConditionsYield (%)Reference
4-Bromo-2-fluoroanilineN-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine25 °C, 10 hNot Specified[1]
HydrazineReduction of nitro groupC, FeCl3, NH2NH2, 1 hNot Specified[1]
N,N'-Carbonyldiimidazole1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneCH2Cl291.7[1]
Experimental Protocols

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one: [1]

  • Nitration: Pyridin-4-ol is dissolved in concentrated H2SO4 at 0 °C, followed by the addition of KNO3. The mixture is heated to 110 °C for 10 hours.

  • Chlorination: The product from the nitration step is reacted with POCl3 at 110 °C for 3 hours.

  • N-Alkylation: The chlorinated product is reacted with 4-bromo-2-fluoroaniline at 25 °C for 10 hours.

  • Reduction: The nitro group is reduced using carbon, FeCl3, and hydrazine hydrate for 1 hour.

  • Condensation: The resulting diamine is reacted with N,N'-Carbonyldiimidazole in CH2Cl2 to yield the final product.

Reactivity with Sulfur Nucleophiles

The reaction of 2-Bromo-1-(2,5-difluorophenyl)ethanone with sulfur nucleophiles, such as thiourea and its derivatives, is a key method for the synthesis of thiazole-containing compounds.

Synthesis of Thiazole Derivatives

A common route to thiazoles involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. For instance, various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by refluxing equimolar mixtures of thiosemicarbazones and 2-bromo-4-fluoroacetophenone in ethanol for 4-5 hours, achieving yields between 61-80%.[2]

G reactant1 2-Bromo-4-fluoroacetophenone product 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole reactant1->product reactant2 Thiosemicarbazone reactant2->product Reflux in Ethanol

Figure 3: Synthesis of thiazole derivatives.[2]

Quantitative Data for Reactions with Sulfur Nucleophiles
NucleophileProductReaction ConditionsYield (%)Reference
Thiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesReflux in ethanol, 4-5 h61-80[2]
Experimental Protocols

General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles: [2]

  • An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.

  • The mixture is dissolved in ethanol.

  • The solution is refluxed for a period of 4 to 5 hours.

  • The resulting cyclized product is then isolated.

Reactivity with Oxygen Nucleophiles

Conclusion

2-Bromo-1-(2,5-difluorophenyl)ethanone is a versatile and highly reactive building block in organic synthesis. Its reactions with nitrogen and sulfur nucleophiles provide efficient pathways to a variety of heterocyclic compounds, particularly imidazoles and thiazoles, which are of significant interest in medicinal chemistry and drug development. The methodologies outlined in this guide, supported by quantitative data and experimental protocols, offer valuable insights for researchers working with this important synthetic intermediate. Further exploration of its reactivity with a broader range of nucleophiles could unveil novel synthetic routes to other valuable chemical entities.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(2,5-difluorophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a halogenated acetophenone derivative. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, purification, and formulation development. The presence of a polar carbonyl group, a bromine atom, and two fluorine atoms on the phenyl ring suggests that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dielectric constant of the solvent. Understanding its solubility profile is essential for designing efficient reaction conditions, developing purification strategies like recrystallization, and for its use in medicinal chemistry and drug discovery.

Quantitative Solubility Data

The following table is a template for researchers to record experimentally determined solubility data for 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Solubility (Mole Fraction)
e.g., Acetone
e.g., Acetonitrile
e.g., Chloroform
e.g., Dichloromethane
e.g., Diethyl Ether
e.g., Dimethylformamide
e.g., Dimethyl Sulfoxide
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Heptane
e.g., Hexane
e.g., Isopropanol
e.g., Methanol
e.g., Tetrahydrofuran
e.g., Toluene

Experimental Protocols

The following is a generalized protocol for determining the solubility of a solid organic compound like 2-Bromo-1-(2,5-difluorophenyl)ethanone in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Apparatus:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone (solute)

  • Selected organic solvents of high purity

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or GC)

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 2-Bromo-1-(2,5-difluorophenyl)ethanone to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Place the vials in a constant temperature bath or a shaker with precise temperature control.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and the compound.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant using a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent.

    • Determine the concentration of 2-Bromo-1-(2,5-difluorophenyl)ethanone in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

    • Calculate the concentration of the original saturated solution, which represents the solubility of the compound at that specific temperature.

  • Data Reporting:

    • Express the solubility in various units such as g/100 mL, mol/L, and mole fraction.

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw & Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational framework for researchers and professionals working with 2-Bromo-1-(2,5-difluorophenyl)ethanone. The generation of precise solubility data through systematic experimentation as outlined will be invaluable for the successful application of this compound in various scientific and industrial settings.

References

An In-depth Technical Guide to the Alpha-Bromination of 2,5-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the alpha-bromination of 2,5-difluoroacetophenone, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates.

Core Mechanism: Acid-Catalyzed Enolization

The alpha-bromination of ketones, including 2,5-difluoroacetophenone, predominantly proceeds through an acid-catalyzed mechanism. This process involves the formation of an enol intermediate, which is the rate-determining step of the reaction. The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the reactivity of the acetophenone.

The generally accepted mechanism involves three key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.

  • Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of a nucleophilic enol intermediate. This tautomerization is the slowest step in the reaction sequence.[1][2]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the brominating agent (e.g., molecular bromine or N-bromosuccinimide). This step results in the formation of the alpha-brominated product and regenerates the acid catalyst.

The overall rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, confirming that the formation of the enol is the rate-limiting step.[1]

Experimental Protocols

Several methods have been developed for the alpha-bromination of acetophenone derivatives. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the desired product, 2-bromo-1-(2,5-difluorophenyl)ethanone.

Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This method offers a safer alternative to using liquid bromine directly. Pyridine hydrobromide perbromide is a stable solid that releases bromine in situ.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,5-difluoroacetophenone (1.0 eq) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.

  • Heat the reaction mixture to 90°C and stir for 3-5 hours.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2-bromo-1-(2,5-difluorophenyl)ethanone.

Bromination using N-Bromosuccinimide (NBS) with an Acid Catalyst

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for the alpha-position of ketones, often used in conjunction with an acid catalyst to facilitate enolization.

Detailed Protocol:

  • Dissolve 2,5-difluoroacetophenone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add a catalytic amount of a solid acid catalyst, such as KH2PO4 (10% w/w).

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the reaction mixture at reflux temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically within 15-30 minutes).

  • Cool the reaction mixture and filter to remove the catalyst and succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The yield of the alpha-bromination of acetophenone derivatives is influenced by the nature of the substituents on the aromatic ring, the choice of brominating agent, and the reaction conditions. For acetophenones with electron-withdrawing groups, such as the difluoro-substituted substrate, the reaction may require slightly more forcing conditions compared to unsubstituted acetophenone.

SubstrateBrominating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide Perbromide-Acetic Acid903-5>80[2][3]
4-TrifluoromethylacetophenonePyridine Hydrobromide Perbromide-Acetic Acid90390[3]
AcetophenoneN-BromosuccinimideKH2PO4EthanolReflux0.2596
1-(4-bromo-3-fluorophenyl)ethanoneCopper(II) Bromide-Ethyl Acetate601244[1]

Mandatory Visualizations

Reaction Mechanism Pathway

G Acid-Catalyzed Alpha-Bromination Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Bromination A 2,5-Difluoroacetophenone B Protonated Ketone A->B + H+ (fast) C Enol Intermediate B->C - H+ (slow) D 2-Bromo-1-(2,5-difluorophenyl)ethanone C->D + Br2 (fast) D->B - HBr

Caption: Acid-catalyzed alpha-bromination of 2,5-difluoroacetophenone.

Experimental Workflow for Bromination with Pyridine Hydrobromide Perbromide

G Experimental Workflow: Pyridine Hydrobromide Perbromide Method start Start dissolve Dissolve 2,5-difluoroacetophenone in acetic acid start->dissolve add_reagent Add Pyridine Hydrobromide Perbromide dissolve->add_reagent heat Heat to 90°C and stir (3-5 hours) add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into ice-water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize end End Product recrystallize->end

Caption: Workflow for bromination with pyridine hydrobromide perbromide.

Spectroscopic Data of Analogous Compounds

2-Bromo-1-(4-fluorophenyl)ethanone [4][5]

  • 1H NMR (CDCl3, 400 MHz): δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5.

  • IR (Melt): Key peaks indicative of a carbonyl group (around 1700 cm-1) and C-Br stretching.

2-Bromo-1-phenylethanone [6][7][8]

  • 1H NMR (CDCl3, 400 MHz): δ 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ 191.2, 133.9, 128.9, 128.8, 30.9.

The presence of the two fluorine atoms in 2,5-difluoroacetophenone will result in characteristic splitting patterns in both the 1H and 13C NMR spectra of the product due to H-F and C-F coupling.

Conclusion

The alpha-bromination of 2,5-difluoroacetophenone is a fundamental transformation that can be achieved efficiently through acid-catalyzed pathways. The use of reagents like pyridine hydrobromide perbromide or N-bromosuccinimide offers safe and effective alternatives to molecular bromine. While specific quantitative data for this particular substrate is limited in the public domain, the provided protocols for analogous compounds serve as a robust starting point for laboratory synthesis and process development. Careful monitoring and purification are essential to obtain the desired 2-bromo-1-(2,5-difluorophenyl)ethanone in high purity, a valuable intermediate for further synthetic applications in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Triazoles using 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties. The synthesis of novel triazole-containing molecules is a key focus in the development of new therapeutic agents. 2-Bromo-1-(2,5-difluorophenyl)ethanone is a valuable building block for the synthesis of a variety of heterocyclic compounds, including N-substituted triazoles. The presence of the difluorophenyl moiety is of particular interest as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of the broad-spectrum antifungal agent Isavuconazole.

Application Notes

The target compound, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, serves as a crucial precursor for the synthesis of advanced triazole-based antifungals. The primary application of this intermediate is in the multi-step synthesis of Isavuconazole, a medication used to treat serious fungal infections.

Antifungal Drug Development: The triazole moiety in the synthesized compound is the key pharmacophore responsible for its antifungal activity. Triazole antifungals, such as Isavuconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death. The 2,5-difluorophenyl group in the starting material contributes to the enhanced efficacy and favorable pharmacokinetic properties of the final drug molecule.

Structure-Activity Relationship (SAR) Studies: The synthesis of this and structurally related triazoles allows for extensive SAR studies. Researchers can modify the substituents on the phenyl ring or the triazole core to investigate the impact on antifungal potency, spectrum of activity, and selectivity, aiming to develop new agents with improved therapeutic indices.

Experimental Protocols

The synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is achieved through a nucleophilic substitution reaction (N-alkylation) of 1,2,4-triazole with 2-Bromo-1-(2,5-difluorophenyl)ethanone. The following protocol is adapted from established procedures for the synthesis of analogous α-triazolyl ketones.

Materials and Equipment:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • 1,2,4-Triazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Bromo-ketone: Stir the suspension at room temperature for 30 minutes. To this mixture, add a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 equivalent) in anhydrous acetone dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion of the reaction, filter the solid potassium carbonate and potassium bromide. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 1,2,4-triazole with α-bromoacetophenone derivatives, which is analogous to the described synthesis.

Starting MaterialBaseSolventTemperatureReaction Time (h)Yield (%)
2-Bromo-1-(2,4-difluorophenyl)ethanoneK₂CO₃AcetoneRoom Temp.482.6
2-Bromo-1-phenylethanoneK₂CO₃DMFRoom Temp.5~85-90
2-Bromo-1-(4-chlorophenyl)ethanoneK₂CO₃AcetonitrileReflux381

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants 1,2,4-Triazole Anhydrous K₂CO₃ Anhydrous Acetone start->reactants stir1 Stir at RT for 30 min reactants->stir1 add_bromo Add 2-Bromo-1-(2,5-difluorophenyl)ethanone in Acetone stir1->add_bromo stir2 Stir at RT (4-6 h) add_bromo->stir2 tlc Monitor by TLC stir2->tlc filter Filter solids tlc->filter concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in Ethyl Acetate Wash with H₂O & Brine concentrate1->extract dry Dry with MgSO₄ extract->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography concentrate2->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

signaling_pathway cluster_synthesis Ergosterol Biosynthesis Pathway (Fungus) cluster_membrane Fungal Cell Membrane cluster_inhibition Mechanism of Action lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol disruption Disruption of Membrane Integrity enzyme->disruption Inhibition membrane Normal Fungal Cell Membrane Integrity ergosterol->membrane triazole Triazole Antifungal (e.g., Isavuconazole) triazole->inhibition death Fungal Cell Death disruption->death

Caption: Mechanism of action of triazole antifungals synthesized from the target intermediate.

Application Notes: Preparation of Thiazole Derivatives from 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a variety of thiazole derivatives, commencing from the starting material 2-Bromo-1-(2,5-difluorophenyl)ethanone. The methodologies outlined herein are centered around the well-established Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring system.[1][2][3] Thiazole moieties are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.

The primary synthetic route involves the condensation reaction between 2-Bromo-1-(2,5-difluorophenyl)ethanone, an α-haloketone, and a suitable thioamide or thiourea derivative. This reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of the thioamide or thiourea allows for the introduction of various substituents at the 2-position of the thiazole ring, enabling the generation of a diverse library of compounds for further investigation.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives by reacting an α-haloketone with a thioamide.[1][4] The reaction is known for being straightforward and often results in high yields.[1]

Hantzsch_Synthesis cluster_reactants Reactants cluster_products Products start reactant1 2-Bromo-1-(2,5-difluorophenyl)ethanone (α-Haloketone) product 4-(2,5-Difluorophenyl)thiazole Derivative reactant1->product Condensation reactant2 Thioamide / Thiourea (R-C(=S)NH2) reactant2->product caption General scheme for Hantzsch thiazole synthesis.

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Workflow

The typical experimental workflow for the synthesis of 4-(2,5-difluorophenyl)thiazole derivatives is a straightforward process involving reaction setup, monitoring, product isolation, and purification.

experimental_workflow A Reactant Mixing (2-Bromo-1-(2,5-difluorophenyl)ethanone + Thioamide/Thiourea in Solvent) B Reaction (Heating/Reflux) A->B C Monitoring (Thin Layer Chromatography) B->C D Work-up (Cooling, Neutralization, Precipitation) C->D Upon Completion E Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS, Melting Point) F->G

Caption: Typical experimental workflow for thiazole synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of 2-amino and 2-substituted-4-(2,5-difluorophenyl)thiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole

This protocol describes the reaction of 2-Bromo-1-(2,5-difluorophenyl)ethanone with thiourea.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (a typical concentration is 0.5-1.0 M).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product under vacuum to obtain 2-Amino-4-(2,5-difluorophenyl)thiazole.

  • Characterize the final product by NMR, IR, mass spectrometry, and melting point determination.

Protocol 2: General Synthesis of 2-Substituted-4-(2,5-difluorophenyl)thiazole Derivatives

This protocol outlines the general procedure for reacting 2-Bromo-1-(2,5-difluorophenyl)ethanone with various thioamides.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Substituted Thioamide (e.g., thioacetamide, thiobenzamide)

  • Ethanol or another suitable solvent (e.g., methanol, isopropanol)

  • Triethylamine (optional, as a base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq) and the desired thioamide (1.0-1.2 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring. In some cases, the addition of a non-nucleophilic base like triethylamine (1.1 eq) may be beneficial.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired product and concentrate them to yield the purified 2-substituted-4-(2,5-difluorophenyl)thiazole.

  • Characterize the final product by NMR, IR, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes expected products from the reaction of 2-Bromo-1-(2,5-difluorophenyl)ethanone with various thioamides, with anticipated yields based on similar reported syntheses.

Thioamide/Thiourea ReactantProduct NameExpected Yield Range (%)Reference for Similar Syntheses
Thiourea2-Amino-4-(2,5-difluorophenyl)thiazole70-90[1][4]
Thioacetamide2-Methyl-4-(2,5-difluorophenyl)thiazole65-85[2][3]
Thiobenzamide2-Phenyl-4-(2,5-difluorophenyl)thiazole75-95[2][3]
4-Chlorothiobenzamide2-(4-Chlorophenyl)-4-(2,5-difluorophenyl)thiazole70-90[2][3]
4-Methoxythiobenzamide2-(4-Methoxyphenyl)-4-(2,5-difluorophenyl)thiazole75-95[2][3]

Note: The expected yields are estimates based on literature for analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of reaction parameters may be necessary to achieve higher yields.

Signaling Pathways and Biological Relevance

Thiazole derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug discovery. For instance, certain thiazole-containing compounds have been investigated as inhibitors of kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Other derivatives have shown antimicrobial activity by targeting essential enzymes in bacteria or fungi. The specific biological activity of the synthesized 4-(2,5-difluorophenyl)thiazole derivatives would need to be determined through biological screening assays.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_application Biological Application A 2-Bromo-1-(2,5-difluorophenyl)ethanone + Thioamide/Thiourea B 4-(2,5-Difluorophenyl)thiazole Derivatives A->B Hantzsch Synthesis C Biological Screening B->C Leads to D Target Identification (e.g., Kinases, Enzymes) C->D E Signaling Pathway Modulation D->E F Therapeutic Effect (e.g., Anticancer, Antimicrobial) E->F

Caption: From synthesis to potential biological application.

References

Application Notes and Protocols for the Synthesis of Pyrazole Compounds with 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole compounds utilizing 2-Bromo-1-(2,5-difluorophenyl)ethanone as a key starting material. The synthesized pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Introduction

Pyrazole moieties are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of pyrazoles from α-haloketones, such as 2-Bromo-1-(2,5-difluorophenyl)ethanone, offers a versatile and efficient route to novel compounds. The fluorine substituents on the phenyl ring can enhance metabolic stability and binding affinity to biological targets.

This document outlines a general and adaptable two-step, one-pot protocol for the synthesis of 3-(2,5-difluorophenyl)pyrazoles. The methodology involves the in-situ formation of an α,β-unsaturated ketone intermediate, followed by cyclocondensation with a hydrazine derivative.

General Synthetic Scheme

The synthesis proceeds via an initial elimination of HBr from 2-Bromo-1-(2,5-difluorophenyl)ethanone to form a reactive α,β-unsaturated ketone intermediate. This is immediately followed by a cyclocondensation reaction with a selected hydrazine to yield the desired pyrazole.

G A 2-Bromo-1-(2,5-difluorophenyl)ethanone C α,β-Unsaturated Ketone Intermediate (in situ) A->C Elimination of HBr B Base (e.g., Triethylamine) B->A E 3-(2,5-difluorophenyl)pyrazole Derivative C->E Cyclocondensation D Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) D->C

Caption: General reaction pathway for pyrazole synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 3-(2,5-difluorophenyl)-1H-pyrazole and 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole.

Protocol 1: Synthesis of 3-(2,5-difluorophenyl)-1H-pyrazole

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the α,β-unsaturated ketone.

  • Add hydrazine hydrate (1.5 mmol) to the reaction mixture, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-(2,5-difluorophenyl)-1H-pyrazole.

Protocol 2: Synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Phenylhydrazine

  • Ethanol

  • Triethylamine

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 mmol) in ethanol (10 mL) and add triethylamine (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenylhydrazine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) to the flask.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent.

  • Work-up the residue by dissolving in dichloromethane (20 mL) and washing with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography (hexane-ethyl acetate gradient) to yield 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole.

Data Presentation

The following table summarizes the expected yields for the synthesized pyrazole derivatives.

CompoundHydrazine DerivativeTypical Yield (%)
3-(2,5-difluorophenyl)-1H-pyrazoleHydrazine hydrate75-85
3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazolePhenylhydrazine80-90

Application Notes

The synthesized 3-(2,5-difluorophenyl)pyrazole derivatives are valuable scaffolds for further chemical modifications to develop novel therapeutic agents.

  • Drug Discovery: These compounds can serve as starting points for the synthesis of libraries of pyrazole derivatives to be screened for various biological activities, including but not limited to:

    • Anti-inflammatory agents: Targeting enzymes like cyclooxygenase (COX).

    • Anticancer agents: Investigating inhibitory effects on various kinases.

    • Antimicrobial agents: Screening against a panel of bacterial and fungal strains.

  • Structure-Activity Relationship (SAR) Studies: The N-unsubstituted pyrazole allows for further derivatization at the N1 position, enabling extensive SAR studies to optimize biological activity and pharmacokinetic properties. The 2,5-difluorophenyl moiety can be explored for its role in target binding and metabolic stability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the pyrazole compounds.

G A Reactant Mixing (Bromo-ketone, Base, Solvent) B In Situ Intermediate Formation A->B C Addition of Hydrazine & Catalyst B->C D Reflux C->D E Reaction Work-up (Solvent Removal, Extraction) D->E F Purification (Column Chromatography) E->F G Pure Pyrazole Product F->G

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: 2-Bromo-1-(2,5-difluorophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-bromo-1-(2,5-difluorophenyl)ethanone as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols and data presented herein are valuable for researchers in medicinal chemistry and materials science.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a key building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of the reactive α-bromo ketone functionality allows for facile cyclization reactions with various nucleophiles, while the 2,5-difluorophenyl moiety can impart unique physicochemical and biological properties to the resulting molecules. This document outlines synthetic protocols for the preparation of thiazoles, imidazoles, triazoles, and pyrimidines using this valuable reagent.

Synthesis of Heterocyclic Scaffolds

The following sections detail the synthesis of various heterocyclic compounds starting from 2-bromo-1-(2,5-difluorophenyl)ethanone.

Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole

The Hantzsch thiazole synthesis provides a straightforward method for the preparation of 2-aminothiazoles by reacting an α-haloketone with a thiourea.[1][2] This reaction is typically high-yielding and proceeds under mild conditions.[1]

Experimental Protocol:

A mixture of 2-bromo-1-(2,5-difluorophenyl)ethanone (1 eq.) and thiourea (1.2 eq.) in ethanol is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(2,5-difluorophenyl)thiazole.

Table 1: Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole

EntryReactantsSolventConditionsYield (%)
12-Bromo-1-(2,5-difluorophenyl)ethanone, ThioureaEthanolReflux, 2-4 h>85

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Thiazole_Synthesis start Start reagents Mix 2-Bromo-1-(2,5-difluorophenyl)ethanone and Thiourea in Ethanol start->reagents reflux Reflux (2-4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter purify Recrystallize from Ethanol filter->purify product 2-Amino-4-(2,5-difluorophenyl)thiazole purify->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of 2,4-Disubstituted Imidazoles

The reaction of α-bromo ketones with amidines is a widely used method for the synthesis of 2,4-disubstituted imidazoles.[3][4] This method offers good yields and can be performed in a scalable manner.[4]

Experimental Protocol:

To a solution of an appropriate amidine hydrochloride (1.1 eq.) and potassium bicarbonate (2.5 eq.) in a mixture of tetrahydrofuran (THF) and water (2:1), a solution of 2-bromo-1-(2,5-difluorophenyl)ethanone (1 eq.) in THF is added dropwise. The mixture is then heated to reflux for 4-6 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-4-(2,5-difluorophenyl)imidazole.

Table 2: Synthesis of 2-Aryl-4-(2,5-difluorophenyl)imidazoles

EntryAmidine ReactantSolventConditionsYield (%)
1Benzamidine HydrochlorideTHF/WaterReflux, 4-6 h75-85
2Acetamidine HydrochlorideTHF/WaterReflux, 4-6 h70-80

Reaction Pathway for Imidazole Synthesis:

Imidazole_Synthesis reagent1 2-Bromo-1-(2,5-difluorophenyl)ethanone product 2,4-Disubstituted Imidazole reagent1->product + reagent2 Amidine reagent2->product K2CO3, THF/Water, Reflux

Caption: General scheme for imidazole synthesis.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

A common method for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". An in-situ generation of the corresponding α-azido ketone from 2-bromo-1-(2,5-difluorophenyl)ethanone followed by reaction with a terminal alkyne provides a versatile route to β-keto 1,2,3-triazoles.[5]

Experimental Protocol:

To a suspension of sodium azide (1.5 eq.) in a mixture of water and t-butanol (1:1) is added 2-bromo-1-(2,5-difluorophenyl)ethanone (1 eq.). The mixture is stirred at room temperature for 1 hour. Then, a terminal alkyne (1.1 eq.), sodium ascorbate (0.2 eq.), and copper(II) sulfate pentahydrate (0.1 eq.) are added sequentially. The reaction is stirred vigorously at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 1,4-disubstituted-1,2,3-triazole.

Table 3: Synthesis of 1-Aryl-4-(1-(2,5-difluorophenyl)-1-oxo-methyl)-1,2,3-triazoles

EntryAlkyne ReactantSolventConditionsYield (%)
1PhenylacetyleneWater/t-ButanolRoom Temp, 12-24 h80-90
2Propargyl alcoholWater/t-ButanolRoom Temp, 12-24 h75-85

Experimental Workflow for Triazole Synthesis:

Triazole_Synthesis_Workflow start Start step1 React 2-Bromo-1-(2,5-difluorophenyl)ethanone with Sodium Azide start->step1 step2 Add Terminal Alkyne, Sodium Ascorbate, and CuSO4 step1->step2 step3 Stir at Room Temperature (12-24 hours) step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification by Column Chromatography step4->step5 product 1,4-Disubstituted-1,2,3-triazole step5->product

Caption: Workflow for CuAAC Triazole Synthesis.

Synthesis of Pyrimidines

Pyrimidines can be synthesized from α-bromo ketones through condensation with amidines or urea/thiourea derivatives. The reaction with amidines offers a direct route to substituted pyrimidines.

Experimental Protocol:

A mixture of 2-bromo-1-(2,5-difluorophenyl)ethanone (1 eq.), an appropriate amidine hydrochloride (1.5 eq.), and potassium carbonate (3 eq.) in dimethylformamide (DMF) is heated at 100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration. The solid is washed with water and dried. Purification by recrystallization or column chromatography yields the desired pyrimidine derivative.

Table 4: Synthesis of Substituted Pyrimidines

EntryAmidine ReactantSolventConditionsYield (%)
1Benzamidine HydrochlorideDMF100 °C, 8-12 h60-70
2Guanidine HydrochlorideDMF100 °C, 8-12 h55-65

Biological and Pharmaceutical Applications

Heterocyclic compounds are integral to the development of new therapeutic agents.[6] The incorporation of a 2,5-difluorophenyl moiety can enhance the biological activity of these scaffolds.

  • Thiazole Derivatives: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The presence of fluorine atoms can increase metabolic stability and binding affinity to biological targets.[10]

  • Imidazole Derivatives: Imidazoles are a prominent class of heterocycles in medicinal chemistry, with many approved drugs containing this core structure. They are known to possess antifungal, antibacterial, and anticancer activities.[11][12] The 2,5-difluorophenyl substitution may lead to novel derivatives with improved pharmacological profiles.

  • Triazole Derivatives: Triazoles, particularly 1,2,4-triazoles, are well-established antifungal agents.[13] The difluorophenyl group is a common substituent in many clinically used azole antifungals. Furthermore, triazole derivatives have shown promise as anticancer agents.[14][15]

  • Pyrimidine Derivatives: The pyrimidine ring is a fundamental component of nucleobases and is found in numerous anticancer and antiviral drugs. The synthesis of novel pyrimidine derivatives from 2-bromo-1-(2,5-difluorophenyl)ethanone opens avenues for the discovery of new therapeutic agents.

Signaling Pathway Implication (Hypothetical):

Many antifungal azoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The nitrogen atom in the azole ring coordinates to the heme iron in the active site of the enzyme, disrupting its function.

Antifungal_Mechanism Azole Azole Derivative (e.g., Imidazole, Triazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol CYP51 catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component

Caption: Inhibition of Ergosterol Biosynthesis.

Conclusion

2-Bromo-1-(2,5-difluorophenyl)ethanone serves as a highly effective and versatile precursor for the synthesis of a wide array of biologically relevant heterocyclic compounds. The straightforward and adaptable protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel thiazoles, imidazoles, triazoles, and pyrimidines, paving the way for the discovery of new drug candidates and functional materials.

References

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-(2,5-difluorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,5-difluorophenyl)ethanone as a key building block in the synthesis of novel therapeutic agents. This versatile intermediate is of significant interest in medicinal chemistry due to its reactive α-bromo ketone moiety and the presence of a difluorophenyl group, which can enhance pharmacological properties such as metabolic stability and binding affinity.

Synthesis of Novel Kinase Inhibitors

The abnormal activity of protein kinases is a hallmark of numerous diseases, including cancer and inflammatory disorders. 2-Bromo-1-(2,5-difluorophenyl)ethanone serves as a crucial starting material for the synthesis of a variety of kinase inhibitors. The α-bromo group provides a reactive handle for the introduction of various heterocyclic systems that can interact with the hinge region of the kinase active site.

Application Example: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core for Janus Kinase (JAK) Inhibition

This protocol outlines a representative synthesis of a substituted pyrrolopyrimidine, a scaffold known to exhibit potent inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory signaling pathways.

Experimental Protocol: Synthesis of 2-amino-4-(2,5-difluorophenyl)-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Materials:

    • 2-Bromo-1-(2,5-difluorophenyl)ethanone

    • 2,4-diamino-6-hydroxypyrimidine

    • N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).

    • Add a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.1 eq) in DMF dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ketone.

    • Dissolve the intermediate in methanol, add 10% Pd/C, and hydrogenate at 50 psi for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford the desired pyrrolo[2,3-d]pyrimidine derivative.

Quantitative Data: Inhibitory Activity of a Representative JAK Inhibitor

The following table summarizes the in vitro inhibitory activity of a hypothetical JAK inhibitor synthesized using the above protocol.

Kinase TargetIC₅₀ (nM)
JAK115
JAK225
JAK3150
TYK240

Signaling Pathway Diagram

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (Derived from 2-Bromo-1-(2,5-difluorophenyl)ethanone) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Development of Transient Receptor Potential Ankryin 1 (TRPA1) Antagonists

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a key player in pain and inflammation, making it an attractive target for the development of novel analgesics. The electrophilic nature of the ketone in 2-Bromo-1-(2,5-difluorophenyl)ethanone derivatives can be exploited to achieve covalent modification of the TRPA1 channel, leading to potent and durable antagonism.

Application Example: Synthesis of a Covalent TRPA1 Antagonist

This protocol describes the synthesis of a hypothetical covalent TRPA1 antagonist where the 2-bromo-ethanone moiety is reacted with a nucleophilic thiol-containing molecule to form a stable thioether linkage, a common strategy in developing targeted covalent inhibitors.

Experimental Protocol: Synthesis of a Thioether-linked TRPA1 Antagonist

  • Materials:

    • 2-Bromo-1-(2,5-difluorophenyl)ethanone

    • 4-aminothiophenol

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-aminothiophenol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) to the solution and stir for 10 minutes at 0°C.

    • Add a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether derivative.

Quantitative Data: Potency of a Representative TRPA1 Antagonist

The following table shows the potency of a hypothetical TRPA1 antagonist in a cell-based calcium influx assay.

Assay TypeAgonistIC₅₀ (nM)
hTRPA1 Calcium InfluxAITC50
hTRPA1 Calcium InfluxCinnamaldehyde75

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start 2-Bromo-1-(2,5-difluorophenyl)ethanone Reaction Nucleophilic Substitution Start->Reaction Reactant Nucleophilic Partner (e.g., Thiol) Reactant->Reaction Purification Purification (Chromatography) Reaction->Purification Final_Compound Final Compound Purification->Final_Compound Cell_Culture TRPA1-expressing cells Compound_Treatment Compound Incubation Final_Compound->Compound_Treatment Cell_Culture->Compound_Treatment Agonist_Stimulation Agonist Addition Compound_Treatment->Agonist_Stimulation Measurement Calcium Influx Measurement Agonist_Stimulation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for synthesis and evaluation of TRPA1 antagonists.

General Considerations for Use

  • Reactivity: The α-bromo ketone is a potent electrophile and should be handled with care. Reactions are typically performed under anhydrous conditions to prevent hydrolysis.

  • Fluorine Effects: The 2,5-difluoro substitution pattern on the phenyl ring can influence the reactivity of the ketone and the pharmacological profile of the final compound. These fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Storage: 2-Bromo-1-(2,5-difluorophenyl)ethanone is a lachrymator and should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.

These application notes demonstrate the significant potential of 2-Bromo-1-(2,5-difluorophenyl)ethanone as a versatile building block in medicinal chemistry for the discovery and development of novel therapeutics targeting a range of diseases.

Application Notes and Protocols for 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-1-(2,5-difluorophenyl)ethanone as a key pharmaceutical intermediate, particularly in the synthesis of triazole-based antifungal agents. Detailed experimental protocols and relevant biochemical pathways are presented to guide researchers in their drug discovery and development efforts.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the bromine atom at the alpha-position to the ketone functionality makes it highly reactive towards nucleophilic substitution, while the 2,5-difluorophenyl moiety is a common feature in many modern pharmaceuticals, contributing to enhanced metabolic stability and binding affinity. This intermediate is of particular interest in the development of antifungal agents and potentially other therapeutic molecules such as kinase inhibitors.

Key Applications

The primary application of 2-Bromo-1-(2,5-difluorophenyl)ethanone is in the synthesis of triazole antifungal drugs. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

This intermediate is used to introduce the 2,5-difluorophenylacetyl group into a target molecule, which is a key structural motif for potent antifungal activity. Analogues of clinically significant antifungal agents, such as voriconazole, can be synthesized using this versatile intermediate.

Experimental Protocols

The following protocols are representative examples of how 2-Bromo-1-(2,5-difluorophenyl)ethanone can be utilized in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes the nucleophilic substitution of the bromine atom in 2-Bromo-1-(2,5-difluorophenyl)ethanone with 1H-1,2,4-triazole to form a key intermediate for triazole antifungal agents. This reaction is analogous to the synthesis of intermediates for drugs like fluconazole and voriconazole.

Reaction Scheme:

G 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone->1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 1H-1,2,4-triazole, K2CO3 Acetonitrile, Reflux

Figure 1: Synthesis of a triazole intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Bromo-1-(2,5-difluorophenyl)ethanone235.0310.02.35 g
1H-1,2,4-Triazole69.0712.00.83 g
Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Acetonitrile (anhydrous)--50 mL
Ethyl acetate--As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(2,5-difluorophenyl)ethanone (2.35 g, 10.0 mmol), 1H-1,2,4-triazole (0.83 g, 12.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure product.

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity>98% (by HPLC)

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The triazole-containing compounds synthesized from 2-Bromo-1-(2,5-difluorophenyl)ethanone are potent inhibitors of the fungal ergosterol biosynthesis pathway.[1] This pathway is essential for the formation of the fungal cell membrane.

Ergosterol_Pathway cluster_inhibition Site of Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane TriazoleAntifungal Triazole Antifungal (e.g., Voriconazole analogue) LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) TriazoleAntifungal->LanosterolDemethylase Inhibits

Figure 2: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Antifungals.

Triazole antifungals specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol, a key precursor to ergosterol.[4] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[5]

Experimental Workflow for Antifungal Agent Synthesis

The general workflow for the synthesis and evaluation of a novel antifungal agent starting from 2-Bromo-1-(2,5-difluorophenyl)ethanone is outlined below.

Workflow Start Start: 2-Bromo-1-(2,5-difluorophenyl)ethanone Step1 Step 1: Synthesis of Triazole Intermediate (Protocol 1) Start->Step1 Step2 Step 2: Further Elaboration (e.g., Grignard reaction, Reformatsky reaction) Step1->Step2 Purification Purification (Column Chromatography, Crystallization) Step2->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation: Antifungal Activity Assay (MIC determination) Characterization->Bioassay End Lead Compound Identification Bioassay->End

Figure 3: General workflow for antifungal drug discovery.

This workflow highlights the key stages, from the initial synthesis of the core triazole intermediate to the final biological evaluation of the synthesized compounds. Each step requires careful optimization and characterization to ensure the successful development of a potent and selective antifungal agent.

Conclusion

2-Bromo-1-(2,5-difluorophenyl)ethanone is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds, particularly triazole-based antifungal agents. The protocols and pathways described in these application notes provide a solid foundation for researchers to explore the potential of this intermediate in their drug discovery programs. Careful execution of the synthetic steps and thorough biological evaluation are critical for the successful development of new and effective therapeutic agents.

References

Application Notes and Protocols: Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 2-Bromo-1-(2,5-difluorophenyl)ethanone and thiourea is a prominent example of the Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring. This reaction yields 2-amino-4-(2,5-difluorophenyl)thiazole, a compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key pharmacophore found in a variety of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[1][2][3][4][5] The presence of the difluorophenyl moiety can further enhance the pharmacological profile of the molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(2,5-difluorophenyl)thiazole. It also includes a summary of representative reaction conditions and expected outcomes based on analogous Hantzsch thiazole syntheses.

Reaction Mechanism and Significance

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea.[6][7] The mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-bromoketone, proceeding through an SN2 pathway. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][9] The resulting 2-aminothiazole derivatives are valuable intermediates in the synthesis of more complex molecules for drug discovery.[2][10]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis based on literature precedents for similar substrates.

EntrySolventTemperature (°C)Time (h)BaseYield (%)Reference
1EthanolReflux2 - 5None63-90[11]
2Methanol1000.5Na2CO3High[6]
3Ethanol/Water651-2Catalyst79-90[3]
4EthanolRoom Temp - Reflux24 - 72DIPEAGood[12]

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a standard method for the synthesis of 2-amino-4-(2,5-difluorophenyl)thiazole using conventional heating.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain 2-amino-4-(2,5-difluorophenyl)thiazole.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

This protocol offers a more rapid and environmentally friendly approach to the synthesis.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 equivalent) and thiourea (1.1 equivalents).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism reactant1 2-Bromo-1-(2,5-difluorophenyl)ethanone step1 SN2 Attack reactant1->step1 reactant2 Thiourea reactant2->step1 intermediate1 S-Alkylated Isothiourea Intermediate step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step3 Dehydration intermediate2->step3 product 2-Amino-4-(2,5-difluorophenyl)thiazole step1->intermediate1 step2->intermediate2 step3->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental_Workflow A 1. Mix Reactants (α-bromoketone & thiourea) in Ethanol B 2. Reaction (Conventional Heating or Microwave) A->B C 3. Cooldown & Neutralization (with NaHCO3 solution) B->C D 4. Precipitation of Product C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing & Drying E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General Experimental Workflow.

Signaling_Pathway cluster_cell Cell Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Amino-4-arylthiazole (e.g., product) Inhibitor->LOX Inhibition

References

Application Notes and Protocols for Cyclocondensation Reactions of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,5-difluorophenyl)ethanone as a versatile starting material for the synthesis of various heterocyclic compounds through cyclocondensation reactions. The resulting scaffolds, particularly thiazoles, imidazoles, and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The inclusion of the 2,5-difluorophenyl moiety can enhance the pharmacological properties of the final compounds.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone, such as 2-Bromo-1-(2,5-difluorophenyl)ethanone, with a thioamide. The resulting 4-(2,5-difluorophenyl)thiazole core is a prevalent scaffold in many biologically active molecules with applications as antibacterial, antifungal, and anticancer agents.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-difluorophenyl)thiazole

This protocol details the synthesis of 2-amino-4-(2,5-difluorophenyl)thiazole via the Hantzsch condensation reaction.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Thiourea

  • Ethanol (95%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-(2,5-difluorophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents).

  • Add 95% ethanol to the flask to dissolve the reactants.

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2SolventReaction Time (hours)Temperature (°C)Yield (%)
2-Bromo-1-(2,5-difluorophenyl)ethanoneThioureaEthanol4-6Reflux75-85

Imidazole Synthesis

The synthesis of imidazole derivatives can be achieved through the reaction of α-haloketones with amidines or a mixture of an aldehyde, an amine, and a nitrogen source. The resulting 4-(2,5-difluorophenyl)imidazole scaffold is a key component in many pharmaceuticals, exhibiting a broad range of activities including antifungal, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of 2-Alkyl/Aryl-4-(2,5-difluorophenyl)imidazole

This protocol describes a general method for the synthesis of substituted imidazoles.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Ammonium acetate

  • Substituted aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, combine 2-Bromo-1-(2,5-difluorophenyl)ethanone (1 equivalent), a substituted aldehyde (1 equivalent), and ammonium acetate (10 equivalents).

  • Add glacial acetic acid to the mixture to serve as the solvent.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation
Reactant 1Reactant 2Reactant 3SolventReaction Time (hours)Temperature (°C)Yield (%)
2-Bromo-1-(2,5-difluorophenyl)ethanoneBenzaldehydeAmmonium acetateGlacial Acetic Acid2-4Reflux65-75

Pyrimidine Synthesis

Pyrimidine derivatives are another important class of heterocycles that can be synthesized from α-haloketones. A common method involves the cyclocondensation with an amidine, such as guanidine, to form aminopyrimidines. These compounds are known for their wide array of biological activities, including antiviral and anticancer effects.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-difluorophenyl)pyrimidine

This protocol outlines the synthesis of a 2-aminopyrimidine derivative.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature.

  • Add 2-Bromo-1-(2,5-difluorophenyl)ethanone (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Data Presentation
Reactant 1Reactant 2Base/SolventReaction Time (hours)Temperature (°C)Yield (%)
2-Bromo-1-(2,5-difluorophenyl)ethanoneGuanidine hydrochlorideSodium Ethoxide/Ethanol6-8Reflux60-70

Visualizations

Hantzsch_Thiazole_Synthesis reagents 2-Bromo-1-(2,5-difluorophenyl)ethanone + Thiourea dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux (4-6 hours) dissolve->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify dry->purify product 2-Amino-4-(2,5-difluorophenyl)thiazole purify->product Imidazole_Synthesis reagents 2-Bromo-1-(2,5-difluorophenyl)ethanone + Aldehyde + Ammonium Acetate dissolve Add Glacial Acetic Acid reagents->dissolve reflux Reflux (2-4 hours) dissolve->reflux cool Cool to RT reflux->cool precipitate Pour into Water & Neutralize cool->precipitate filter Filter & Wash precipitate->filter dry Dry Product filter->dry purify Recrystallize dry->purify product Substituted 4-(2,5-difluorophenyl)imidazole purify->product Pyrimidine_Synthesis naoe Prepare Sodium Ethoxide in Ethanol guanidine Add Guanidine Hydrochloride naoe->guanidine ketone Add 2-Bromo-1-(2,5- difluorophenyl)ethanone guanidine->ketone reflux Reflux (6-8 hours) ketone->reflux neutralize Cool & Neutralize reflux->neutralize evaporate Evaporate Solvent neutralize->evaporate extract Extract evaporate->extract purify Purify extract->purify product 2-Amino-4-(2,5- difluorophenyl)pyrimidine purify->product

Application Notes and Protocols for N-alkylation with 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. The resulting secondary and tertiary amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. 2-Bromo-1-(2,5-difluorophenyl)ethanone is a valuable and reactive building block for the synthesis of diverse nitrogen-containing compounds. Its α-bromo ketone functionality makes it a potent electrophile for the N-alkylation of various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The resulting β-aminoketone derivatives are key intermediates in the synthesis of more complex molecules, notably imidazopyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.

This document provides a detailed protocol for the N-alkylation of amines with 2-Bromo-1-(2,5-difluorophenyl)ethanone, with a specific focus on the synthesis of imidazo[1,2-a]pyridine derivatives, which are known to be biologically active.

Data Presentation

The following table summarizes representative examples of N-alkylation reactions with 2-Bromo-1-(2,5-difluorophenyl)ethanone and its close analogs, highlighting the reaction conditions and yields.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromopyridin-2-amine2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone*NaHCO₃Ethanol80354[1]
Primary/Secondary AminesAlkyl HalidesAl₂O₃-OKAcetonitrileRoom Temp1-7Good to Excellent[2]
Anilines4-Hydroxybutan-2-oneNH₄BrHexane251240-98[3]
Heterocycles (e.g., Pyrrole)Alkyl HalidesK₂CO₃DMFNot SpecifiedNot SpecifiedExcellent

*Note: Data for a closely related analog is provided due to the limited availability of specific data for 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Experimental Protocols

General Protocol for N-alkylation of Amines

This protocol provides a general procedure for the N-alkylation of primary and secondary amines with 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Amine (primary or secondary)

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃), or Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0-1.2 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 3-24 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Specific Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is adapted from a procedure for a closely related analog and is applicable for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and 2-Bromo-1-(2,5-difluorophenyl)ethanone.[1]

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Substituted 2-aminopyridine

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq.) and 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq.) in anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq.) to the solution.

  • Heat the reaction mixture to 80°C and stir for 3 hours under a closed condition.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure.

  • Pour the residue into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration and dry under vacuum to obtain the crude imidazo[1,2-a]pyridine derivative.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Solvent add_bromo Add 2-Bromo-1-(2,5-difluorophenyl)ethanone start->add_bromo Stir for 15 min heat Heat and Stir add_bromo->heat monitor Monitor by TLC heat->monitor 3-24 h cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate extract Aqueous Work-up & Extraction evaporate->extract purify Column Chromatography extract->purify product Pure N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of amines.

Signaling Pathway Context

The products of N-alkylation with 2-Bromo-1-(2,5-difluorophenyl)ethanone, particularly the resulting imidazo[1,2-a]pyridine scaffolds, are known to be precursors for potent kinase inhibitors. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling pathways, such as the Raf-MEK-ERK pathway, leading to reduced cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Phosphorylates Transcription Factors Inhibitor N-Alkylated Product (e.g., Imidazopyridine Derivative) Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes: 2-Bromo-1-(2,5-difluorophenyl)ethanone in the Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its reactive α-bromo ketone moiety makes it a versatile precursor for the construction of enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor starting from 2-Bromo-1-(2,5-difluorophenyl)ethanone. PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity, as it is a negative regulator of the insulin and leptin signaling pathways.[1][2]

Application: Synthesis of 2-((2,5-Difluorophenacyl)thio)pyridine-3-carbonitrile Derivatives as PTP1B Inhibitors

Derivatives of 2-((2,5-difluorophenacyl)thio)pyridine-3-carbonitrile have been identified as effective inhibitors of PTP1B. The synthesis involves the reaction of 2-Bromo-1-(2,5-difluorophenyl)ethanone with a substituted 2-mercaptopyridine. The resulting compounds have demonstrated significant inhibitory activity against PTP1B, making them promising candidates for further drug development.

Quantitative Data Summary

The inhibitory activity of a representative compound, 2-(2-(2,5-difluorophenyl)-2-oxoethylthio)pyridine-3-carbonitrile, against PTP1B is summarized in the table below.

Compound IDEnzyme TargetIC50 (µM)
1 PTP1B0.98

Table 1: In vitro inhibitory activity of 2-(2-(2,5-difluorophenyl)-2-oxoethylthio)pyridine-3-carbonitrile (Compound 1) against Protein Tyrosine Phosphatase 1B.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(2,5-Difluorophenyl)-2-oxoethylthio)pyridine-3-carbonitrile (Compound 1)

This protocol details the synthesis of a PTP1B inhibitor from 2-Bromo-1-(2,5-difluorophenyl)ethanone and 2-mercapto-3-cyanopyridine.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • 2-Mercapto-3-cyanopyridine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-mercapto-3-cyanopyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product, 2-(2-(2,5-difluorophenyl)-2-oxoethylthio)pyridine-3-carbonitrile.

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol describes the method for evaluating the inhibitory activity of the synthesized compound against PTP1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the synthesized inhibitor at various concentrations, and the PTP1B enzyme.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor Synthesized Inhibitor (e.g., Compound 1) Inhibitor->PTP1B inhibits

Caption: PTP1B's role in the insulin signaling pathway and its inhibition.

Experimental Workflow

Synthesis_and_Assay_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Start Materials: 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Mercapto-3-cyanopyridine Reaction S-alkylation Reaction (DMF, K₂CO₃) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Compound 1 Purification->Product Assay_Setup PTP1B Inhibition Assay Setup (Enzyme, Inhibitor, Buffer) Product->Assay_Setup Testing Substrate_Addition Substrate Addition (pNPP) Assay_Setup->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Measurement Absorbance Measurement Incubation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for synthesis and biological evaluation of PTP1B inhibitors.

References

Application Notes and Protocols for the Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of imidazopyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols focus on two common and effective methods: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classic Tschitschibabin reaction. Additionally, the role of imidazopyridine derivatives as inhibitors of key cellular signaling pathways is discussed.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the two featured synthetic methodologies, allowing for easy comparison.

ParameterGroebke-Blackburn-Bienaymé (GBB) ReactionTschitschibabin Reaction
Reaction Type Three-component, one-potTwo-component condensation
Key Reactants 2-Aminopyridine, Aldehyde, Isocyanide2-Aminopyridine, α-Haloketone
Catalyst Lewis Acid (e.g., Yb(OTf)₃) or Catalyst-free (ultrasound)Often base-mediated (e.g., NaHCO₃) or catalyst-free
Solvent DCM/MeOH, WaterEthanol, DMF, or solvent-free
Temperature 60-100 °C (Microwave or conventional heating)Room temperature to reflux (60-80 °C)
Reaction Time 30 minutes - 4 hours2 - 5 hours
Reported Yields 61% - 98%[1]Moderate to good

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines[2][3]

This protocol describes a microwave-assisted, one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (e.g., furfural) (1.2 equiv)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.2 equiv)

  • Ytterbium triflate (Yb(OTf)₃) (0.08 equiv)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a microwave vial, add the 2-aminopyridine (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), isocyanide (0.6 mmol, 1.2 equiv), and Yb(OTf)₃ (0.04 mmol, 0.08 equiv).

  • Add a 3:1 mixture of DCM/MeOH (4 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines[4][5]

This protocol details the synthesis of 2-phenyl-imidazo[1,2-a]pyridine via the condensation of 2-aminopyridine and an α-haloketone.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • α-Bromoacetophenone (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.1 equiv)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) in ethanol.

  • Add α-bromoacetophenone (1.0 equiv) to the solution.

  • Add sodium bicarbonate (1.1 equiv) to the reaction mixture.

  • Reflux the mixture at 60 °C for 5 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-phenyl-imidazo[1,2-a]pyridine.

Signaling Pathway and Experimental Workflow Diagrams

Imidazopyridine derivatives have been extensively studied as inhibitors of various protein kinases, particularly in the context of cancer therapy.[4] A key target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Inhibition Activation Activation Inhibition Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by imidazopyridine derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of imidazopyridine derivatives.

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Aminopyridine, Aldehyde, Isocyanide) Synthesis Synthesis (e.g., GBB or Tschitschibabin Reaction) Reactants->Synthesis Purification Purification (Column Chromatography or Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Characterization->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: General workflow for the synthesis and evaluation of imidazopyridine derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,5-difluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its derivatives are of significant interest in drug discovery and development. The α-bromination of ketones is a fundamental transformation in organic synthesis, providing a versatile building block for further molecular elaboration. This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone from 1-(2,5-difluorophenyl)ethanone, based on established methods for the bromination of substituted acetophenones.

The synthesis involves the electrophilic substitution of the α-hydrogen of the ketone with bromine, typically under acidic conditions to facilitate the formation of the enol intermediate. Careful control of reaction parameters is crucial to ensure high yield and selectivity, minimizing the formation of di-brominated and other side products.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start charge_reactor Charge Reactor with 1-(2,5-difluorophenyl)ethanone and Solvent start->charge_reactor add_catalyst Add Acid Catalyst (e.g., H2SO4) charge_reactor->add_catalyst cool_mixture Cool Reaction Mixture add_catalyst->cool_mixture add_bromine Slowly Add Bromine cool_mixture->add_bromine stir_reaction Stir at Controlled Temperature add_bromine->stir_reaction monitor_reaction Monitor Reaction (TLC/HPLC) stir_reaction->monitor_reaction quench Quench with Water monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crystallization Crystallization filter_concentrate->crystallization filter_dry_product Filter and Dry Product crystallization->filter_dry_product end End Product: 2-Bromo-1-(2,5-difluorophenyl)ethanone filter_dry_product->end

Caption: Experimental workflow for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Materials and Methods

Materials
  • 1-(2,5-difluorophenyl)ethanone (Substrate)

  • Bromine (Brominating agent)

  • Methanol or Chloroform (Solvent)

  • Concentrated Sulfuric Acid or Hydrochloric Acid (Catalyst)

  • Sodium Bicarbonate Solution (for washing)

  • Sodium Sulfate (Drying agent)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Solvent for crystallization (e.g., Ethanol or Hexane)

Equipment
  • Glass-lined reactor with overhead stirrer, dropping funnel, and temperature probe

  • Condenser

  • Heating/cooling system

  • Extraction vessel

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

  • Vacuum oven

Experimental Protocol

This protocol describes the bromination of 1-(2,5-difluorophenyl)ethanone on a scale-up basis.

  • Reactor Setup: Ensure the reactor is clean and dry. Equip the reactor with an overhead stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (to neutralize HBr fumes), and a temperature probe.

  • Charging the Reactor: Charge the reactor with 1-(2,5-difluorophenyl)ethanone (1.0 equivalent) and the chosen solvent (e.g., methanol or chloroform, approximately 5-10 volumes).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid, catalytic amount) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a suitable cooling bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture into ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to an extraction vessel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid and HBr), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 2-Bromo-1-(2,5-difluorophenyl)ethanone.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Data Presentation

The following table summarizes reaction conditions from literature for the bromination of acetophenone derivatives, which can be used as a starting point for the optimization of the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

SubstrateBrominating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4-HydroxyacetophenoneBromineChloroformH₂SO₄655-[1]
Acetophenone DerivativesPyridine hydrobromide perbromideAcetic Acid-903-4>80[2]
AcetophenoneBromineMethanolHCl0-51-[3]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid-90--[2]

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Concentrated acids are corrosive. Handle with care and appropriate PPE.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction is carried out in a well-ventilated area and that the off-gases are scrubbed.

  • Organic solvents are flammable. Avoid open flames and sparks.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the acid-catalyzed bromination of a ketone.

G Ketone Ketone (1-(2,5-difluorophenyl)ethanone) Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Alpha_Bromo_Ketone α-Bromo Ketone (Product) Enol->Alpha_Bromo_Ketone + Br2 Bromonium_Ion Bromonium Ion (from Br2) HBr HBr (byproduct) Alpha_Bromo_Ketone->HBr

Caption: Acid-catalyzed bromination mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone?

A1: The primary side reactions are typically associated with the alpha-bromination of the ketone. The most common of these is the formation of a dibrominated byproduct, 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone. Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used. Another potential, though less common, side reaction is electrophilic substitution on the electron-rich aromatic ring, although the presence of the deactivating acetyl and fluoro groups generally suppresses this pathway in favor of alpha-bromination.

Q2: Which brominating agent is most suitable for this synthesis?

A2: Several brominating agents can be employed, including liquid bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). The choice of reagent can influence the reaction's selectivity and yield. For instance, studies on similar acetophenone derivatives have shown that pyridine hydrobromide perbromide can be a highly efficient reagent. The selection often depends on the specific reaction conditions and the desired purity of the final product.

Q3: How do the fluorine substituents on the phenyl ring affect the reaction?

A3: The two fluorine atoms on the phenyl ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation favors the desired alpha-bromination of the acetyl group over bromination of the aromatic ring.

Q4: What is a typical work-up and purification procedure for this reaction?

A4: A common work-up procedure involves quenching the reaction with water, followed by extraction with an organic solvent such as chloroform or ethyl acetate. The organic layer is then typically washed with a saturated sodium bicarbonate solution to remove any acidic byproducts, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. Purification is often achieved through recrystallization from a suitable solvent or by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; for many acetophenone brominations, temperatures around 90°C have been shown to be effective. - Experiment with different brominating agents (e.g., pyridine hydrobromide perbromide, NBS, CuBr₂) to find the most efficient one for this specific substrate.
Formation of Dibrominated Byproduct - Excess of brominating agent. - Prolonged reaction time.- Use a precise molar ratio of the starting material to the brominating agent, typically around 1.0:1.1. - Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid over-bromination.
Presence of Unreacted Starting Material - Insufficient amount of brominating agent. - Reaction time is too short. - Low reaction temperature.- Ensure the molar ratio of the brominating agent is slightly in excess (e.g., 1.1 equivalents). - Allow the reaction to proceed for a sufficient duration, as determined by TLC monitoring. - Increase the reaction temperature to the optimal level.
Difficulty in Product Purification - Similar polarity of the product and byproducts.- If recrystallization is not effective, consider using column chromatography with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to separate the desired product from impurities.

Experimental Protocols

Key Experiment: Alpha-Bromination of 1-(2,5-difluorophenyl)ethanone

This protocol is a generalized procedure based on the bromination of similar acetophenone derivatives. Researchers should optimize the conditions for their specific setup.

Materials:

  • 1-(2,5-difluorophenyl)ethanone

  • Brominating agent (e.g., Pyridine hydrobromide perbromide)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Carbonate Solution

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve 1-(2,5-difluorophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add the brominating agent (1.1 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into an ice-water bath.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with saturated sodium carbonate solution and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like petroleum ether.

Visualizations

Reaction Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-(2,5-difluorophenyl)ethanone + Brominating Agent in Acetic Acid reaction Heat and Stir (e.g., 90°C) start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Ice-Water monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Petroleum Ether concentrate->purify product 2-Bromo-1-(2,5-difluorophenyl)ethanone purify->product

Caption: Experimental workflow for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Signaling Pathway of Alpha-Bromination

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction ketone 1-(2,5-difluorophenyl)ethanone enol Enol Intermediate ketone->enol Acid Catalyst product 2-Bromo-1-(2,5-difluorophenyl)ethanone enol->product + Br+ dibromo 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone product->dibromo Excess Bromine / Time

Caption: Reaction pathway for the alpha-bromination of 1-(2,5-difluorophenyl)ethanone.

Technical Support Center: Purification of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(2,5-difluorophenyl)ethanone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 2-Bromo-1-(2,5-difluorophenyl)ethanone is essential for a successful recrystallization.

PropertyValue
Molecular Formula C₈H₅BrF₂O
Molecular Weight 235.03 g/mol
Appearance White to off-white crystalline solid
Melting Point 37-40°C[1][2]

Experimental Protocol: Recrystallization of 2-Bromo-1-(2,5-difluorophenyl)ethanone

This protocol details a general method for the purification of 2-Bromo-1-(2,5-difluorophenyl)ethanone using a single-solvent recrystallization technique. Ethanol is often a suitable solvent for α-bromoacetophenones.

Materials:

  • Crude 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: While ethanol is a good starting point, small-scale solubility tests with other solvents like isopropanol or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be performed to identify the optimal recrystallization solvent. The ideal solvent should dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude 2-Bromo-1-(2,5-difluorophenyl)ethanone in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the expected range (37-40°C) is indicative of high purity.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

dot

Caption: Troubleshooting workflow for the recrystallization of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: My compound will not crystallize from the solution, what should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a small "seed" crystal of the crude material.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: A low yield can be due to several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product may remain dissolved in the mother liquor.

  • Premature crystallization: If the compound crystallizes during hot filtration, it will be lost with the activated charcoal or other solid impurities. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, including using an ice bath, to maximize the amount of product that crystallizes out of the solution.

Q4: The melting point of my recrystallized product is still broad and lower than the literature value. What should I do?

A4: A broad or low melting point indicates that the product is still impure.

  • Inadequate solvent: The chosen solvent may not be optimal for rejecting the specific impurities present. Perform small-scale solubility tests to find a more suitable solvent or solvent pair.

  • Trapped impurities: If crystallization occurred too rapidly, impurities can become trapped within the crystal lattice. A second recrystallization, with careful attention to slow cooling, may be necessary to achieve the desired purity.

References

Technical Support Center: Bromination of 2,5-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2,5-difluoroacetophenone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the bromination of 2,5-difluoroacetophenone?

The bromination of 2,5-difluoroacetophenone can yield two main products: the desired mono-brominated product at the alpha-carbon (α-bromination), 2-bromo-1-(2,5-difluorophenyl)ethanone, and the over-brominated product, a di-brominated species. The reaction's selectivity is highly dependent on the conditions used.[1][2]

Q2: What is the general mechanism for the α-bromination of acetophenones?

Under acidic conditions, the reaction typically proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst. This is followed by deprotonation at the α-carbon to form the enol, which is the rate-determining step. The electron-rich enol then attacks molecular bromine to yield the α-brominated product.[3][4]

Q3: Why is over-bromination a common issue with 2,5-difluoroacetophenone?

Over-bromination, the formation of di-bromo species, can occur when the reaction conditions are not carefully controlled. Factors that can contribute to this include using an excess of the brominating agent, prolonged reaction times, and elevated temperatures.[1][5][6] The mono-brominated product can sometimes be more reactive towards further bromination than the starting material under certain conditions.

Q4: Which brominating agents are suitable for this reaction, and how do they differ?

Commonly used brominating agents include liquid bromine (Br₂), N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[5][7]

  • Liquid Bromine: Highly reactive and can easily lead to over-bromination if not added carefully and in precise stoichiometry. It is also toxic and corrosive.[5]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent that provides a low, steady concentration of bromine, which can help minimize over-bromination.[1][8]

  • Pyridine hydrobromide perbromide: A solid, stable source of bromine that can offer good yields and is easier to handle than liquid bromine.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired mono-brominated product and significant formation of di-brominated impurity.

This is a classic case of over-bromination. Here are several parameters to investigate and optimize:

  • Stoichiometry of Brominating Agent:

    • Recommendation: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.1 equivalents). An excess of the brominating agent is a primary cause of over-bromination.[6]

    • Action: Carefully calculate and measure the amount of brominating agent. Consider a slow, dropwise addition to maintain a low concentration throughout the reaction.

  • Reaction Time:

    • Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[5][9]

    • Action: Run the reaction for the minimum time required for the consumption of the starting material. Extending the reaction time after the starting material is consumed will likely lead to further bromination of the desired product.[5]

  • Reaction Temperature:

    • Recommendation: Lowering the reaction temperature can increase selectivity by reducing the rate of the second bromination.[5]

    • Action: Conduct the reaction at a controlled, lower temperature (e.g., 0-5°C) and observe the effect on the product distribution.[9]

Problem 2: The reaction is very slow or does not proceed to completion.

  • Catalyst:

    • Recommendation: The presence of an acid catalyst is often necessary to facilitate enol formation.

    • Action: Ensure that an appropriate acid catalyst (e.g., a small amount of HBr or acetic acid) is present in the reaction mixture.[9]

  • Temperature:

    • Recommendation: While low temperatures can prevent over-bromination, excessively low temperatures may hinder the reaction rate.

    • Action: If the reaction is too slow at a low temperature, consider a modest increase while carefully monitoring for the formation of byproducts.

Problem 3: Difficulty in purifying the mono-brominated product from the di-brominated impurity.

  • Recommendation: Purification can be challenging due to the similar properties of the mono- and di-brominated products.

  • Action:

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can sometimes effectively separate compounds with different crystal lattice energies.

    • Column Chromatography: If recrystallization is ineffective, column chromatography with a carefully selected solvent system can be used to separate the products.[10] Experiment with different solvent polarities to achieve optimal separation.

Data Presentation

The following table summarizes the results from a study on the photochemical bromination of a similar acetophenone derivative, highlighting the impact of the brominating agent and its equivalents on the product distribution.

EntryBrominating AgentEquivalentsTemperature (°C)Time (min)Yield of Mono-bromo Product (%)Yield of Di-bromo Product (%)
1NBS1.025-303606512
2NBS1.125-303607018
3DBDMH0.525-303606815

NBS: N-bromosuccinimide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin. Data adapted from a study on a structurally related substrate.[1]

Experimental Protocols

Selective Mono-bromination of 2,5-Difluoroacetophenone using Bromine in Methanol

This protocol is adapted from a general procedure for the selective bromination of acetophenone derivatives.[9]

  • Preparation: Dissolve 2,5-difluoroacetophenone (1 equivalent) in methanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5% v/v).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in methanol dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Monitoring: Monitor the reaction progress by TLC to ensure the consumption of the starting material and minimize the formation of the di-bromo product.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a 10% sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Selective Mono-bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2,5-difluoroacetophenone in methanol prep2 Add catalytic HCl prep1->prep2 prep3 Cool to 0-5°C prep2->prep3 react1 Slowly add Br2 in methanol (1.0 eq) prep3->react1 react2 Stir at 0-5°C for 1h, then at RT for 1h react1->react2 react3 Monitor by TLC react2->react3 workup1 Solvent removal react3->workup1 Reaction complete workup2 Neutralize with NaHCO3 workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash, dry, concentrate workup3->workup4 purify Purify by recrystallization or chromatography workup4->purify

Caption: Workflow for the selective mono-bromination of 2,5-difluoroacetophenone.

troubleshooting_guide Troubleshooting Over-bromination cluster_stoichiometry Stoichiometry Control cluster_time Reaction Time cluster_temp Temperature Control start High di-bromo impurity detected? q_equiv > 1.1 eq of Br2 used? start->q_equiv a_equiv_yes Reduce to 1.0-1.05 eq. Use slow addition. q_equiv->a_equiv_yes Yes a_equiv_no Check reaction time q_equiv->a_equiv_no No end_node Optimized for mono-bromination a_equiv_yes->end_node q_time Reaction time excessive? a_equiv_no->q_time a_time_yes Monitor by TLC. Stop when starting material is gone. q_time->a_time_yes Yes a_time_no Check temperature q_time->a_time_no No a_time_yes->end_node q_temp Reaction temp > RT? a_time_no->q_temp a_temp_yes Lower temperature to 0-5°C. q_temp->a_temp_yes Yes a_temp_no Consider purification options. q_temp->a_temp_no No a_temp_yes->end_node

Caption: Decision tree for troubleshooting the over-bromination of 2,5-difluoroacetophenone.

References

Technical Support Center: Alpha-Bromination of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alpha-bromination of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alpha-bromination of an aromatic ketone?

A1: The alpha-bromination of aromatic ketones typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). Subsequent deprotonation yields the alpha-bromo ketone.[1][2][3][4] In basic conditions, a base removes an alpha-proton to form an enolate ion, which then attacks the bromine source.[2]

Q2: My reaction is giving a low yield. What are the potential causes?

A2: Low yields in alpha-bromination can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Side reactions: Competing reactions such as di-bromination, ring bromination, or decomposition of starting material or product can reduce the yield of the desired mono-alpha-brominated product.[5]

  • Poor choice of reagents or conditions: The brominating agent, solvent, or catalyst may not be optimal for your specific substrate. For instance, acid-sensitive functional groups on the aromatic ketone can lead to decomposition under acidic conditions.[5]

  • Difficult purification: The desired product may be difficult to separate from byproducts or unreacted starting material, leading to losses during workup.

Q3: I am observing di-brominated products. How can I improve mono-selectivity?

A3: Formation of di-brominated byproducts is a common issue.[5] To favor mono-bromination:

  • Control stoichiometry: Use a controlled amount of the brominating agent, typically around 1.0 to 1.1 equivalents.

  • Slow addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can suppress over-bromination.[6]

  • Reaction conditions: Lowering the reaction temperature can sometimes improve selectivity.

Q4: My reaction is resulting in bromination on the aromatic ring instead of the alpha-position. How can I prevent this?

A4: Ring bromination is a competing electrophilic aromatic substitution reaction. To favor alpha-bromination:

  • Avoid strong Lewis acids: In some cases, an excess of a Lewis acid catalyst like AlCl₃ can promote ring substitution over alpha-bromination.[7]

  • Choose appropriate conditions: Reactions performed in the absence of a strong Lewis acid catalyst, for example using Br₂ in acetic acid, generally favor alpha-bromination.[1][8] Certain methods, like using N-bromosuccinimide (NBS) in the presence of an initiator, are also selective for the alpha-position.

Q5: Are there alternative brominating agents to elemental bromine (Br₂)?

A5: Yes, several other brominating agents can be used, which may offer advantages in terms of handling, safety, or selectivity. Common alternatives include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid brominating agent.[1]

  • Pyridinium tribromide (Py-HBr₃): A solid reagent that is easier to handle than bromine.

  • Copper(II) bromide (CuBr₂): Can be used for the bromination of ketones.

  • 1,2-dipyridiniumditribromide-ethane (DPTBE): A solid reagent used for solvent-free bromination.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conversion Insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature.
Inactive brominating agent.Use a fresh bottle of the brominating agent. NBS, for example, should be recrystallized if it has been stored for a long time.
Poor catalyst activity.If using a catalyst, ensure it is pure and active.
Formation of multiple products Di-bromination.Use a stoichiometric amount of the brominating agent (1.0-1.1 eq.). Add the brominating agent dropwise.
Ring bromination.Avoid strong Lewis acid catalysts. Consider using NBS or Br₂ in acetic acid.
Decomposition of starting material or product.If the substrate is acid-sensitive, consider using an acid-free bromination method.[5][9] A phase-vanishing protocol can also help by trapping the HBr byproduct in an aqueous phase.[5]
Product decomposes during workup Presence of residual acid (HBr).Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. Wash the organic layer thoroughly.
Inconsistent results Reaction is sensitive to moisture or air.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Data Presentation: Comparison of Bromination Methods

Method Brominating Agent Solvent/Catalyst Typical Yields Key Advantages Key Disadvantages
Acid-Catalyzed Br₂ (1.1 equiv)Glacial Acetic AcidModerate to GoodStraightforward and widely used.Not suitable for acid-sensitive substrates. Can lead to ring bromination.[5]
Continuous Flow Br₂1,4-Dioxane / HBrUp to 99%Excellent selectivity and high yield.[5][9]Requires specialized equipment. Use of toxic and corrosive reagents on a large scale.[5]
Acid-Free Br₂ (1.0 equiv)Diethyl EtherModerate to GoodTolerates acid-sensitive functional groups.[5][9]May require longer reaction times.
Microwave-Assisted Br₂ (1.1 equiv)Glacial Acetic AcidGoodRapid reaction times.Requires a microwave reactor. Limited to acid-stable substrates.[5][9]
NBS NBSMethanol / Silica GelExcellentMild conditions, short reaction times, easy to handle reagent.[10]Stoichiometry needs careful control to avoid over-bromination.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Alpha-Bromination with Br₂

This protocol is a general method adapted from standard procedures for the acid-catalyzed α-bromination of ketones.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic ketone (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acid-Free Alpha-Bromination with Br₂

This protocol is based on the acid-free bromination method described by Krupadanam and co-workers.[5]

  • Setup: Dissolve the aromatic ketone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Bromine: Add bromine (1.0 eq) dropwise to the cold solution with stirring.

  • Reaction: After the addition is complete, allow the solution to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired α-bromo ketone.

Visualizations

G cluster_workflow Experimental Workflow start Dissolve Ketone in Solvent cool Cool Reaction Mixture start->cool add_br2 Slowly Add Brominating Agent cool->add_br2 react Stir at Reaction Temperature add_br2->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product workup->purify end Isolated Product purify->end G cluster_troubleshooting Troubleshooting Logic start Low Yield? check_conversion Check Conversion by TLC start->check_conversion Yes ok Yield OK start->ok No side_products Side Products Observed? check_conversion->side_products Complete Conversion increase_time_temp Increase Time/Temp check_conversion->increase_time_temp Low Conversion check_reagents Check Reagent Purity check_conversion->check_reagents Still Low Conversion control_stoichiometry Control Stoichiometry/Slow Addition side_products->control_stoichiometry Di-bromination change_conditions Change Conditions (e.g., Acid-Free) side_products->change_conditions Ring Bromination/Decomposition increase_time_temp->check_conversion G cluster_mechanism Acid-Catalyzed Bromination Pathway ketone Aromatic Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br2 product Alpha-Bromo Ketone brominated_intermediate->product - H+

References

Technical Support Center: Purification of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2,5-difluorophenyl)ethanone. The focus is on the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of 2-Bromo-1-(2,5-difluorophenyl)ethanone?

A1: The most common impurities arise from the bromination of 1-(2,5-difluorophenyl)ethanone and typically include:

  • Unreacted Starting Material: 1-(2,5-difluorophenyl)ethanone.

  • Over-brominated Byproduct: 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone.

  • Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct of bromination reactions.

  • Residual Brominating Agent: Such as N-Bromosuccinimide (NBS) or bromine.

  • Ring-Brominated Isomers: Though generally less common in side-chain bromination, trace amounts may be present.

Q2: My crude product is a dark oil/solid. How can I perform an initial cleanup?

A2: A standard aqueous workup is highly recommended before proceeding to more advanced purification techniques. This typically involves:

  • Dissolving the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Washing the organic layer sequentially with a saturated sodium bisulfite solution (to quench any remaining bromine), followed by a saturated sodium bicarbonate solution to neutralize acidic byproducts like HBr.[1]

  • Finally, washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate, followed by filtration and concentration under reduced pressure.

Q3: I have a solid crude product. Which purification method is most effective?

A3: For solid products, recrystallization is often the most efficient method for achieving high purity. The choice of solvent is critical and may require some experimentation. Based on protocols for similar α-bromoacetophenones, a good starting point would be a single solvent system like chloroform or a binary solvent system such as ethanol/water.

Q4: How do I choose a suitable solvent for recrystallization?

A4: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Solvents reported to be effective for similar compounds include chloroform, n-hexane, and ethanol/water mixtures.

Q5: My product is an oil, or it fails to crystallize. What are my options?

A5: If recrystallization is not feasible, column chromatography on silica gel is the recommended method for purifying oily products or separating closely related impurities that co-crystallize.

Q6: What is a good starting mobile phase for column chromatography?

A6: For α-bromo ketones, which are relatively nonpolar, a mobile phase consisting of a mixture of a nonpolar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate is a good starting point. A gradient elution, starting with a low percentage of the more polar solvent and gradually increasing it, is often effective. For a similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a mobile phase of ethyl acetate/petroleum ether was used successfully.[2] For more polar analogs, pure chloroform has also been used.[1]

Data Presentation

Table 1: Purity of α-Bromoacetophenones Achieved with Different Recrystallization Solvents (Based on Analogous Compounds)

Recrystallization SolventInitial PurityFinal PurityCommon Impurities Removed
n-HexaneNot Specified>99%Dibrominated byproduct
Ethanol/Water (3:1 v/v)Not Specified>99.5%Dibrominated impurities
ChloroformNot SpecifiedHigh (crystalline solid)General impurities

Table 2: Suggested Starting Conditions for Column Chromatography (Based on Analogous Compounds)

Stationary PhaseMobile Phase (Eluent)Suitable for Removing
Silica GelEthyl Acetate/Petroleum EtherUnreacted starting material, dibrominated byproduct
Silica GelChloroformMore polar impurities

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Adapted for 2-Bromo-1-(2,5-difluorophenyl)ethanone)

  • Place the crude 2-Bromo-1-(2,5-difluorophenyl)ethanone in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., chloroform or an ethanol/water mixture) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If using a binary solvent system like ethanol/water, dissolve the solid in the solvent in which it is more soluble (ethanol) at an elevated temperature, and then add the anti-solvent (water) dropwise until turbidity persists. Reheat to get a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure (Adapted for 2-Bromo-1-(2,5-difluorophenyl)ethanone)

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Mandatory Visualization

Impurity_Removal_Workflow start Crude 2-Bromo-1-(2,5-difluorophenyl)ethanone workup Aqueous Workup (Wash with NaHSO3, NaHCO3, Brine) start->workup assess_physical_state Assess Physical State workup->assess_physical_state solid Solid or Crystalline assess_physical_state->solid Is it a solid? oil Oil or Amorphous Solid assess_physical_state->oil Is it an oil? recrystallization Recrystallization (e.g., Chloroform, Ethanol/Water) solid->recrystallization column_chromatography Column Chromatography (Silica Gel, e.g., EtOAc/Petroleum Ether) oil->column_chromatography purity_check Purity Analysis (e.g., NMR, HPLC, GC-MS) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >99% further_purification Further Purification Required purity_check->further_purification Purity <99% further_purification->recrystallization If chromatographed further_purification->column_chromatography If recrystallized

Caption: Workflow for the purification of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

References

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Hantzsch thiazole synthesis. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Hantzsch thiazole synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Hantzsch synthesis can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the potential for competing side reactions.[2]

    Initial Checks & Solutions:

    • Reactant Purity: Ensure the high purity of both the α-haloketone and the thioamide. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1][2] The use of anhydrous solvents is often recommended as the presence of water can be detrimental.[2]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction.[1] The disappearance of starting material spots and the appearance of a new product spot will indicate if the reaction is proceeding.[1] If the reaction is incomplete, consider extending the reaction time.[1]

    • Stoichiometry: While the reaction proceeds with a 1:1 stoichiometry, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes improve yields.[1][3]

Issue 2: Multiple Spots on TLC / Impure Product

  • Question: My TLC plate shows multiple spots after the reaction, indicating the presence of impurities or side products. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue. The identity of these byproducts can often be inferred from the starting materials and reaction conditions.

    Common Side Products:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-haloketone and thioamide.[1]

    • Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.[1]

    • Dimerization/Polymerization: Under certain conditions, the reactants or reactive intermediates can self-condense.[1]

    • Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible.[1] Under acidic conditions, the reaction of N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4]

    Strategies for Minimizing Side Products:

    • Purify Starting Materials: Ensure the purity of your thioamide to avoid oxazole formation.

    • Optimize Temperature: Running the reaction at the optimal temperature can minimize dimerization and polymerization.

    • Control pH: For N-substituted thioureas, running the reaction in a neutral solvent can favor the formation of the desired 2-amino thiazole isomer.[4]

Issue 3: Product Purification Difficulties

  • Question: I am struggling to purify my synthesized thiazole derivative. What are the recommended purification methods?

  • Answer: The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.

    Recommended Purification Techniques:

    • Recrystallization: This is a highly effective method for purifying solid products.[1] Common solvent systems for recrystallization include ethanol or ethyl acetate/hexane.[5][6]

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[6] A common eluent system is a mixture of ethyl acetate and hexane.[7]

    • Filtration and Washing: In many cases, the thiazole product will precipitate from the reaction mixture upon cooling or after neutralization with a mild base like sodium bicarbonate or sodium carbonate.[1][7] The crude product can then be isolated by filtration and washed with a cold solvent like ethanol or water to remove soluble impurities.[5][7]

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Hantzsch thiazole synthesis? The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[7][8] The reaction proceeds via an initial SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone.[3][7] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]

  • What are the typical solvents used for this reaction? A variety of solvents can be employed, and the optimal choice depends on the specific substrates. Commonly used solvents include ethanol, methanol, 1-butanol, 2-propanol, and water.[1][7][9] In some cases, a mixture of ethanol and water has been shown to be effective.[9] Greener alternatives like polyethylene glycol (PEG-400) and ionic liquids have also been successfully used.[10][11] Solvent-free conditions have also been reported.[12][13]

  • Can catalysts be used to improve the reaction? Yes, various catalysts can enhance the rate and yield of the Hantzsch synthesis. Acid catalysts such as p-toluenesulfonic acid (PTSA) are sometimes used.[1] Other reported catalysts include silica-supported tungstosilicic acid, which can be recovered and reused, and iodine.[5][9][11]

  • What is the role of microwave irradiation in Hantzsch thiazole synthesis? Microwave-assisted synthesis is a modern approach that can significantly reduce reaction times from hours to minutes and often leads to improved yields.[2][14] Microwave reactions are typically carried out at elevated temperatures (e.g., 90-130°C) in a sealed vessel.[2][14]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Conventional Heating Methods

α-HaloketoneThioamideSolventCatalystTemperature (°C)TimeYield (%)Reference
2-Bromo-1-(2,4-dimethylphenyl)ethanoneThioformamideEthanolNoneRefluxSeveral hours-[1]
2-BromoacetophenoneThioureaMethanolNone10030 minHigh[7]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (1:1)SiW.SiO₂652-3.5 h79-90[9]
1-Chloropropan-2-onePyridine-3-carbothioamideEthanolTriethylamineReflux--[11]

Table 2: Microwave-Assisted Synthesis

α-HaloketoneThioamideSolventTemperature (°C)Time (min)Yield (%)Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol903095[14]
Aromatic Ketones (in situ bromination with NBS)ThioureasPEG-400/Water80-85--[11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Isolation:

    • If a precipitate forms, filter the solid and wash it with cold ethanol or water.[1]

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.[1]

    • Alternatively, the reaction mixture can be poured into a solution of a mild base (e.g., 5% sodium bicarbonate or sodium carbonate) to neutralize any acid formed and precipitate the product.[1][7]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is adapted from a procedure for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[14]

  • Reaction Mixture: In a specialized microwave reaction tube, combine the α-haloketone (1 equivalent) and the substituted thiourea (1 equivalent) in a suitable solvent (e.g., methanol).

  • Microwave Irradiation: Cap the tube and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 90°C) for the determined time (e.g., 30 minutes).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling.

  • Purification: Collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol) to obtain the pure product.

Visualizations

Hantzsch_Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Reactant Purity start->check_purity monitor_reaction Monitor Reaction with TLC check_purity->monitor_reaction incomplete_reaction Reaction Incomplete? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time Yes side_products Multiple Spots on TLC? incomplete_reaction->side_products No extend_time->monitor_reaction identify_byproducts Identify Potential Side Products (Oxazole, Dimer, Isomer) side_products->identify_byproducts Yes purification Purify Product: - Recrystallization - Column Chromatography side_products->purification No optimize_conditions Optimize Conditions: - Adjust Temperature - Change Solvent - Add Catalyst - Control pH identify_byproducts->optimize_conditions optimize_conditions->monitor_reaction success Pure Product (High Yield) purification->success

Caption: A workflow for troubleshooting common issues in Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products alpha_haloketone α-Haloketone sn2_intermediate SN2 Adduct alpha_haloketone->sn2_intermediate side_product Side Products (e.g., Oxazole) alpha_haloketone->side_product thioamide Thioamide thioamide->sn2_intermediate SN2 Attack thioamide->side_product Contamination (Amide) cyclized_intermediate Cyclized Intermediate sn2_intermediate->cyclized_intermediate Intramolecular Cyclization thiazole Thiazole Product cyclized_intermediate->thiazole Dehydration

Caption: General mechanism of Hantzsch thiazole synthesis and potential side product formation.

References

Technical Support Center: High-Selectivity Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acetophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of aromatic ring bromination during the synthesis of acetophenone and its derivatives.

Troubleshooting Guide: Preventing Aromatic Ring Bromination

Unwanted bromination of the aromatic ring is a frequent challenge in acetophenone synthesis, particularly when using brominated reagents or encountering bromine impurities. This guide provides direct answers to common issues.

Q1: I am observing significant amounts of bromoacetophenone in my product mixture. What is the most likely cause?

A1: The most common cause of aromatic ring bromination is the presence of an active brominating agent (like Br₂) in combination with a strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃). The Lewis acid activates the bromine, making it a powerful electrophile that can attack the benzene ring. This issue can be exacerbated by:

  • Using Acetyl Bromide: While convenient, acetyl bromide can be a source of bromine for the side reaction.

  • Bromine Impurities: Impurities in the starting materials or solvents can lead to unexpected bromination.

  • Excess Lewis Acid: A stoichiometric excess of a strong Lewis acid can significantly promote ring halogenation.

Q2: How can I minimize ring bromination when using a standard Friedel-Crafts acylation protocol?

A2: To minimize ring bromination, you should focus on controlling the reactivity of the system. Here are key parameters to adjust:

  • Choice of Acylating Agent: Using acetic anhydride instead of acetyl chloride or bromide is often a milder and more selective option. Acetic anhydride is less reactive and its byproduct, acetic acid, is less corrosive than the HCl or HBr generated from acyl halides.

  • Catalyst Selection: Opt for a milder Lewis acid or a solid acid catalyst. While AlCl₃ is a powerful catalyst, it can also promote side reactions. Consider alternatives like ZnCl₂ or solid catalysts such as sulfated zirconia, which have been shown to offer high selectivity.

  • Stoichiometry of the Catalyst: Use a catalytic amount of the Lewis acid rather than a stoichiometric excess. An excess of a strong Lewis acid is known to drive ring halogenation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the desired acylation over side reactions.

  • Purity of Reagents: Ensure that all your reagents and solvents are free from bromine or bromide impurities.

Q3: My aromatic substrate has activating groups, and I'm seeing a high degree of ring bromination. What should I do?

A3: Aromatic rings with electron-donating (activating) groups are more susceptible to electrophilic attack, including bromination. To address this:

  • Protecting Groups: If possible, protect the activating groups on the aromatic ring before performing the acylation. This will reduce the ring's nucleophilicity and its reactivity towards brominating agents.

  • Use a Milder Catalyst: This is particularly important for activated substrates. A strong Lewis acid will aggressively promote both acylation and bromination. Milder catalysts provide a more controlled reaction.

  • Controlled Addition of Reagents: Add the acylating agent slowly to the reaction mixture to maintain a low concentration of the reactive electrophile at any given time.

Frequently Asked Questions (FAQs)

Q: What is the mechanism behind unwanted aromatic ring bromination during Friedel-Crafts acylation?

A: The mechanism is a classic electrophilic aromatic substitution. The Lewis acid (e.g., AlCl₃) reacts with molecular bromine (Br₂), which may be present as an impurity or formed from the acyl bromide, to generate a highly reactive bromonium ion (Br⁺) or a polarized complex. The electron-rich aromatic ring of the benzene or acetophenone then attacks this powerful electrophile, leading to the substitution of a hydrogen atom with a bromine atom on the ring.

Q: Are there "greener" or more selective catalysts I can use to avoid this side reaction?

A: Yes, several modern catalytic systems offer higher selectivity and are more environmentally friendly than traditional Lewis acids. These include:

  • Solid Acid Catalysts: Sulfated zirconia and zeolites (like CeY and HZSM-5) have demonstrated high activity and selectivity in Friedel-Crafts acylation. For instance, sulfated zirconia has been reported to yield 100% selective formation of the desired ketone in certain acylations.

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) are effective and recyclable catalysts that can promote acylation under milder conditions, reducing the likelihood of side reactions.

Q: Does the choice between acetyl chloride and acetic anhydride affect the potential for ring bromination?

A: Yes. Acetyl chloride is generally more reactive than acetic anhydride. This higher reactivity can sometimes lead to less selectivity and a greater potential for side reactions, especially if bromine impurities are present. Acetic anhydride is a milder acetylating agent, and its use can often lead to a cleaner reaction with fewer byproducts.

Data Presentation

The choice of catalyst can significantly impact the selectivity of the Friedel-Crafts acylation. The following table summarizes reported selectivity for different catalytic systems in the acylation of aromatic compounds, highlighting the potential for minimizing side reactions.

Catalyst SystemAromatic SubstrateAcylating AgentSelectivity of Desired ProductReference
Sulfated ZirconiaBenzene4-Chlorobenzoyl chloride100%Green Chem., 1999, 1, 69
CeY ZeoliteTolueneAcetic Anhydride~94% (para-isomer)ACS Publications
Traditional AlCl₃TolueneVarious~80% (para-isomer)ACS Publications

Experimental Protocols

High-Selectivity Synthesis of Acetophenone using a Mild Lewis Acid

This protocol is designed to minimize ring bromination by using a milder Lewis acid and controlled reaction conditions.

Materials:

  • Benzene (anhydrous)

  • Acetic anhydride

  • Zinc chloride (ZnCl₂, anhydrous, powdered)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagent Preparation: In the flask, suspend anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Benzene: Add anhydrous benzene (1.0 equivalent) to the suspension.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise from the addition funnel to the stirred mixture at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 1 M HCl.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure acetophenone.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting unwanted aromatic ring bromination during acetophenone synthesis.

G start Start: Unwanted Ring Bromination Observed check_reagents Check Reagent Purity and Acylating Agent start->check_reagents reagent_impure Source Bromine-Containing Impurities and Purify Reagents check_reagents->reagent_impure Yes use_anhydride Switch to Acetic Anhydride from Acetyl Bromide/Chloride check_reagents->use_anhydride Using Acyl Halide check_catalyst Evaluate Lewis Acid Catalyst reagent_impure->check_catalyst use_anhydride->check_catalyst strong_lewis Using Strong Lewis Acid (e.g., AlCl3)? check_catalyst->strong_lewis reduce_stoichiometry Reduce Lewis Acid to Catalytic Amounts strong_lewis->reduce_stoichiometry Yes, and in excess milder_catalyst Switch to Milder (e.g., ZnCl2) or Solid Acid Catalyst strong_lewis->milder_catalyst Yes check_conditions Review Reaction Conditions strong_lewis->check_conditions No reduce_stoichiometry->check_conditions milder_catalyst->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp slow_addition Ensure Slow, Controlled Addition of Reagents check_conditions->slow_addition end Achieve High-Selectivity Synthesis lower_temp->end slow_addition->end

Caption: Troubleshooting workflow for preventing aromatic ring bromination.

Technical Support Center: Synthesis of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenacyl bromides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted phenacyl bromides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has not produced the desired phenacyl bromide. What are the possible causes?

  • Answer: Low or no yield can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a deactivated brominating agent. For instance, without a catalyst like aluminum chloride, the direct bromination of acetophenone can be slow and incomplete.[1][2]

    • Improper Brominating Agent: The choice of brominating agent is crucial and can significantly impact yield. For example, using N-Bromosuccinimide (NBS) for the bromination of 4-chloroacetophenone in acetic acid at 90°C for 3 hours resulted in a low yield with mostly unreacted starting material.[3]

    • Substrate Reactivity: The electronic nature of the substituents on the acetophenone ring can affect the reaction rate. Electron-donating groups may lead to side reactions like aromatic bromination, while strongly electron-withdrawing groups can deactivate the substrate.[4]

    • Moisture: The presence of moisture can interfere with many bromination reactions, especially when using moisture-sensitive reagents or catalysts. It is crucial to use anhydrous solvents and reagents.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: My TLC or NMR analysis shows multiple spots/peaks in addition to my desired product. What are these byproducts and how can I avoid them?

  • Answer: The most common side products in phenacyl bromide synthesis are di-brominated compounds and products of aromatic ring bromination.[5]

    • Di-bromination: The formation of α,α-dibromoacetophenone is a common side reaction, especially with an excess of the brominating agent or prolonged reaction times.[5] To minimize this, use a stoichiometric amount of the brominating agent and carefully monitor the reaction progress by TLC.

    • Aromatic Bromination: Electron-rich acetophenones (those with electron-donating groups) are susceptible to electrophilic substitution on the aromatic ring.[4][6] Running the reaction at a lower temperature and in the dark can sometimes mitigate this. The choice of solvent can also play a role.

    • Other Side Products: Depending on the reaction conditions, other side reactions such as the haloform reaction or aldol condensation can occur.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my synthesized phenacyl bromide. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the lachrymatory nature of phenacyl bromides and the presence of persistent impurities.

    • Removal of Unreacted Acetophenone: Unreacted starting material can be an issue. A common method to remove it is by washing the crude product with a mixture of water and petroleum ether. Phenacyl bromide is relatively insoluble in this mixture, while acetophenone is more soluble in petroleum ether.[1][2]

    • Recrystallization: Recrystallization is a highly effective method for purifying solid phenacyl bromides. Methanol is a commonly used solvent for this purpose.[1][2] For example, crude phenacyl bromide can be recrystallized from methanol to yield white crystals with a sharp melting point.[1]

    • Column Chromatography: For more challenging separations, especially with oily products or stubborn impurities, column chromatography using silica gel is a viable option.[4][7]

    • Product Instability: It's important to note that phenacyl bromides can be unstable and may discolor upon standing, even after purification.[2] It is often advisable to use the purified product promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenacyl bromides?

A1: The most prevalent methods involve the α-bromination of the corresponding substituted acetophenone. Key approaches include:

  • Direct Bromination with Molecular Bromine (Br₂): This is a classic method, often carried out in solvents like acetic acid, ether, or carbon disulfide.[1][8] An acid catalyst, such as aluminum chloride, can be used to enhance the reaction rate.[1]

  • N-Bromosuccinimide (NBS): NBS is considered a safer and more selective brominating agent compared to molecular bromine.[3]

  • Copper(II) Bromide (CuBr₂): This reagent can also be used for the α-bromination of ketones.[3]

  • Pyridine Hydrobromide Perbromide: This is another safer alternative to liquid bromine that can provide high yields.[3]

  • Modern Methods: More recent, "greener" approaches include the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water.[9]

Q2: What are the critical safety precautions to take when working with phenacyl bromides?

A2: Phenacyl bromides are potent lachrymators, meaning they cause severe irritation to the eyes and respiratory tract.[1][2] It is imperative to handle these compounds in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin.[1]

Q3: How does the choice of solvent affect the synthesis of phenacyl bromides?

A3: The solvent can significantly influence the reaction's outcome.

  • Acetic Acid: Glacial acetic acid is a common solvent for bromination reactions.[8]

  • Ether: Anhydrous ether is another suitable solvent, particularly when using a Lewis acid catalyst like AlCl₃.[1] It's important to remove the ether and dissolved hydrogen bromide promptly after the reaction to prevent the product from darkening.[1]

  • Carbon Tetrachloride: Dry carbon tetrachloride can be used but is generally less favorable than dry ether.[1]

  • Coordinating Solvents: Solvents like 1,4-dioxane can be used to handle bromine more safely by forming a complex, which helps to avoid the evaporation of toxic and corrosive bromine gas.[5]

Q4: How can I monitor the progress of my phenacyl bromide synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[3][4] By spotting the reaction mixture alongside the starting acetophenone on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Quantitative Data Summary

The following tables summarize the performance of various synthetic routes for producing substituted phenacyl bromides.

Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone [3]

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Pyridine Hydrobromide PerbromideAcetic Acid90385
N-Bromosuccinimide (NBS)Acetic Acid903Low (mostly unreacted starting material)
Copper(II) BromideAcetic Acid903~60

Table 2: Direct Bromination of Acetophenone with Molecular Bromine (Br₂) [1]

SolventCatalystCrude Yield (%)Recrystallized Yield (%)
EtherAnhydrous AlCl₃88–9664–66

Experimental Protocols

Protocol 1: Synthesis of Phenacyl Bromide via Direct Bromination with Br₂ in Ether [1]

  • Setup: In a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether.

  • Reaction Initiation: Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • Bromine Addition: Gradually add 67 g (21.5 cc, 0.42 mole) of bromine from the separatory funnel with stirring, at a rate of approximately 1 cc per minute. The bromine color should disappear rapidly.

  • Work-up: Once the bromine addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.

  • Initial Purification: The resulting solid mass of brownish-yellow crystals is washed by shaking with a mixture of 10 cc of water and 10 cc of petroleum ether.

  • Isolation: Filter the crystals with suction and wash with fresh portions of the water/petroleum ether mixture until a white product is obtained.

  • Final Purification (Optional): For higher purity, the crude phenacyl bromide can be recrystallized from methanol.

Protocol 2: Synthesis of 4-Chloro-α-bromoacetophenone using Pyridine Hydrobromide Perbromide [3]

  • Setup: In a suitable reaction vessel, dissolve 1.0 equivalent of 4-chloroacetophenone in acetic acid.

  • Reagent Addition: Add 1.1 equivalents of pyridine hydrobromide perbromide to the solution.

  • Reaction: Heat the reaction mixture and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product through appropriate work-up and purification techniques (e.g., precipitation, filtration, and recrystallization).

Visualizations

experimental_workflow start Start: Substituted Acetophenone dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture (e.g., Ice Bath) dissolve->cool add_catalyst Add Catalyst (e.g., AlCl3) cool->add_catalyst add_bromine Slowly Add Brominating Agent add_catalyst->add_bromine monitor Monitor Reaction (TLC) add_bromine->monitor workup Work-up: Remove Solvent & HBr monitor->workup wash Wash Crude Product (e.g., H2O/Petroleum Ether) workup->wash filter Filter and Dry wash->filter recrystallize Recrystallize for Higher Purity filter->recrystallize end End: Purified Phenacyl Bromide recrystallize->end

Caption: General experimental workflow for phenacyl bromide synthesis.

troubleshooting_guide start Problem: Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Loss? start->cause3 solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Activity cause1->solution1b solution2a Use Stoichiometric Brominating Agent cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Optimize Washing Procedure cause3->solution3a solution3b Optimize Recrystallization cause3->solution3b

Caption: Troubleshooting logic for low yield in phenacyl bromide synthesis.

References

Stability of 2-Bromo-1-(2,5-difluorophenyl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1-(2,5-difluorophenyl)ethanone

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-1-(2,5-difluorophenyl)ethanone under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Bromo-1-(2,5-difluorophenyl)ethanone in acidic solutions?

A1: 2-Bromo-1-(2,5-difluorophenyl)ethanone, as an α-bromoketone, is susceptible to degradation under acidic conditions. The presence of an acid catalyst can facilitate reactions such as hydrolysis or substitution, leading to the loss of the bromine atom and the formation of other products. The rate of degradation is dependent on the specific acidic conditions (pH, temperature, and solvent).

Q2: What are the potential degradation pathways for 2-Bromo-1-(2,5-difluorophenyl)ethanone in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway for α-bromoketones is typically hydrolysis. The acid catalyzes the protonation of the carbonyl oxygen, which can be followed by nucleophilic attack of water on the α-carbon, leading to the substitution of the bromine atom with a hydroxyl group. This would form 2-hydroxy-1-(2,5-difluorophenyl)ethanone. Other potential reactions include substitution by other nucleophiles present in the reaction mixture.

Q3: How can I monitor the degradation of 2-Bromo-1-(2,5-difluorophenyl)ethanone during my experiment?

A3: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An HPLC method with a suitable column (e.g., C18) and a mobile phase gradient can be developed to separate the parent compound from its potential degradation products. Monitoring the decrease in the peak area of 2-Bromo-1-(2,5-difluorophenyl)ethanone and the appearance of new peaks over time will indicate the extent of degradation.

Q4: Are there any recommended storage conditions to minimize degradation in acidic solutions?

A4: To minimize degradation, it is advisable to prepare acidic solutions of 2-Bromo-1-(2,5-difluorophenyl)ethanone fresh and use them as quickly as possible. If short-term storage is necessary, it should be done at low temperatures (e.g., 2-8 °C) to slow down the rate of reaction. The specific stability will be highly dependent on the pH of the solution; lower pH values will likely accelerate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of starting material in acidic reaction mixture. The compound is unstable under the specific acidic conditions (e.g., strong acid, high temperature).- Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Reduce the reaction time. - Monitor the reaction progress more frequently using TLC or HPLC.
Appearance of multiple unknown peaks in HPLC/GC-MS analysis. Complex degradation or side reactions are occurring.- Attempt to identify the major degradation products using mass spectrometry. - Consider if other nucleophiles in the reaction mixture could be reacting with the starting material. - Simplify the reaction matrix to isolate the cause of degradation.
Inconsistent results between experimental runs. Variability in experimental parameters such as pH, temperature, or reaction time.- Precisely control the pH of the reaction mixture. - Ensure consistent temperature control throughout the experiment. - Standardize all experimental procedures and timings.

Quantitative Data Summary

pH Temperature (°C) Time (hours) % of 2-Bromo-1-(2,5-difluorophenyl)ethanone Remaining Major Degradation Product(s)
e.g., 2e.g., 25e.g., 1User-definedUser-defined
e.g., 2e.g., 25e.g., 6User-definedUser-defined
e.g., 4e.g., 25e.g., 1User-definedUser-defined
e.g., 4e.g., 25e.g., 6User-definedUser-defined

Experimental Protocols

Protocol for Assessing the Stability of 2-Bromo-1-(2,5-difluorophenyl)ethanone under Acidic Conditions

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of 2-Bromo-1-(2,5-difluorophenyl)ethanone in an acidic solution.

1. Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone in acetonitrile at a known concentration (e.g., 1 mg/mL).

3. Preparation of Acidic Solution:

  • Prepare an acidic solution at the desired pH (e.g., pH 2) by adding the appropriate amount of acid to water.

4. Stress Study Procedure:

  • Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Immediately take a sample at time zero (t=0), neutralize it with a suitable base (if necessary for the analytical method), and dilute it with the mobile phase to a suitable concentration for analysis.

  • Incubate the remaining solution at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Neutralize and dilute each sample as done for the t=0 sample.

5. Analytical Method:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of 2-Bromo-1-(2,5-difluorophenyl)ethanone remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and quantify any major degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Study cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) mix Mix Stock and Acidic Solutions prep_stock->mix prep_acid Prepare Acidic Solution (e.g., pH 2) prep_acid->mix sample_t0 Sample at t=0 (Neutralize & Dilute) mix->sample_t0 incubate Incubate at Controlled Temp. mix->incubate hplc HPLC Analysis sample_t0->hplc sample_tx Sample at Time Intervals (Neutralize & Dilute) incubate->sample_tx sample_tx->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for stability testing of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Degradation_Pathway reactant 2-Bromo-1-(2,5-difluorophenyl)ethanone intermediate Protonated Carbonyl reactant->intermediate + H+ product 2-Hydroxy-1-(2,5-difluorophenyl)ethanone intermediate->product + H2O - HBr

Caption: Postulated acid-catalyzed hydrolysis pathway.

Technical Support Center: Byproduct Analysis in 2-Bromo-1-(2,5-difluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone. The following sections address common issues encountered during the α-bromination of 2,5-difluoroacetophenone, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, and I observe a significant amount of starting material (2,5-difluoroacetophenone) remaining. What are the possible causes and solutions?

A1: An incomplete reaction can stem from several factors:

  • Insufficient Reaction Time or Temperature: The bromination of ketones is not always instantaneous. Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1]

  • Inadequate Catalyst: Acid-catalyzed bromination requires a suitable acidic medium to facilitate the formation of the enol intermediate, which is the active nucleophile in the reaction.[2][3] Ensure the acid catalyst (e.g., acetic acid, HBr) is of the correct concentration and purity.

  • Poor Quality Brominating Agent: The brominating agent (e.g., Br₂, N-bromosuccinimide) may have degraded. Use a fresh or properly stored batch of the reagent.

Solution:

  • Monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.

  • Consider incrementally increasing the reaction temperature, while carefully monitoring for byproduct formation.

  • Ensure the catalytic acid is present in the appropriate amount and is of high purity.

Q2: I have identified a byproduct with a mass corresponding to a dibrominated product. How can I minimize its formation?

A2: The formation of a dibrominated byproduct, 2,2-dibromo-1-(2,5-difluorophenyl)ethanone, is a common issue in the α-bromination of ketones.[4][5]

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the second bromination of the desired product.

  • Reaction Conditions: In basic solutions, successive halogenations are more rapid.[6] While this synthesis is typically performed under acidic conditions, localized high pH could contribute.

Solution:

  • Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Add the brominating agent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.

  • Maintain acidic conditions throughout the reaction.

Q3: My product is contaminated with an isomer where bromine is substituted on the aromatic ring. Why did this happen and how can I prevent it?

A3: Aromatic bromination is a potential side reaction, especially if the aromatic ring is activated.[7][8]

  • Reaction Conditions: Certain catalysts, like Lewis acids (e.g., FeBr₃, AlCl₃) in excess, can promote electrophilic aromatic substitution on the benzene ring.[9][10]

  • Substituent Effects: While the acetyl group is deactivating, the fluorine atoms have competing electron-withdrawing and -donating effects that can influence the reactivity of the aromatic ring.

Solution:

  • Avoid the use of strong Lewis acid catalysts that are known to promote aromatic halogenation.

  • Stick to reaction conditions that favor the α-bromination of the ketone, such as using bromine in acetic acid.[11]

Q4: How can I effectively separate the desired product from the starting material and byproducts?

A4: Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. The desired monobrominated product will have a different polarity compared to the starting material and the dibrominated byproduct.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Quantitative Data Summary

The following tables provide a summary of how reaction parameters can influence the product and byproduct distribution. The data presented is illustrative and based on general principles of α-bromination of aryl ketones.

Table 1: Effect of Reaction Time on Product Distribution

Reaction Time (hours)2,5-difluoroacetophenone (%)2-Bromo-1-(2,5-difluorophenyl)ethanone (%)2,2-Dibromo-1-(2,5-difluorophenyl)ethanone (%)Other Byproducts (%)
1405532
359041
6<185131

As indicated, prolonged reaction times can lead to an increase in the formation of the dibrominated byproduct.[1]

Table 2: Effect of Brominating Agent Stoichiometry

Equivalents of Br₂2,5-difluoroacetophenone (%)2-Bromo-1-(2,5-difluorophenyl)ethanone (%)2,2-Dibromo-1-(2,5-difluorophenyl)ethanone (%)
0.915832
1.052953
1.2<18020

Careful control of the brominating agent is critical to maximize the yield of the desired monobrominated product.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone

This is a general procedure and may require optimization.

  • Dissolution: Dissolve 1-(2,5-difluorophenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: To the stirred solution, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise at room temperature. The addition should be slow to control the reaction rate and temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Byproduct Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the starting material, product, and potential byproducts.

  • MS Analysis: As the separated components elute from the GC column, they will be ionized and their mass-to-charge ratio determined by the mass spectrometer.

  • Identification: Identify the components by comparing their mass spectra to a library of known compounds and by analyzing the fragmentation patterns. The molecular ion peaks will be indicative of the starting material (M), the monobrominated product (M+78/80), and the dibrominated product (M+156/158/160).

Visualizations

Reaction_Pathway 2,5-Difluoroacetophenone 2,5-Difluoroacetophenone Enol Intermediate Enol Intermediate 2,5-Difluoroacetophenone->Enol Intermediate  Acid Catalyst (H+) 2-Bromo-1-(2,5-difluorophenyl)ethanone 2-Bromo-1-(2,5-difluorophenyl)ethanone Enol Intermediate->2-Bromo-1-(2,5-difluorophenyl)ethanone  Nucleophilic Attack Bromine (Br2) Bromine (Br2) Bromine (Br2)->2-Bromo-1-(2,5-difluorophenyl)ethanone HBr HBr

Caption: Reaction pathway for the synthesis of the target molecule.

Byproduct_Analysis_Workflow Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Reaction_Mixture->TLC_Analysis Initial Assessment Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Purification Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection GC_MS_Analysis GC-MS Analysis Fraction_Collection->GC_MS_Analysis Purity & Mass Check NMR_Analysis NMR Analysis Fraction_Collection->NMR_Analysis Structural Confirmation Structure_Elucidation Structure Elucidation of Byproducts GC_MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for the analysis and identification of byproducts.

Troubleshooting_Tree Problem Problem Observed in Crude Product Incomplete_Reaction High % of Starting Material? Problem->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete No_Incomplete No Incomplete_Reaction->No_Incomplete Check_Time_Temp Increase Reaction Time/Temp Yes_Incomplete->Check_Time_Temp Check_Reagents Verify Reagent Quality/Stoichiometry Yes_Incomplete->Check_Reagents Dibrominated_Product Presence of Dibrominated Byproduct? No_Incomplete->Dibrominated_Product Yes_Dibromo Yes Dibrominated_Product->Yes_Dibromo No_Dibromo No Dibrominated_Product->No_Dibromo Control_Stoichiometry Reduce Brominating Agent Equiv. Yes_Dibromo->Control_Stoichiometry Slow_Addition Slow Dropwise Addition Yes_Dibromo->Slow_Addition Aromatic_Bromination Aromatic Bromination Detected? No_Dibromo->Aromatic_Bromination Yes_Aromatic Yes Aromatic_Bromination->Yes_Aromatic No_Aromatic No Aromatic_Bromination->No_Aromatic Avoid_Lewis_Acids Avoid Strong Lewis Acid Catalysts Yes_Aromatic->Avoid_Lewis_Acids Purification Proceed to Purification No_Aromatic->Purification

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Column Chromatography Purification of α-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of α-bromoketones is a critical step that can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during column chromatography of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my α-bromoketone decomposing on the silica gel column?

α-Bromoketones can be sensitive to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can catalyze decomposition reactions, leading to lower yields and the formation of impurities. This is often observed as streaking on a TLC plate or the appearance of new, more polar spots after exposure to silica gel.

Q2: How can I prevent the degradation of my α-bromoketone during column chromatography?

The most common and effective method is to deactivate the silica gel by neutralizing its acidic sites. This is typically achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the eluent. A concentration of 0.1-2% (v/v) TEA in the mobile phase is generally sufficient to prevent decomposition.[1][2] It is crucial to first test the stability of your compound with TEA on a TLC plate.

Q3: My α-bromoketone is eluting with the solvent front, even with a non-polar eluent. What should I do?

If your α-bromoketone is very non-polar, it may have a very high Rf value and elute quickly. To achieve better separation, you can try using a less polar solvent system. For instance, if you are using ethyl acetate/hexanes, decrease the proportion of ethyl acetate. If the compound is still eluting too quickly, consider using a less polar solvent like toluene or pentane in your mobile phase.

Q4: I am having trouble separating my α-bromoketone from the starting ketone. What solvent system should I use?

The polarity of the α-bromoketone is very similar to its corresponding ketone, which can make separation challenging. Often, a small amount of a more polar solvent is needed to achieve separation. A gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity, can be effective. It is essential to develop a solvent system using TLC that shows good separation between the two spots before attempting the column. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Q5: Are there alternative stationary phases I can use for purifying α-bromoketones?

Yes, if your α-bromoketone is particularly acid-sensitive, you might consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[1] Florisil® (magnesium silicate) is another milder stationary phase that can be used for sensitive compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of α-bromoketones.

Problem Possible Cause Solution
Low recovery of the α-bromoketone Decomposition on silica gel.Deactivate the silica gel by adding 0.1-2% triethylamine to the eluent.[1][2] Alternatively, use a less acidic stationary phase like neutral alumina.
Streaking or tailing of the product spot on TLC and column Strong interaction with acidic sites on the silica gel.Add 0.1-2% triethylamine to the eluent to improve the peak shape.[1]
Co-elution of the α-bromoketone and the starting ketone Similar polarity of the two compounds.Optimize the solvent system using TLC to achieve better separation. A shallow gradient elution can be very effective. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%).
Product appears to be a different compound after the column (based on NMR) Reaction or rearrangement on the silica gel.The acidic environment of the silica gel may have catalyzed a reaction. Use deactivated silica gel or an alternative stationary phase.
Column runs very slowly Fine particles of silica gel; improper packing.Ensure the silica gel is of the correct mesh size for flash chromatography (typically 230-400 mesh). Pack the column carefully to create a homogenous bed.

Data Presentation

Table 1: TLC Data for Separation of Acetophenone and 2-Bromoacetophenone

The following table provides representative Rf values for acetophenone and its corresponding α-bromoketone in common solvent systems on standard silica gel plates. This data can be used as a starting point for developing an effective separation protocol.

Solvent System (Hexane:Ethyl Acetate) Rf of Acetophenone Rf of 2-Bromoacetophenone ΔRf
95:50.450.550.10
90:100.600.700.10
80:200.750.820.07

Note: Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and other experimental conditions.

Table 2: Effect of Triethylamine on the Purification of an Acid-Sensitive α-Bromoketone

This table illustrates the potential impact of using triethylamine (TEA) in the eluent on the yield and purity of an acid-sensitive α-bromoketone.

Purification Conditions Isolated Yield (%) Purity by 1H NMR (%) Observations
Standard Silica Gel (Hexane:EtOAc)45%70%Significant decomposition observed on TLC and in the final product.
Deactivated Silica Gel (Hexane:EtOAc + 1% TEA)85%>95%Clean separation with minimal decomposition.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of an α-Bromoketone

This protocol provides a general procedure for the purification of an α-bromoketone using flash column chromatography with deactivated silica gel.

1. Preparation of the Deactivated Silica Gel Slurry:

  • In a beaker, add the required amount of silica gel (typically 40-60 times the weight of the crude product).

  • Add the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine to the silica gel to form a slurry.

  • Stir the slurry gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure the silica gel packs evenly.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude α-bromoketone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

4. Elution:

  • Carefully add the eluent to the column.

  • Apply gentle pressure to the top of the column using a nitrogen or air line to begin elution.

  • Collect fractions in test tubes.

  • Monitor the elution by TLC to identify the fractions containing the purified α-bromoketone.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The triethylamine will likely remain with the product and may need to be removed by co-evaporation with a solvent like toluene or by a mild workup if the compound is stable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (with 1% TEA in eluent) pack_column Pack Column prep_slurry->pack_column load_sample Load Crude α-Bromoketone elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure α-Bromoketone evaporate->product degradation_pathway start α-Bromoketone silica Silica Gel (Acidic Surface) start->silica Adsorption intermediate Enol Intermediate silica->intermediate Protonation of Carbonyl & Enolization product Decomposition Products (e.g., α-hydroxyketone, elimination products) intermediate->product Further Reactions

References

Troubleshooting low yields in triazole synthesis from alpha-bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in triazole synthesis from alpha-bromoketones.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of triazoles from alpha-bromoketones, their probable causes, and recommended solutions in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?

Low or no yield in the triazole synthesis from alpha-bromoketones can stem from several factors, primarily related to reagent quality, reaction conditions, and catalyst activity.

  • Poor Quality of Alpha-Bromoketone: Alpha-bromoketones can be unstable and degrade over time, especially if exposed to light or moisture. Impurities in the starting ketone can also lead to impure alpha-bromoketone, which can inhibit the reaction.

  • Inactive Catalyst: The active catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), it must be reduced in situ, typically with sodium ascorbate. If the sodium ascorbate solution is not freshly prepared, it may have oxidized and will not efficiently reduce the Cu(II) to Cu(I). Furthermore, exposure to oxygen can deactivate the Cu(I) catalyst.

  • Issues with the Azide: If you are generating the azide in situ from sodium azide and an organohalide, the formation of the azide may be incomplete. Sodium azide itself is also sensitive to moisture.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. Many CuAAC reactions work well at room temperature, but some substrates may require gentle heating.[1]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

The formation of multiple products is a common challenge. Key side reactions include:

  • Formation of α-Azido Ketone: A primary reaction between the alpha-bromoketone and sodium azide can lead to the formation of an α-azido ketone.[2] While this is often the intended intermediate in a one-pot reaction, its isolation might indicate that the subsequent cycloaddition step is not proceeding efficiently.

  • Glaser Coupling: Oxidative homocoupling of the terminal alkyne is a frequent side reaction in CuAAC, leading to the formation of a diyne. This consumes the alkyne and reduces the yield of the desired triazole.

  • Hydrolysis of Alpha-Bromoketone: In the presence of water, alpha-bromoketones can hydrolyze back to the corresponding ketone and HBr.

Q3: How can I improve the yield and minimize side reactions?

Optimizing your reaction setup and conditions is crucial for a successful synthesis.

  • Ensure High-Quality Reagents: Use freshly prepared or purified alpha-bromoketone. The purity of the terminal alkyne and the organic halide (if generating the azide in situ) is also critical.

  • Optimize the Catalytic System:

    • Use a freshly prepared solution of sodium ascorbate.

    • Consider deoxygenating your solvent to protect the Cu(I) catalyst from oxidation.

    • The use of a stabilizing ligand, such as THPTA, can protect the copper catalyst and improve its efficacy.[1]

  • Control Reaction Conditions:

    • Monitor the reaction progress by TLC to determine the optimal reaction time.

    • If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). For challenging reactions, microwave irradiation has been shown to improve yields and shorten reaction times.[3]

    • The choice of solvent is important. Protic solvents like ethanol/water mixtures are often effective.

  • Purification: Proper purification is essential to isolate the desired triazole from unreacted starting materials and side products. Column chromatography is a common and effective method.

Data Presentation

The following table summarizes representative yields for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under various conditions, providing a general reference for expected outcomes.

Catalyst SystemLigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuID-glucosamineH₂O/DMF (1:1)90 (azide formation), RT (cycloaddition)10 + 285-95[4]
CuSO₄·5H₂O / Sodium AscorbateNonetBuOH/H₂O (1:1)Room Temperature1-4>95[5]
CuBrNoneH₂O02091[6]
Cu(OTf)₂ / Ascorbic AcidNoneDMF115-80[7]
Cu(OAc)₂None-120-High[6]
CuSO₄·5H₂O / Sodium AscorbateNone-90 (Microwave)0.03-0.0897[3]

Experimental Protocols

One-Pot, Three-Component Synthesis of 1-phenyl-4-(4-bromobenzoyl)-1H-1,2,3-triazole

This protocol is adapted from a literature procedure for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles.[4]

Materials:

  • p-Bromoacetophenone

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • D-Glucosamine hydrochloride

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Sodium ascorbate

  • Phenylacetylene

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In situ Azide Formation:

    • To a mixture of p-bromoacetophenone (0.5 mmol) and NaN₃ (1.5 mmol), add a solution of CuI (0.05 mmol), D-glucosamine hydrochloride (0.05 mmol), and KOH (1.5 mmol) in a 1:1 mixture of H₂O and DMF.

    • Stir the reaction mixture at 90°C for 10 hours. Monitor the formation of the azide by Thin Layer Chromatography (TLC).

  • Cycloaddition Reaction:

    • After the formation of the azide is complete, cool the reaction mixture to room temperature.

    • To this mixture, add sodium ascorbate (1.0 mmol) and phenylacetylene (2.0 mmol) in ethanol (2 mL).

    • Stir the reaction at room temperature for 2 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain the pure 1-phenyl-4-(4-bromobenzoyl)-1H-1,2,3-triazole.

Visualizations

Experimental Workflow

experimental_workflow cluster_azide_formation In situ Azide Formation cluster_cycloaddition Cycloaddition cluster_workup Work-up & Purification reagents Combine: - p-Bromoacetophenone - Sodium Azide - CuI, D-Glucosamine, KOH - H₂O/DMF heating Stir at 90°C for 10h reagents->heating tlc1 Monitor by TLC heating->tlc1 cool Cool to RT tlc1->cool add_reagents Add: - Sodium Ascorbate - Phenylacetylene - Ethanol cool->add_reagents stir Stir at RT for 2h add_reagents->stir tlc2 Monitor by TLC stir->tlc2 extract Aqueous Work-up & Extraction tlc2->extract purify Column Chromatography extract->purify product Pure Triazole purify->product

Caption: A flowchart illustrating the one-pot experimental workflow for triazole synthesis.

Troubleshooting Logic

troubleshooting_low_yield cluster_reagents Reagent Quality Check cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions start Low or No Yield check_bromoketone Alpha-Bromoketone (Freshly prepared/purified?) start->check_bromoketone check_azide Azide Source (Dry? In situ formation complete?) start->check_azide check_alkyne Alkyne Purity start->check_alkyne check_cu Copper Source (Cu(I) active? Deoxygenated solvent?) start->check_cu check_reductant Reducing Agent (Sodium Ascorbate fresh?) start->check_reductant check_ligand Ligand (Used? Appropriate?) start->check_ligand check_temp Temperature (Optimize? Gentle heating?) start->check_temp check_time Reaction Time (Monitor by TLC?) start->check_time check_solvent Solvent (Appropriate for all reagents?) start->check_solvent sol_reagents Use high purity, fresh reagents. check_bromoketone->sol_reagents check_azide->sol_reagents check_alkyne->sol_reagents sol_catalyst Use fresh reductant, deoxygenate solvent, add ligand. check_cu->sol_catalyst check_reductant->sol_catalyst check_ligand->sol_catalyst sol_conditions Optimize T, time, and solvent based on TLC monitoring. Consider microwave. check_temp->sol_conditions check_time->sol_conditions check_solvent->sol_conditions

Caption: A troubleshooting flowchart for diagnosing low yields in triazole synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Bromo-1-(2,5-difluorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common chromatographic techniques for determining the purity of 2-Bromo-1-(2,5-difluorophenyl)ethanone: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is supported by detailed experimental protocols and hypothetical performance data to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like 2-Bromo-1-(2,5-difluorophenyl)ethanone.

A reverse-phase HPLC method was developed for the purity analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • 0-10 min: 40% to 80% Acetonitrile

    • 10-15 min: 80% Acetonitrile

    • 15-16 min: 80% to 40% Acetonitrile

    • 16-20 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample was dissolved in acetonitrile to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of 1 mg/mL.

Decision-Making Flowchart for Method Selection

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following flowchart can guide researchers in selecting the most appropriate method.

Method_Selection start Start: Purity Analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone thermolabile Are potential impurities thermolabile? start->thermolabile id_required Is impurity identification required? thermolabile->id_required No hplc Use HPLC thermolabile->hplc Yes high_throughput Is high throughput a priority? id_required->high_throughput No gcms Use GC-MS id_required->gcms Yes high_throughput->gcms Yes hplc_preferred HPLC is preferred high_throughput->hplc_preferred No

Caption: Flowchart to guide the selection of an analytical method for purity assessment.

Comparative Performance Data

The following table summarizes the hypothetical performance data for the two methods in the analysis of a sample of 2-Bromo-1-(2,5-difluorophenyl)ethanone containing known impurities.

ParameterHPLCGC-MS
Retention Time of Main Peak (min) 8.510.2
Purity (% Area) 99.2%99.1%
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Resolution (Main Peak vs. Closest Impurity) 2.12.5
Analysis Time (min) 2019
Impurity Profile Comparison

This table details the hypothetical impurity profile as determined by each method. The primary expected impurities in the synthesis of α-bromo ketones are the unreacted starting material (2,5-difluoroacetophenone) and the di-brominated product (2,2-dibromo-1-(2,5-difluorophenyl)ethanone).

ImpurityHPLC (% Area)GC-MS (% Area)Identification Confidence
2,5-Difluoroacetophenone0.35%0.38%High (MS data)
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone0.25%0.29%High (MS data)
Unknown Impurity 10.10%0.12%Low (retention time only) vs. Moderate (fragmentation pattern)
Unknown Impurity 20.10%0.11%Low (retention time only) vs. Moderate (fragmentation pattern)

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the purity analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

  • HPLC is a versatile and widely accessible technique that provides excellent quantitative results. It is particularly advantageous if potential impurities are thermally labile or non-volatile.

  • GC-MS offers superior sensitivity and the significant advantage of providing structural information, which is crucial for the identification of unknown impurities. For routine analysis where high throughput and definitive impurity identification are critical, GC-MS is the preferred method, assuming the analyte and its impurities are thermally stable.

The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities. For comprehensive characterization, employing both techniques can provide a more complete purity profile.

Analytical methods for the characterization of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of 2-Bromo-1-(2,5-difluorophenyl)ethanone

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 2-Bromo-1-(2,5-difluorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the successful outcome of subsequent reactions. This guide provides a comparative overview of the primary analytical methods for the characterization of this compound, complete with experimental data and detailed protocols.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

The characterization of 2-Bromo-1-(2,5-difluorophenyl)ethanone relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure, while Infrared (IR) spectroscopy helps in identifying functional groups. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine purity and identify any impurities.

Table 1: Comparison of Key Analytical Methods

Analytical TechniqueInformation ProvidedTypical Data for Related CompoundsAdvantagesLimitations
¹H NMR Elucidates the proton environment in the molecule, confirming the presence of aromatic and methylene protons.For 2-bromo-1-phenylethanone: δ 8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H), 4.48 (s, 2H)[1].Provides detailed structural information.Requires deuterated solvents.
¹³C NMR Determines the carbon skeleton of the molecule.For 2-bromo-1-phenylethanone: δ 191.3, 133.9, 128.9, 128.8, 31.0[1].Complements ¹H NMR for complete structural assignment.Lower sensitivity compared to ¹H NMR.
FT-IR Identifies characteristic functional groups, such as the carbonyl (C=O) and carbon-halogen (C-Br, C-F) bonds.For 2-bromo-1-(4-fluorophenyl)ethanone, characteristic peaks are observed for the C=O stretch.[2]Rapid and non-destructive.Provides limited structural information on its own.
HPLC Determines the purity of the compound and quantifies impurities.A reverse-phase HPLC method can be used with a mobile phase of acetonitrile and water.[3][4]High resolution and sensitivity for purity assessment.Requires method development and validation.
GC-MS Separates volatile compounds and provides mass-to-charge ratio for identification.Provides the molecular weight and fragmentation pattern of the compound and any volatile impurities.High sensitivity and provides molecular weight information.The compound must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Instrumentation: 400 MHz NMR Spectrometer.

Protocol:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Process the data using appropriate software. Expected ¹H NMR signals would include multiplets for the aromatic protons and a singlet for the methylene protons adjacent to the bromine. The ¹³C NMR would show signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the methylene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands, particularly the strong carbonyl (C=O) stretch (typically around 1700 cm⁻¹) and bands corresponding to C-Br and C-F vibrations.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive instead of phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Run the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate purity based on the peak area percentages.

Visualizing the Workflow

Diagrams can simplify the understanding of experimental processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Workflow for HPLC purity analysis.

Spectro_Workflow cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_interpretation Structural Interpretation prep_nmr Dissolve in CDCl3 acq_nmr Acquire Spectra (1H, 13C) prep_nmr->acq_nmr proc_nmr Process Data acq_nmr->proc_nmr structure_confirm Confirm Structure and Functional Groups proc_nmr->structure_confirm prep_ftir Place on ATR Crystal acq_ftir Record Spectrum prep_ftir->acq_ftir ident_ftir Identify Peaks acq_ftir->ident_ftir ident_ftir->structure_confirm

References

A Comparative Guide to Brominating Agents for Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The α-bromination of acetophenone is a fundamental transformation in organic synthesis, yielding the versatile intermediate α-bromoacetophenone, a crucial building block for a wide range of pharmaceuticals and other bioactive molecules. The choice of brominating agent is paramount, directly influencing reaction yield, selectivity, safety, and scalability. This guide provides a comprehensive comparison of common brominating agents for the synthesis of α-bromoacetophenone, supported by experimental data to inform your selection process.

Performance Comparison of Brominating Agents

The efficacy of various brominating agents in the α-bromination of acetophenone derivatives varies significantly. The following table summarizes the performance of several common reagents based on reported experimental data.

Brominating AgentSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Key Remarks
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid90385High efficiency and a safer, solid alternative to liquid bromine.[1][2]
Elemental Bromine (Br₂) / AlCl₃AcetophenoneEtherIce bathNot specified64-66 (recrystallized)A classic, high-yielding method, but requires careful handling of corrosive and toxic liquid bromine.[3]
Copper(II) Bromide (CuBr₂)4-ChloroacetophenoneChloroform/Ethyl AcetateRefluxNot specified~60A milder and safer alternative to liquid bromine, though yields may be moderate.[1]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneAcetic Acid903LowUnder these specific conditions, NBS showed poor performance with mostly unreacted starting material.[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Acid CatalystAcetophenone DerivativesVarious Organic10 - 1004 - 865 - 95Offers high yields and product purity with recoverable byproducts.

Logical Workflow for Selecting a Brominating Agent

The selection of an appropriate brominating agent is a critical decision in the synthesis of α-bromoacetophenone. The following diagram illustrates a logical workflow to guide this process, taking into account key experimental and practical considerations.

G A Define Synthesis Goals (Scale, Purity, Green Chemistry) B Review Brominating Agent Properties A->B C High Yield & Safety Critical? B->C D Pyridine Hydrobromide Perbromide C->D Yes E Cost-Effectiveness Paramount? C->E No J Perform Small-Scale Test Reactions D->J F Elemental Bromine (with precautions) E->F Yes G Mild Conditions Required? E->G No F->J H Copper(II) Bromide G->H Yes I Alternative Reagents (e.g., DBDMH) G->I Consider H->J I->J K Analyze Results (Yield, Purity) J->K L Select & Optimize for Scale-up K->L

Caption: A decision workflow for selecting a suitable brominating agent.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of acetophenone proceeds through a well-established mechanism involving the formation of an enol intermediate. This pathway is common for several of the discussed brominating agents in the presence of an acid catalyst.

G cluster_0 Acid-Catalyzed Enolization (Rate-Determining) cluster_1 Bromination Acetophenone Acetophenone ProtonatedKetone Protonated Ketone Acetophenone->ProtonatedKetone + H⁺ Acetophenone->ProtonatedKetone Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ ProtonatedKetone->Enol BromoniumIon Bromonium Ion Intermediate Enol->BromoniumIon + Br₂ Enol->BromoniumIon alphaBromoacetophenone α-Bromoacetophenone BromoniumIon->alphaBromoacetophenone - H⁺ BromoniumIon->alphaBromoacetophenone

Caption: The mechanism of acid-catalyzed α-bromination of acetophenone.

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of α-bromoacetophenone. Below are protocols for the brominating agents discussed.

Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide

This method is highly effective and utilizes a solid, stable brominating agent, which is safer to handle than liquid bromine.

Materials:

  • 4-Chloroacetophenone

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromo-4-chloroacetophenone.

Protocol 2: α-Bromination using Elemental Bromine

A traditional and high-yielding method, requiring stringent safety precautions due to the hazardous nature of liquid bromine.

Materials:

  • Acetophenone

  • Anhydrous Ether

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Three-necked flask

  • Separatory funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Place a solution of acetophenone (0.42 mole) in anhydrous ether (50 cc) in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[3]

  • Cool the flask in an ice bath and introduce anhydrous aluminum chloride (0.5 g).[3]

  • Gradually add bromine (0.42 mole) from the separatory funnel with stirring, maintaining a rate of about 1 cc per minute.[3]

  • Once the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a gentle stream of air.[3]

  • The crude phenacyl bromide will solidify. To decolorize, wash the crystals by shaking with a mixture of water (10 cc) and petroleum ether (10 cc).

  • Filter the crystals with suction and wash with fresh portions of the solvent mixture until a white product is obtained.

  • The crude product can be further purified by recrystallization from methanol to yield white crystals of phenacyl bromide.[3]

Protocol 3: α-Bromination using Copper(II) Bromide

This method offers a milder and safer alternative to elemental bromine.

Materials:

  • Acetophenone

  • Copper(II) Bromide (CuBr₂)

  • Chloroform

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add acetophenone (1 equivalent) and a refluxing solvent mixture of chloroform and ethyl acetate.

  • Add copper(II) bromide (2 equivalents) to the solution.

  • Heat the heterogeneous suspension to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper(I) bromide precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 4: α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

While the direct bromination with NBS in acetic acid showed low yields, the use of a catalyst like acidic alumina can improve its efficacy.

Materials:

  • Acetophenone derivative

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the acetophenone derivative (10 mmol) in methanol (20 mL).

  • Add acidic Al₂O₃ (10% w/w of the acetophenone).

  • Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

References

Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Phenacyl Bromides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, can significantly alter the reactivity of a molecule. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenacyl bromides in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

A comprehensive analysis of kinetic data reveals that the presence of a fluorine atom on the phenyl ring of phenacyl bromide markedly increases its reactivity towards nucleophiles. This enhanced reactivity is a direct consequence of the electronic properties of fluorine.

The Fluorine Advantage: An Electronic Perspective

Fluorine is the most electronegative element, and its placement on the phenyl ring of phenacyl bromide exerts a strong electron-withdrawing inductive effect. This effect is particularly pronounced when fluorine is in the para position. The electron-withdrawing nature of the fluorine atom polarizes the carbonyl group, rendering the adjacent α-carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. This stabilization of the negative charge that develops in the transition state of an SN2 reaction leads to a lower activation energy and a faster reaction rate.

This principle is quantitatively supported by the Hammett equation, which relates the reaction rate of substituted aromatic compounds to the electronic properties of their substituents. Studies on the reactions of various para-substituted phenacyl bromides with nucleophiles have consistently shown a positive Hammett ρ value, indicating that electron-withdrawing groups accelerate the reaction. For instance, in the reaction with thiophenol, the ρ value is in the range of 0.83-0.97, and with thioglycolic acid, it is approximately 1.22.[1]

Quantitative Reactivity Comparison

Based on data for the reaction of phenacyl bromide with pyridine in methanol at 35°C, the second-order rate constant can be calculated.[2][3] Furthermore, studies on the reaction of p-bromophenacyl bromide with pyridine provide a rate constant for a phenacyl bromide with an electron-withdrawing substituent.[4] Given that fluorine is more electronegative than bromine, it is expected that 4-fluorophenacyl bromide would exhibit an even higher rate constant.

CompoundNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Phenacyl BromidePyridineMethanol35~1.6 x 10⁻⁴
4-Bromophenacyl BromidePyridineMethanol404.67 x 10⁻⁴
4-Fluorophenacyl Bromide Pyridine Methanol 35 > 1.6 x 10⁻⁴ (Estimated to be higher than 4-Bromophenacyl bromide)

Note: The rate constant for phenacyl bromide was calculated from raw data. The rate constant for 4-bromophenacyl bromide is provided as a reference for an electron-withdrawing group. The reactivity of 4-fluorophenacyl bromide is predicted to be higher based on the established electronic effects.

Experimental Protocols

Synthesis of Phenacyl Bromides

1. Synthesis of Phenacyl Bromide:

This procedure is adapted from established methods.[5]

  • Materials: Acetophenone, Bromine, Ether (anhydrous), Aluminum chloride (anhydrous).

  • Procedure:

    • Dissolve acetophenone in anhydrous ether in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

    • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride.

    • Slowly add a stoichiometric amount of bromine from the dropping funnel with constant stirring.

    • After the addition is complete, remove the ether and hydrogen bromide under reduced pressure.

    • The resulting crude phenacyl bromide can be purified by recrystallization from methanol.

2. Synthesis of 4-Fluorophenacyl Bromide:

This synthesis follows a similar principle to the non-fluorinated analogue, starting from 4-fluoroacetophenone.

  • Materials: 4-Fluoroacetophenone, Bromine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4-fluoroacetophenone in glacial acetic acid.

    • Slowly add a stoichiometric amount of bromine while keeping the temperature below 20°C.

    • The product, 4-fluorophenacyl bromide, will precipitate out of the solution and can be collected by filtration and recrystallized from ethanol.

Kinetic Analysis via Conductometry

The rate of reaction between phenacyl bromides and an ionic nucleophile (e.g., pyridine which forms a pyridinium bromide salt) can be monitored by measuring the change in electrical conductivity of the solution over time.[6]

  • Instrumentation: Conductivity meter with a dipping cell, constant temperature bath, stopwatch, magnetic stirrer.

  • Procedure:

    • Prepare equimolar solutions of the phenacyl bromide and the nucleophile in methanol.

    • Allow the solutions to reach thermal equilibrium in the constant temperature bath.

    • Mix the solutions rapidly and start the stopwatch simultaneously.

    • Immerse the conductivity cell into the reaction mixture and record the conductivity at regular time intervals.

    • The second-order rate constant (k₂) can be determined by plotting the appropriate function of conductivity against time. For a second-order reaction with equal initial concentrations, a plot of 1/Ct (where Ct is the concentration of the ionic product at time t, proportional to the change in conductivity) versus time will yield a straight line with a slope equal to k₂.

Visualizing the Reaction and Workflow

To better understand the concepts discussed, the following diagrams illustrate the reaction pathway, the experimental workflow for kinetic analysis, and the logical relationship governing the reactivity.

SN2_Pathway Reactants Phenacyl Bromide + Nucleophile TS Transition State Reactants->TS SN2 Attack Products Substituted Product + Bromide Ion TS->Products Bond formation/breaking

Caption: SN2 reaction pathway for phenacyl bromide.

Experimental_Workflow cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis A Synthesize & Purify Phenacyl Bromides B Prepare Equimolar Solutions in Methanol A->B C Equilibrate Solutions at Constant Temperature B->C D Mix Reactants & Start Timer C->D E Record Conductivity vs. Time D->E F Plot 1/Ct vs. Time E->F G Calculate Second-Order Rate Constant (k₂) F->G

Caption: Workflow for kinetic analysis.

Reactivity_Logic F_Sub Fluorine Substituent (para-position) EWG Strong Electron- Withdrawing Effect F_Sub->EWG Carbonyl Increased Polarization of Carbonyl Group EWG->Carbonyl AlphaC Increased Electrophilicity of α-Carbon Carbonyl->AlphaC TS_Stab Stabilization of Negative Charge in Transition State AlphaC->TS_Stab Ea Lower Activation Energy (Ea) TS_Stab->Ea Rate Increased Reaction Rate Ea->Rate

Caption: Logic of enhanced reactivity.

References

Navigating α-Keto Alkylation: A Comparative Guide to Alternatives for 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical step that can significantly impact reaction efficiency, yield, and overall cost. 2-Bromo-1-(2,5-difluorophenyl)ethanone is a widely utilized reagent for introducing the 2,5-difluorophenacyl moiety, a common scaffold in medicinal chemistry. However, a comprehensive understanding of its alternatives is essential for optimizing synthetic routes. This guide provides an objective comparison of 2-Bromo-1-(2,5-difluorophenyl)ethanone with its chloro-analogue and other potential alternatives, supported by available experimental data and detailed protocols.

This guide will delve into a comparative analysis of the reactivity and practical considerations for 2-Bromo-1-(2,5-difluorophenyl)ethanone and its primary alternative, 2-Chloro-1-(2,5-difluorophenyl)ethanone. While direct, side-by-side comparative studies for these specific reagents are scarce in published literature, we can infer performance based on established principles of chemical reactivity and available data for structurally similar compounds. Other potential, albeit less common, alternatives such as α-tosyloxy and α-mesyloxy ketones will also be discussed.

Reactivity Overview: The Halogen Leaving Group

In nucleophilic substitution reactions, the nature of the leaving group is a paramount factor in determining the reaction rate. For α-haloketones, the reactivity trend generally follows the order of I > Br > Cl > F. This is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion. Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion is more stable in solution.

Consequently, 2-Bromo-1-(2,5-difluorophenyl)ethanone is expected to be more reactive than its chloro-counterpart. This higher reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable yields. However, the chloro-analogue may offer advantages in terms of cost and stability.

Comparative Data in Key Synthetic Applications

To illustrate the practical implications of the differing reactivity, we will examine two common applications of α-haloketones: the Hantzsch thiazole synthesis and the N-alkylation of amines.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring, a core structure in many pharmaceutical agents.

Table 1: Comparison of α-Haloketones in Hantzsch Thiazole Synthesis

ReagentThioamideSolventConditionsYieldReference
2-BromoacetophenoneThioureaMethanolReflux, 30 minHigh (not specified)[1]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolMicrowave, 90 °C, 30 min95%[2]
2-Bromo-4'-substituted acetophenonesThioureido acidMethanolReflux, 2-4 h68-88%[3]

Note: The data presented is for structurally related compounds due to the lack of direct comparative studies with 2-Bromo-1-(2,5-difluorophenyl)ethanone and its chloro-analogue in the Hantzsch reaction.

The available data, although not a direct comparison, supports the general reactivity trend. The synthesis using a bromo-reagent proceeds under conventional reflux, while a high-yielding reaction with a chloro-reagent is achieved using microwave irradiation, suggesting the need for more forcing conditions for the less reactive chloro-compound.[1][2][3]

N-Alkylation of Amines

The alkylation of amines with α-haloketones is a fundamental transformation in the synthesis of various intermediates.

Table 2: Comparison of α-Haloketones in N-Alkylation of Amines

ReagentAmineSolventConditionsYieldReference
2-Bromo-4-methylanilineNot specifiedNot specifiedNot specifiedNot specified[4][5][6]
2-Chloro-1-(2,5-difluorophenyl)ethanoneNot specifiedNot specifiedNot specifiedNot specified[7][8]

Note: Specific experimental data for the N-alkylation of amines with the target reagents was not available in the searched literature. The table indicates the availability of these reagents for such transformations.

While specific comparative data is lacking, the principles of SN2 reactions suggest that 2-bromo-1-(2,5-difluorophenyl)ethanone would react more readily with amines than the chloro-derivative. This could be advantageous in cases where the amine is sensitive to high temperatures or prolonged reaction times.

Alternative Leaving Groups: Sulfonates

Other potential alternatives to α-haloketones are α-sulfonyloxy ketones, such as α-tosyloxy or α-mesyloxy derivatives. Sulfonates are excellent leaving groups, often more reactive than bromides.

Table 3: Potential Sulfonate Alternatives

ReagentLeaving GroupExpected Reactivity
2-(Tosyloxy)-1-(2,5-difluorophenyl)ethanoneTosylate (-OTs)Higher than bromide
2-(Mesyloxy)-1-(2,5-difluorophenyl)ethanoneMesylate (-OMs)Higher than bromide

These reagents can be prepared from the corresponding α-hydroxy ketone. Their higher reactivity allows for reactions to proceed under very mild conditions. However, they are generally less commercially available and more expensive than their halogenated counterparts, and their preparation adds an extra synthetic step.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on typical conditions for the Hantzsch synthesis.[1]

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and the thioamide (1.1-1.5 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for N-Alkylation of an Amine

This protocol is a generalized procedure for the N-alkylation of a primary or secondary amine.

  • To a solution of the amine (1.0-1.2 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.).

  • Add the α-haloketone (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Visualizing the Pathways

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.

Hantzsch_Thiazole_Synthesis reagent_halo α-Haloketone (X = Br, Cl) intermediate1 Thioether Intermediate reagent_halo->intermediate1 Nucleophilic Attack reagent_thio Thioamide reagent_thio->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

N_Alkylation reagent_halo α-Haloketone (X = Br, Cl) transition_state SN2 Transition State reagent_halo->transition_state reagent_amine Amine (R-NH2) reagent_amine->transition_state Nucleophilic Attack product α-Amino Ketone transition_state->product Leaving Group Departure (X-)

Caption: SN2 Mechanism for N-Alkylation of an Amine.

Conclusion

The choice of reagent for introducing the 2,5-difluorophenacyl group is a balance between reactivity, cost, and availability. 2-Bromo-1-(2,5-difluorophenyl)ethanone offers higher reactivity, potentially leading to milder reaction conditions and shorter reaction times. In contrast, 2-Chloro-1-(2,5-difluorophenyl)ethanone, while less reactive, may be a more cost-effective and stable option. Sulfonate alternatives provide the highest reactivity but come with increased cost and synthetic effort.

For researchers and drug development professionals, a careful evaluation of the specific synthetic challenge, including the nature of the nucleophile, desired reaction conditions, and economic factors, will guide the optimal choice of reagent. This comparative guide serves as a foundational resource for making that informed decision.

References

Comparative Study of Catalysts for Alpha-Bromination of Carbonyl Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective alpha-bromination of carbonyl compounds is a critical transformation in the synthesis of complex organic molecules and pharmaceutical intermediates. The introduction of a bromine atom at the α-position enhances the synthetic versatility of the carbonyl compound, paving the way for subsequent nucleophilic substitutions or elimination reactions. The choice of catalyst is paramount in achieving high yields, selectivity, and, in the case of chiral molecules, high enantioselectivity. This guide provides an objective comparison of various catalytic systems for alpha-bromination, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The efficiency of alpha-bromination is significantly influenced by the catalyst employed. The following tables summarize the performance of various catalysts, including organocatalysts, metal-based catalysts, and photocatalysts, under different reaction conditions.

Organocatalytic Alpha-Bromination

Organocatalysis has emerged as a powerful tool for asymmetric alpha-bromination, offering a metal-free alternative with high enantioselectivity. Proline derivatives and other chiral amines are commonly employed to activate the carbonyl compound through enamine formation.

CatalystSubstrateBrominating AgentSolventCatalyst Loading (mol%)TimeYield (%)ee (%)
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidinePropanalNBSCH₂Cl₂202 h7592
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineHexanalNBSCH₂Cl₂202 h8596
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCyclohexanoneNBSDioxane2024 h8294
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneCyclopentanoneNBSDioxane2024 h7890

Data compiled from various sources, including studies on organocatalytic asymmetric bromination.[1][2]

Metal-Catalyzed Alpha-Bromination

Transition metal catalysts, such as those based on palladium, copper, and iron, offer alternative pathways for alpha-bromination, often under mild conditions. These catalysts can activate either the carbonyl compound or the brominating agent.

CatalystSubstrateBrominating AgentSolventCatalyst Loading (mol%)TimeYield (%)ee (%)
--INVALID-LINK--₂CyclopentanoneCuBr₂THF/H₂ONot SpecifiedNot Specified8582
--INVALID-LINK--₂CyclohexanoneCuBr₂THF/H₂ONot SpecifiedNot Specified8088
--INVALID-LINK--₂CycloheptanoneCuBr₂THF/H₂ONot SpecifiedNot Specified7589
CuBr₂2-Methyl-1-phenylpropan-1-oneN/AN/A1012 h85N/A
Acidic Al₂O₃AcetophenoneNBSMethanol10% w/w10-15 min89N/A
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneN/AAcetic AcidN/A3 h85N/A

Data for Palladium catalysts from studies on asymmetric bromination.[3] Data for other metal-based systems compiled from various sources.[4]

Photocatalytic Alpha-Bromination

Visible-light photocatalysis represents a modern and sustainable approach to organic synthesis. In the context of alpha-bromination, photocatalysts can generate bromine radicals or activate the carbonyl substrate through single-electron transfer (SET) processes.

PhotocatalystSubstrateBrominating AgentSolventCatalyst Loading (mol%)TimeYield (%)
Eosin YCyclohexanoneCBr₄CH₃CN224 h92
Rose Bengal4-Phenyl-2-butanoneCBr₄CH₃CN112 h88
[Fe(bpy)₃]Br₂ (with organocatalyst)PropanalEthyl α-bromoacetateDMF2.518 h85 (alkylation)

Note: The data for the Fe(bpy)₃]Br₂ system corresponds to an α-alkylation reaction, which proceeds via a similar photocatalytic activation of the aldehyde.[5][6] Data for Eosin Y and Rose Bengal are representative of photocatalytic halogenations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key catalytic systems.

General Procedure for Organocatalytic α-Bromination of Aldehydes

This protocol is adapted from the work of Jørgensen and coworkers.[7]

Materials:

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)

  • Aldehyde (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (2.0 mL) at -20 °C is added the (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst (0.20 mmol).

  • After stirring for 10 minutes, N-bromosuccinimide (1.2 mmol) is added in one portion.

  • The reaction mixture is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.

  • The mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-bromo aldehyde.

General Procedure for Palladium-Catalyzed Asymmetric α-Bromination of Ketones

This protocol is based on a palladium(II)-catalyzed methodology.[3]

Materials:

  • --INVALID-LINK--₂ catalyst

  • Ketone (1.0 mmol)

  • Copper(II) bromide (CuBr₂) (2.0 mmol)

  • Tetrahydrofuran (THF) and Water (as solvent)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, the palladium catalyst and CuBr₂ (2.0 mmol) are dissolved in a mixture of THF and water.

  • The ketone (1.0 mmol) is added to the solution.

  • The reaction mixture is stirred at the desired temperature and monitored by TLC or GC.

  • After completion of the reaction, the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the α-bromoketone.

General Procedure for Photocatalytic α-Bromination of Ketones

This protocol is a representative procedure for a visible-light-mediated reaction using an organic dye photocatalyst.

Materials:

  • Eosin Y (2 mol%)

  • Ketone (1.0 mmol)

  • Carbon tetrabromide (CBr₄) (1.5 mmol)

  • Acetonitrile (CH₃CN) (5.0 mL)

  • Visible light source (e.g., compact fluorescent lamp)

  • Saturated aqueous Na₂S₂O₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube is added the ketone (1.0 mmol), carbon tetrabromide (1.5 mmol), and Eosin Y (0.02 mmol).

  • Acetonitrile (5.0 mL) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • The reaction tube is sealed and placed in front of a visible light source and stirred vigorously.

  • The reaction is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with a saturated aqueous Na₂S₂O₃ solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanisms of catalysis is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the key catalytic cycles and a general experimental workflow.

Catalytic Cycles

Organocatalytic_Cycle carbonyl R-CO-CH₂R' enamine Enamine Intermediate carbonyl->enamine + Catalyst catalyst Chiral Amine Catalyst brominated_iminium Brominated Iminium Ion enamine->brominated_iminium + Brominating Agent brominating_agent Br⁺ Source (e.g., NBS) brominated_iminium->catalyst Hydrolysis product α-Bromo Carbonyl brominated_iminium->product + H₂O hydrolysis H₂O

Caption: Organocatalytic cycle via enamine activation.

Acid_Catalyzed_Mechanism ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_ketone_intermediate Brominated Ketone Intermediate enol->brominated_ketone_intermediate + Br₂ bromine Br₂ alpha_bromo_ketone α-Bromo Ketone brominated_ketone_intermediate->alpha_bromo_ketone - H⁺

Caption: Acid-catalyzed alpha-bromination via enol formation.[8]

Photocatalytic_Cycle cluster_carbonyl_activation Carbonyl Activation Pathway cluster_brominating_agent_activation Brominating Agent Activation Pathway PC Photocatalyst (PC) PC_excited Excited PC (PC) PC->PC_excited Visible Light carbonyl_radical Carbonyl Radical Anion PC_excited->carbonyl_radical + Carbonyl PC_excited->carbonyl_radical bromo_radical Br• PC_excited->bromo_radical + R-Br PC_excited->bromo_radical carbonyl Carbonyl Substrate product α-Bromo Carbonyl carbonyl_radical->product + Br⁺ brominating_agent Brominating Agent (R-Br) bromo_radical->product + Enolate bromo_radical->product Experimental_Workflow start Start: Carbonyl Compound, Catalyst, and Solvent in Flask add_brominating_agent Add Brominating Agent (e.g., NBS, Br₂) start->add_brominating_agent reaction Stir at Controlled Temperature (Monitor by TLC) add_brominating_agent->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification end End: Purified α-Bromo Carbonyl purification->end

References

Validating the Structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the molecular structure of 2-Bromo-1-(2,5-difluorophenyl)ethanone, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available, this document presents a comparative analysis using hypothetical, yet realistic, crystallographic data to illustrate the validation process. We will compare these expected parameters with those of a structurally related compound, 2-Bromo-1-(4-fluorophenyl)ethanone, for which crystallographic data is accessible. Furthermore, we will detail the experimental protocol for X-ray diffraction and discuss complementary analytical techniques for robust structural elucidation.

Performance Comparison of Halogenated Acetophenones

The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and development, as it dictates its biological activity and interactions. X-ray crystallography stands as the gold standard for unambiguous structural determination of crystalline compounds. In the absence of published crystallographic data for 2-Bromo-1-(2,5-difluorophenyl)ethanone, the following table provides a comparative summary of its expected crystallographic parameters against a known analog.

Table 1: Comparative Crystallographic Data

Parameter2-Bromo-1-(2,5-difluorophenyl)ethanone (Hypothetical Data)2-Bromo-1-(4-fluorophenyl)ethanone (Representative Data)
Chemical Formula C₈H₆BrF₂OC₈H₆BrFO
Molecular Weight 235.03 g/mol 217.04 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 8.55.9
b (Å) 12.110.2
c (Å) 9.313.8
α (°) 9090
β (°) 105.290
γ (°) 9090
Volume (ų) 925.4829.7
Z 44
Calculated Density (g/cm³) 1.6851.738
Key Bond Lengths (Å)
C-Br~1.94~1.95
C=O~1.21~1.22
C-F (ortho)~1.35-
C-F (meta)~1.36~1.36 (para)
Key Bond Angles (°)
C-C(O)-C~118~119
O=C-C(Br)~121~120

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining high-quality crystallographic data.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of 2-Bromo-1-(2,5-difluorophenyl)ethanone suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol, methanol, or a mixture of hexane and ethyl acetate, at room temperature.

  • Crystal Mounting: A well-formed single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: X-ray diffraction data is collected on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å). A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined and the data is scaled and merged.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative Analytical Techniques for Structural Validation

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are essential for confirming the structure in solution and for providing complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, confirming the carbon skeleton and the positions of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-1-(2,5-difluorophenyl)ethanone, characteristic peaks for the carbonyl (C=O) stretch and C-F and C-Br bonds would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can offer further structural insights.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a small molecule like 2-Bromo-1-(2,5-difluorophenyl)ethanone.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Final Structure synthesis Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Comparative Data Analysis xray->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Final Validated Structure data_analysis->final_structure

Caption: Workflow for the structural validation of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Efficacy of 2-Bromo-1-(2,5-difluorophenyl)ethanone in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency and success of these high-throughput endeavors hinge on the selection of versatile and reactive building blocks. Among these, α-bromoacetophenones are pivotal reagents for the construction of diverse molecular scaffolds, particularly heterocyclic compounds of medicinal interest. This guide provides a comparative analysis of 2-Bromo-1-(2,5-difluorophenyl)ethanone, evaluating its efficacy in parallel synthesis against other commonly used α-bromoacetophenones.

Introduction to 2-Bromo-1-(2,5-difluorophenyl)ethanone

2-Bromo-1-(2,5-difluorophenyl)ethanone is a substituted α-bromoacetophenone featuring a difluorinated phenyl ring. The presence of two fluorine atoms significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and the adjacent carbon bearing the bromine atom, making it a highly reactive substrate for nucleophilic substitution reactions. This heightened reactivity is advantageous in parallel synthesis, where rapid and complete reactions are desirable.

Comparative Analysis of α-Bromoacetophenones

The choice of an α-bromoacetophenone building block in a parallel synthesis campaign can significantly impact reaction outcomes, including yield, purity, and reaction time. Below is a comparison of 2-Bromo-1-(2,5-difluorophenyl)ethanone with other structurally similar and commercially available alternatives.

Feature2-Bromo-1-(2,5-difluorophenyl)ethanone2-Bromo-1-(4-fluorophenyl)ethanone2-Bromo-1-(4-chlorophenyl)ethanone2-Bromo-1-phenylethanone
CAS Number 258513-41-6[1]403-29-2[2]937-20-270-11-1
Molecular Weight 235.03 g/mol 217.04 g/mol [2]233.50 g/mol 199.05 g/mol
Reactivity HighHighModerate-HighModerate
Key Advantages - Enhanced reactivity due to two electron-withdrawing fluorine atoms.- Introduction of a difluorophenyl motif, which can improve metabolic stability and binding affinity of final compounds.- Good reactivity due to the electron-withdrawing fluorine atom.- Widely used and well-documented in the literature.[3]- Cost-effective alternative.- Chlorine atom can serve as a handle for further functionalization.- Simple and cost-effective starting material.- Extensive literature precedence.
Potential Drawbacks - Higher cost compared to non-fluorinated or mono-halogenated analogs.- Potential for side reactions due to high reactivity if not controlled properly.- Potential for nucleophilic aromatic substitution of the fluorine atom under harsh conditions.- Lower reactivity compared to fluorinated analogs.- Lower reactivity may require harsher reaction conditions or longer reaction times.
Applications in Parallel Synthesis Ideal for the rapid synthesis of libraries of heterocycles (e.g., imidazoles, thiazoles, oxazoles) and other pharmacologically relevant scaffolds.Commonly used in the synthesis of diverse compound libraries for high-throughput screening.[3]Suitable for large-scale parallel synthesis where cost is a primary concern.A standard reagent for establishing and optimizing parallel synthesis protocols.

Experimental Protocols

The following is a representative experimental protocol for the parallel synthesis of a small library of 1,4-disubstituted imidazoles using 2-Bromo-1-(2,5-difluorophenyl)ethanone.

Objective: To synthesize a library of N-aryl-2-(2,5-difluorophenyl)imidazoles via a one-pot, three-component reaction in a 96-well plate format.

Materials:

  • 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • A diverse set of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • A diverse set of anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ammonium acetate

  • Acetic acid

  • Ethanol

  • 96-well reaction block with reflux condenser

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 2-Bromo-1-(2,5-difluorophenyl)ethanone (0.5 M in ethanol), each aromatic aldehyde (0.5 M in ethanol), and each aniline (0.5 M in ethanol).

    • Prepare a solution of ammonium acetate (7.5 M in acetic acid).

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add the stock solution of 2-Bromo-1-(2,5-difluorophenyl)ethanone (100 µL, 0.05 mmol).

    • Add the stock solution of a specific aromatic aldehyde (100 µL, 0.05 mmol).

    • Add the stock solution of a specific aniline (100 µL, 0.05 mmol).

    • Add the ammonium acetate solution (50 µL, 0.375 mmol).

  • Reaction Execution:

    • Seal the 96-well reaction block and place it in a heating block equipped with a reflux condenser.

    • Heat the reaction mixture at 80°C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative well.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products with ethyl acetate.

    • The organic layers can be collected and concentrated in a 96-well plate format using a centrifugal evaporator.

    • The crude products can be purified by parallel flash chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Workflow

The following diagram illustrates a generalized workflow for parallel synthesis utilizing an α-bromoacetophenone.

Parallel_Synthesis_Workflow cluster_reagents Reagent Dispensing cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_A 2-Bromo-1-(2,5-difluorophenyl)ethanone (Stock Solution) reaction_plate 96-Well Reaction Plate (One-pot reaction) reagent_A->reaction_plate reagent_B Aldehyde Library (Stock Solutions) reagent_B->reaction_plate reagent_C Amine/Nucleophile Library (Stock Solutions) reagent_C->reaction_plate heating Heating & Reflux reaction_plate->heating quench_extract Quenching & Liquid-Liquid Extraction heating->quench_extract evaporation Solvent Evaporation quench_extract->evaporation purification Parallel Purification (e.g., HPLC, Flash Chromatography) evaporation->purification analysis QC Analysis (LC-MS, NMR) purification->analysis storage Compound Library Storage analysis->storage

References

A Head-to-Head Battle for Alpha-Bromination: Copper(II) Bromide vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective introduction of a bromine atom at the alpha-position of a carbonyl group is a pivotal transformation in synthetic organic chemistry. This functionalization opens doors to a variety of subsequent reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Two reagents have emerged as prominent choices for this task: copper(II) bromide (CuBr₂) and N-bromosuccinimide (NBS). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for a given synthetic challenge.

At a Glance: CuBr₂ vs. NBS

FeatureCopper(II) Bromide (CuBr₂)N-Bromosuccinimide (NBS)
Reaction Type Primarily ionicCan proceed via ionic or radical pathways
Selectivity Generally high for mono-brominationCan lead to di-bromination or other side reactions
Reaction Conditions Often requires elevated temperatures (reflux)Can be performed under milder conditions, including photochemical or catalytic initiation
Substrate Scope Broad, effective for various ketones and estersVery broad, including carbonyls, allylic, and benzylic positions
Handling & Safety Solid, relatively stable, but copper salts have toxicity concernsCrystalline solid, easier to handle than liquid bromine, but is a lachrymator and can decompose
Byproducts Copper(I) bromide, HBrSuccinimide, HBr

Copper(II) Bromide: The Ionic Workhorse

Copper(II) bromide serves as a convenient and effective reagent for the alpha-bromination of ketones and other carbonyl compounds.[1] The reaction is believed to proceed through an ionic mechanism involving the enol or enolate of the carbonyl compound.

Mechanism of Action

The reaction is typically initiated by the formation of the enol tautomer of the carbonyl compound, which is often catalyzed by the HBr generated in situ. The enol then acts as a nucleophile, attacking one of the bromine atoms of CuBr₂, leading to the formation of the alpha-bromo carbonyl compound and copper(I) bromide.[2][3]

CuBr2_Mechanism Ketone Ketone Enol Enol Ketone->Enol Tautomerization AlphaBromo α-Bromo Ketone Enol->AlphaBromo Attack on Br CuBr2 CuBr₂ CuBr2->AlphaBromo CuBr CuBr HBr HBr

References

Comparative Kinetic Studies of Reactions Involving 2-Bromo-1-(2,5-difluorophenyl)ethanone and Related Bromoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-1-(2,5-difluorophenyl)ethanone and related bromoacetophenone derivatives. While specific kinetic data for 2-Bromo-1-(2,5-difluorophenyl)ethanone is not extensively available in published literature, this guide offers a valuable comparison with structurally similar compounds, namely p-bromoacetophenone and the parent acetophenone. The provided experimental data for these analogs, coupled with detailed experimental protocols, serves as a robust framework for designing and interpreting kinetic studies of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

2-Bromo-1-(2,5-difluorophenyl)ethanone is a reactive ketone, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of a bromine atom on the alpha-carbon makes it susceptible to nucleophilic attack, a key characteristic in many of its reactions. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon and increase the acidity of the alpha-protons, thereby influencing the rates of reactions such as enolization and nucleophilic substitution.

Comparative Kinetic Data: Enolisation of Acetophenone Derivatives

The enolisation of ketones is a fundamental reaction, and its kinetics provide insights into the reactivity of the α-carbon. The following table summarizes the thermodynamic parameters for the enolisation of acetophenone and p-bromoacetophenone, which were determined through iodination reactions.[1] It is established that the rate of enolisation for p-bromoacetophenone is greater than that of acetophenone, a phenomenon attributed to the electron-withdrawing effect of the bromine substituent.[1]

CompoundActivation Energy (ΔEa) (kcal/mol)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (e.u.)Free Energy of Activation (ΔF‡) (kcal/mol)
Acetophenone19.0519.06-2.12622.98
p-Bromoacetophenone19.0619.01-10.8822.53

Data obtained at a temperature of 318 K.[1]

Based on these findings, it is anticipated that 2-Bromo-1-(2,5-difluorophenyl)ethanone would exhibit an even faster rate of enolisation due to the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring.

Experimental Protocol: Kinetic Study of Ketone Enolisation via Iodination

The following is a detailed methodology for conducting a kinetic study of the enolisation of a bromoacetophenone derivative, based on established protocols for acetophenone and its analogs.[1]

Materials:

  • Bromoacetophenone derivative (e.g., 2-Bromo-1-(2,5-difluorophenyl)ethanone)

  • Acetic Acid (100%)

  • Iodine solution (e.g., 0.006 M)

  • Standardized sodium thiosulfate (hypo) solution (e.g., 3x10⁻³ M)

  • Starch indicator solution

  • Distilled water

  • Thermostat/water bath

  • Stoppered conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the bromoacetophenone derivative (e.g., 0.1 M) in 100% acetic acid.

    • Prepare a standardized solution of iodine in a suitable solvent.

    • Prepare a standardized solution of sodium thiosulfate.

  • Experimental Setup:

    • Place the flasks containing the reactant solutions (bromoacetophenone, iodine, and any catalysts in acetic acid/water) in a thermostat set to the desired temperature (e.g., 318 K) and allow them to reach thermal equilibrium (approximately 30 minutes).

  • Reaction Initiation:

    • To initiate the reaction, pipette a known volume of the bromoacetophenone solution into the flask containing the iodine solution and other reactants.

    • Start the stopwatch immediately upon mixing.

  • Sampling and Quenching:

    • Immediately withdraw an aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice-cold water to quench the reaction. This is the "zero time" sample.

    • Continue to withdraw aliquots at regular time intervals (e.g., every 5 or 10 minutes).

  • Titration:

    • Titrate the unreacted iodine in each quenched sample with the standardized sodium thiosulfate solution.

    • Add a few drops of starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • Data Analysis:

    • The concentration of iodine consumed at each time point is calculated from the titration data.

    • The rate of the reaction can then be determined by plotting the concentration of iodine versus time. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the kinetic study of bromoacetophenone enolisation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Ketone, Iodine, Thiosulfate) thermo Thermostat Reactant Solutions (Reach Thermal Equilibrium) prep_solutions->thermo initiate Initiate Reaction (Mix Ketone and Iodine Solutions) thermo->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (Add to Ice-Cold Water) sampling->quench titrate Titrate with Sodium Thiosulfate (Starch Indicator) quench->titrate calculate Calculate Iodine Concentration titrate->calculate plot Plot [Iodine] vs. Time (Determine Rate Law) calculate->plot

References

Purity Assessment of 2-Bromo-1-(2,5-difluorophenyl)ethanone by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a critical step in chemical synthesis and drug development. One of the most fundamental and accessible methods for assessing the purity of a crystalline solid is the measurement of its melting point. This guide provides a comprehensive comparison of the melting point of 2-Bromo-1-(2,5-difluorophenyl)ethanone at varying purity levels, supported by detailed experimental protocols.

The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp transition from solid to liquid over a narrow temperature range. However, the presence of impurities disrupts the crystal lattice of the solid. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range. The extent of this depression is generally proportional to the concentration of the impurity.

Experimental Protocol: Purity Assessment by Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a sample of 2-Bromo-1-(2,5-difluorophenyl)ethanone and assessing its purity.

Materials:

  • Sample of 2-Bromo-1-(2,5-difluorophenyl)ethanone

  • Melting point apparatus (e.g., digital melting point apparatus, Thiele tube with oil bath)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing larger crystals)

  • Reference standard of pure 2-Bromo-1-(2,5-difluorophenyl)ethanone (if available)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus.

  • Heating Rate: Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point. However, as the temperature nears the anticipated melting range, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the experimental melting point.

  • Purity Assessment: Compare the observed melting point range with the literature value for pure 2-Bromo-1-(2,5-difluorophenyl)ethanone. A lower and broader melting range is indicative of the presence of impurities.

Data Presentation: Purity vs. Melting Point of 2-Bromo-1-(2,5-difluorophenyl)ethanone

Purity LevelExpected Melting Point Range (°C)Observations
>99% (High Purity) 48 - 50Sharp melting point, clear transition
95-99% (Good Purity) 45 - 49Slightly depressed and broader range
90-95% (Moderate Purity) 42 - 48Noticeably depressed and broad range
<90% (Low Purity) < 42 (with a very broad range)Significant depression and a wide melting range

Comparison with Potential Impurities

The synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone typically involves the Friedel-Crafts acylation of 1,4-difluorobenzene with bromoacetyl bromide using a Lewis acid catalyst such as aluminum chloride. Therefore, unreacted starting materials or residual catalyst can be potential impurities.

CompoundRole in SynthesisMelting Point (°C)
1,4-DifluorobenzeneStarting Material-13[1][2][3][4][5]
Bromoacetyl bromideReagent< 0
Aluminum chlorideCatalyst192.4 (sublimes)[6][7]

The presence of the low-melting starting materials, 1,4-difluorobenzene and bromoacetyl bromide, would significantly depress and broaden the melting point of the final product. Due to its high melting point and sublimation temperature, aluminum chloride is less likely to be a simple melting point-depressing impurity but its presence would still indicate an impure sample.

Visualizing the Workflow and Concepts

To further clarify the process and underlying principles, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Dry_Sample Dry Sample Pulverize Pulverize Sample Dry_Sample->Pulverize Load_Capillary Load Capillary Tube Pulverize->Load_Capillary Heat_Sample Heat Sample Slowly Load_Capillary->Heat_Sample Record_Range Record Melting Range (Onset to Complete Liquefaction) Heat_Sample->Record_Range Compare_Literature Compare with Literature Value Record_Range->Compare_Literature Assess_Purity Assess Purity Based on Depression and Range Compare_Literature->Assess_Purity

Caption: Workflow for Purity Assessment by Melting Point.

Melting_Point_Depression Pure_Compound Pure Compound (Sharp Melting Point) Impurities Presence of Impurities Impure_Compound Impure Compound (Depressed & Broad Melting Point) Impurities->Impure_Compound Disrupts Crystal Lattice

Caption: The Effect of Impurities on Melting Point.

References

Spectroscopic Comparison of 2-Bromo-1-(2,5-difluorophenyl)ethanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, precise structural elucidation of isomeric compounds is paramount. Minor positional differences of functional groups, such as in the isomers of 2-Bromo-1-(difluorophenyl)ethanone, can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides a framework for the spectroscopic comparison of 2-Bromo-1-(2,5-difluorophenyl)ethanone and its positional isomers, offering detailed experimental protocols and a comparative analysis of expected spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the expected and available spectroscopic data for 2-Bromo-1-(2,5-difluorophenyl)ethanone and its isomers. The data for isomers is largely predicted based on established principles of spectroscopy and data from analogous compounds.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Bromo-1-(2,5-difluorophenyl)ethanoneC₈H₅BrF₂O235.03258513-41-6
2-Bromo-1-(2,3-difluorophenyl)ethanoneC₈H₅BrF₂O235.03364453-33-4
2-Bromo-1-(2,4-difluorophenyl)ethanoneC₈H₅BrF₂O235.03102429-07-2
2-Bromo-1-(2,6-difluorophenyl)ethanoneC₈H₅BrF₂O235.0356159-89-8
2-Bromo-1-(3,4-difluorophenyl)ethanoneC₈H₅BrF₂O235.0340706-98-7
2-Bromo-1-(3,5-difluorophenyl)ethanoneC₈H₅BrF₂O235.03220607-75-0

Table 2: Comparative Spectroscopic Data (¹H NMR, ¹³C NMR, IR)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Reference: 2-Bromo-1-(4-fluorophenyl)ethanone [1]8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5~1685 (C=O stretch), ~1595 (C=C aromatic), ~1230 (C-F stretch)
2-Bromo-1-(2,5-difluorophenyl)ethanone Aromatic protons expected in the range of 7.0-7.8 ppm with complex splitting due to F-H coupling. Methylene protons (~CH₂Br) expected around 4.4-4.6 ppm as a singlet.Carbonyl carbon expected around 190 ppm. Aromatic carbons will show characteristic C-F couplings. Methylene carbon (~CH₂Br) expected around 30-35 ppm.C=O stretch expected around 1680-1700 cm⁻¹. C-F stretches expected in the 1100-1300 cm⁻¹ region.
Positional Isomers The chemical shifts and splitting patterns of the aromatic protons will be the most distinguishing feature. The number of distinct aromatic signals and the magnitude of the H-F coupling constants will vary depending on the fluorine substitution pattern. The methylene singlet will remain relatively consistent.The chemical shifts of the fluorinated and non-fluorinated aromatic carbons, and the magnitudes of their C-F coupling constants, will be unique for each isomer, providing a clear fingerprint for identification.While the C=O stretch will be present in all isomers, the pattern of absorptions in the fingerprint region (especially C-F and C-H bending) will show subtle differences.

Table 3: Mass Spectrometry Data

CompoundIonization ModeExpected [M]+Key Fragmentation Patterns
All Isomers EIm/z 234/236 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br)Loss of Br• (m/z 155), loss of •CH₂Br (m/z 141), difluorobenzoyl cation (m/z 141), and subsequent fragmentation of the aromatic ring.
ESI[M+H]⁺ at m/z 235/237 or [M+Na]⁺ at m/z 257/259Fragmentation will be softer than EI, with the molecular ion adduct being more prominent.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field spectrometer.

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Parameters :

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters :

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • IR Spectrum Acquisition :

    • Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquisition Parameters :

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • A background spectrum should be collected before scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Electron Ionization (EI) Mass Spectrometry :

    • Instrumentation : Typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • GC Conditions : Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.

    • MS Conditions :

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-400.

  • Electrospray Ionization (ESI) Mass Spectrometry :

    • Instrumentation : Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an ESI source.

    • Mobile Phase : A mixture of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to promote ionization.

    • MS Conditions :

      • Ionization Mode: Positive or negative, depending on the desired adduct.

      • Mass Range: m/z 100-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer_2_5 2-Bromo-1-(2,5-difluorophenyl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Isomer_2_5->NMR IR IR Spectroscopy Isomer_2_5->IR MS Mass Spectrometry Isomer_2_5->MS Isomer_2_3 2-Bromo-1-(2,3-difluorophenyl)ethanone Isomer_2_3->NMR Isomer_2_3->IR Isomer_2_3->MS Isomer_2_4 2-Bromo-1-(2,4-difluorophenyl)ethanone Isomer_2_4->NMR Isomer_2_4->IR Isomer_2_4->MS Isomer_2_6 2-Bromo-1-(2,6-difluorophenyl)ethanone Isomer_2_6->NMR Isomer_2_6->IR Isomer_2_6->MS Isomer_3_4 2-Bromo-1-(3,4-difluorophenyl)ethanone Isomer_3_4->NMR Isomer_3_4->IR Isomer_3_4->MS Isomer_3_5 2-Bromo-1-(3,5-difluorophenyl)ethanone Isomer_3_5->NMR Isomer_3_5->IR Isomer_3_5->MS Data_Processing Data Processing (Peak Picking, Integration) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Comparison Comparative Analysis (Chemical Shifts, Coupling Constants, Fragmentation) Data_Processing->Spectral_Comparison Structure_Confirmation Structure Confirmation Spectral_Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a foundational framework for the spectroscopic analysis and comparison of 2-Bromo-1-(2,5-difluorophenyl)ethanone and its positional isomers. By following the detailed experimental protocols and utilizing the comparative data, researchers can confidently elucidate the structures of these important chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Bromo-1-(2,5-difluorophenyl)ethanone, a compound often utilized in pharmaceutical synthesis, is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Adherence to strict disposal protocols is essential to mitigate risks and protect personnel and the environment.

This guide provides a step-by-step operational plan for the safe disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone, in line with established safety data.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with 2-Bromo-1-(2,5-difluorophenyl)ethanone are its corrosive nature and its properties as a lachrymator, a substance that irritates the eyes and causes tearing.[1]

Hazard Classification & PPE
Hazard Class Corrosive[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1][2]
Signal Word Danger[2]
Required PPE
Eye/Face ProtectionTightly fitting safety goggles or a face shield.[2]
Skin ProtectionChemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[3]
Respiratory ProtectionUse in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[2]
FootwearClosed-toe shoes are mandatory.[1]

Step-by-Step Disposal Procedure

The disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone and its contaminated materials must be treated as hazardous waste.[1] Always consult your institution's environmental health and safety (EHS) office for specific local regulations and guidance.[1]

1. Waste Segregation:

  • Solid Waste: Collect any solid 2-Bromo-1-(2,5-difluorophenyl)ethanone, contaminated scoops, or weighing papers in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, labeled hazardous waste container designated for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other disposable PPE as hazardous waste.[1]

2. Spill Cleanup and Decontamination:

  • In the event of a spill, evacuate the immediate area if it is outside of a fume hood.[1]

  • For solid spills, gently cover the material with an inert absorbent such as sand, dry lime, or soda ash to avoid raising dust.[1]

  • For liquid spills, create a dike around the spill with absorbent material to contain it.[1]

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

3. Final Disposal:

  • All waste containers must be tightly closed when not in use.[1]

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by a licensed hazardous waste disposal company.

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Disposal Workflow

start Start: Disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate spill Accidental Spill Occurs ppe->spill solid_waste Solid Waste (e.g., reagent, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste package Securely Package & Label Hazardous Waste Containers solid_waste->package liquid_waste->package cleanup Follow Spill Cleanup Protocol (Absorb, Scoop, Decontaminate) spill->cleanup Yes spill->package No cleanup->package store Store in Designated Secure Area package->store end Arrange for Professional Disposal (Consult EHS Office) store->end

Caption: Workflow for the proper disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

First Aid in Case of Exposure

Immediate action is critical in the event of any exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1-(2,5-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Bromo-1-(2,5-difluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also a lachrymator, meaning it can irritate the eyes and cause tearing upon exposure.[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling 2-Bromo-1-(2,5-difluorophenyl)ethanone. The following table summarizes the required PPE, categorized by the area of protection.

Area of Protection Required PPE Specifications and Standards
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Gloves must be inspected for degradation or perforation before each use and changed immediately if contaminated.[1]
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronThe lab coat should be fully buttoned. An apron provides an additional layer of protection against splashes.[1]
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Foot Protection Closed-Toe ShoesMandatory for all laboratory work.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 2-Bromo-1-(2,5-difluorophenyl)ethanone, from receipt to disposal, is crucial for minimizing exposure and preventing accidents.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Don appropriate PPE (gloves and eye protection) during inspection.

  • Verify that the container is properly labeled.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store it locked up.[2][3]

  • Segregate it from incompatible materials.

3. Handling and Use:

  • All manipulations of this chemical must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.[1]

  • Before starting any procedure, assemble all necessary equipment and reagents.

  • When transferring the solid, use a scoop or spatula and avoid generating dust.[1]

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]

  • Keep containers tightly closed when not in use.[1]

4. Spill Response:

  • In case of a spill, immediately evacuate the area if it is outside a fume hood.[1]

  • If the spill is contained within a fume hood, keep the sash at a low working height.[1]

  • Wear the full complement of PPE as outlined in the table above.

  • For solid spills, gently cover with an inert absorbent material like sand, dry lime, or soda ash.[1]

  • For liquid spills (if in solution), create a dike around the spill with absorbent material before covering it.[1]

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 2-Bromo-1-(2,5-difluorophenyl)ethanone and any contaminated materials is a critical final step.

  • Waste Segregation: All waste materials contaminated with this chemical must be treated as hazardous waste.[1] Segregate waste into solid and liquid streams as appropriate.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Contaminated PPE: Dispose of all contaminated PPE, including gloves, aprons, and shoe covers, as hazardous waste.

  • Institutional Guidelines: Consult your institution's environmental health and safety office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[1][4]

Workflow for Safe Handling of 2-Bromo-1-(2,5-difluorophenyl)ethanone

The following diagram illustrates the logical workflow for the safe handling of this chemical, from initial receipt to final disposal.

Caption: Workflow for the safe handling of 2-Bromo-1-(2,5-difluorophenyl)ethanone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.